Rilpivirine (hydrochloride)
Description
BenchChem offers high-quality Rilpivirine (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rilpivirine (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[4-[4-(2-cyanoethenyl)-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVVGZKAVZUACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a Modern Antiretroviral: A Technical Guide to the Discovery and Synthesis of Rilpivirine
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Rilpivirine (B1684574) (RPV), a potent diarylpyrimidine (DAPY) derivative, stands as a cornerstone in the armamentarium against Human Immunodeficiency Virus Type 1 (HIV-1).[1] As a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), it boasts a high barrier to resistance and a favorable safety profile, rendering it a critical component of modern combination antiretroviral therapy (cART).[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Rilpivirine, tailored for professionals in the field of drug development and infectious disease research.
Discovery and Development: A Structure-Guided Approach
The development of Rilpivirine was a result of a coordinated, multidisciplinary effort aimed at overcoming the limitations of first-generation NNRTIs, primarily the rapid emergence of drug-resistant viral strains.[4] The core strategy revolved around the optimization of the diarylpyrimidine scaffold, a class of compounds known for their potent anti-HIV activity.[5]
The discovery process can be conceptualized as a logical workflow:
Caption: Logical workflow of the discovery and lead optimization process for Rilpivirine.
Researchers utilized structure-activity relationship (SAR) studies and molecular modeling to rationally design compounds with enhanced potency against a wide range of NNRTI-resistant HIV-1 strains.[6] This involved modifying the substituents on the pyrimidine (B1678525) core to improve binding affinity and conformational flexibility within the NNRTI binding pocket of the reverse transcriptase enzyme.[2]
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
Rilpivirine functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into double-stranded DNA.[2][7] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Rilpivirine does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic, allosteric pocket located approximately 10 Å from the catalytic site.[2][8] This binding event induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its polymerase activity.[8][9] This mechanism prevents the synthesis of viral DNA, thus halting the viral replication cycle.[7]
The signaling pathway can be depicted as follows:
References
- 1. Potency of Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) Used in Combination with Other Human Immunodeficiency Virus NNRTIs, NRTIs, or Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. US9233935B2 - Rilpivirine hydrochloride - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Collection - Process Development of a Novel Route to Rilpivirine Hydrochloride - Organic Process Research & Development - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
Rilpivirine Hydrochloride: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the chemical properties, structure, and analytical methodologies related to rilpivirine (B1684574) hydrochloride. Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] As the hydrochloride salt, its physicochemical properties are critical for formulation, bioavailability, and therapeutic efficacy.
Chemical Identity and Properties
Rilpivirine hydrochloride is the salt form of rilpivirine, a diarylpyrimidine (DAPY) derivative.[2][3] The hydrochloride is formed by the reaction of the rilpivirine free base with one equivalent of hydrochloric acid.[3][4] This modification enhances the compound's properties for pharmaceutical development.
General Properties
The fundamental chemical identifiers and properties of rilpivirine hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride | [4] |
| Synonyms | Rilpivirine HCl, TMC278 hydrochloride, Edurant | [3][4] |
| Molecular Formula | C₂₂H₁₉ClN₆ | [3][4] |
| Molecular Weight | 402.89 g/mol (also cited as 402.9 g/mol ) | [3][5][6] |
| CAS Registry Number | 700361-47-3 | [3][4][6] |
| Appearance | White to off-white solid | [3] |
Physicochemical Properties
The solubility and stability of rilpivirine hydrochloride are key factors in its formulation and absorption. As a BCS Class II drug, it has low solubility and high permeability.[7]
| Property | Value | Conditions | Source(s) |
| Solubility | 81 mg/mL | In fresh DMSO | [8] |
| ~0.2 mg/mL | In DMSO | [9] | |
| ~0.3 mg/mL | In Dimethylformamide (DMF) | [9] | |
| ~0.25 mg/mL | In 1:3 DMF:PBS (pH 7.2) | [9] | |
| Sparingly soluble | In aqueous buffers | [9] | |
| Stability | Stable powder under heat treatment. Solution is stable under oxidation and non-heated acidic conditions. Degrades under heat-combined acidic conditions, basic conditions, and upon exposure to a xenon arc lamp. | Forced degradation studies | [10] |
Chemical Structure and Crystallography
The structural features of rilpivirine are central to its mechanism of action, allowing for high-potency inhibition of the HIV-1 reverse transcriptase enzyme.
2D Chemical Structure
Rilpivirine is characterized by a central pyrimidine (B1678525) ring linked to a 4-cyanophenylamino group and a 4-((E)-2-cyanoethenyl)-2,6-dimethylphenylamino group.[11] The hydrochloride salt form involves the protonation of a nitrogen atom in the pyrimidine ring.[12]
Caption: 2D Structure of Rilpivirine Hydrochloride.
Crystal Structure
Rilpivirine hydrochloride has been characterized as a monoclinic C form.[13] X-ray powder diffraction and solid-state NMR spectroscopy have been instrumental in elucidating its three-dimensional arrangement.[12][13] The protonated pyrimidine ring and amino groups participate in N–H⋯Cl hydrogen bonds, linking the cations and anions into infinite chains.[12][13]
| Parameter | Value (at 295.0(2) K) | Source(s) |
| Crystal System | Monoclinic | [12][13] |
| Space Group | C2/c (#15) | [12][13] |
| a | 19.43051(3) Å | [12][13] |
| b | 13.09431(14) Å | [12][13] |
| c | 17.10254(18) Å | [12][13] |
| β | 109.3937(7)° | [12][13] |
| Volume (V) | 4104.48(9) ų | [12][13] |
| Z | 8 | [12][13] |
Mechanism of Action
Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT) enzyme, which is essential for viral replication.[2][14][15]
Key aspects of its mechanism include:
-
Non-Competitive Inhibition: Unlike nucleoside reverse transcriptase inhibitors (NRTIs), rilpivirine does not compete with natural nucleosides.[14][15]
-
Allosteric Binding: It binds to a specific, non-active allosteric site on the reverse transcriptase enzyme.[2][14]
-
Conformational Change: This binding induces a conformational change in the enzyme, distorting the active site.[14][15]
-
Inhibition of DNA Synthesis: The altered enzyme shape prevents the transcription of viral RNA into DNA, thereby halting the HIV-1 replication cycle.[14][15]
Caption: Mechanism of Rilpivirine Action.
Experimental Protocols
The synthesis and characterization of rilpivirine hydrochloride involve multi-step chemical reactions and sophisticated analytical techniques.
Synthesis of Rilpivirine Hydrochloride
The synthesis of rilpivirine is generally accomplished in three main stages.[16] An improved, commercially viable process involves the following key reaction.
Protocol Outline: Final Condensation Step
-
Reaction Setup: A mixture of 4-({4-[(4-iodo-2, 6-dimethylphenyl) amino] pyrimidin-2-yl} amino) benzonitrile (B105546) (0.0566 mol), acrylonitrile (B1666552) (0.113 mol), and Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.0063 mol) is prepared in triethanolamine.[17]
-
Reaction Conditions: The mixture is stirred under an inert atmosphere at a temperature of 95-98°C for 6-8 hours.[17]
-
Crystallization: Upon completion, the reaction mixture is cooled, and isopropyl alcohol is added to crystallize the rilpivirine free base.[17]
-
Salt Formation: The isolated rilpivirine base is suspended in isopropanol (B130326) and heated to 60°C. A 6N solution of hydrochloric acid in isopropanol is added, and the mixture is stirred.[17]
-
Isolation: After cooling to room temperature, the mixture is filtered, and the residue (rilpivirine hydrochloride) is washed with isopropyl alcohol and dried under reduced pressure.[17]
Caption: General Synthesis Workflow.
Analytical Characterization
A. Crystal Structure Determination
-
Methodology: The crystal structure of rilpivirine hydrochloride was elucidated using solid-state Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁵N, ¹³C, and ³⁵Cl) and multitemperature synchrotron X-ray powder diffraction (XRPD).[12][13]
-
Protocol:
-
A monoclinic C form of rilpivirine hydrochloride is obtained.[13]
-
Solid-state NMR spectra are recorded to analyze chemical shifts and confirm the presence of the chloride anion and the protonation site on the pyrimidine ring.[12]
-
XRPD patterns are collected at both room temperature (295 K) and low temperature (100 K) to determine the unit cell parameters and space group.[12][13]
-
B. Purity and Stability Analysis by RP-HPLC
-
Methodology: A validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is used to separate rilpivirine hydrochloride from its degradation products and process-related impurities.[10]
-
Chromatographic Conditions:
| Parameter | Condition | Source(s) |
| Column | Agilent Zorbax Eclipse XDB C18 (150 x 2.1mm, 1.8µm) | [10] |
| Mobile Phase A | 0.3% v/v perchloric acid in water, pH 3.0 | [10] |
| Mobile Phase B | Acetonitrile | [10] |
| Elution Mode | Gradient | [10] |
| Flow Rate | 0.55 mL/min | [10] |
| Column Temperature | 55°C | [10] |
| Injection Volume | 3 µL | [10] |
| Detection | UV at 220 nm | [10] |
| Diluent | Water:Acetonitrile (70:30 v/v) | [10] |
References
- 1. Rilpivirine - Wikipedia [en.wikipedia.org]
- 2. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RILPIVIRINE HCL | 700361-47-3 [chemicalbook.com]
- 4. Rilpivirine Hydrochloride | C22H19ClN6 | CID 11711114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 7. Enhancement of oral bioavailability of anti-HIV drug rilpivirine HCl through nanosponge formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 11. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Crystal structure of rilpivirine hydrochloride, N6H19C22Cl | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. Crystal structure of rilpivirine hydrochloride, N6H19C22Cl | Semantic Scholar [semanticscholar.org]
- 14. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 15. What is Rilpivirine Hydrochloride used for? [synapse.patsnap.com]
- 16. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Process For Synthesis Of Rilpivirine Hydrochloride [quickcompany.in]
Rilpivirine: A Comprehensive Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of the core physicochemical and pharmacological properties of Rilpivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document is intended to serve as a comprehensive resource, consolidating key data and experimental methodologies to support ongoing research and development efforts.
Core Physicochemical and Pharmacokinetic Data
Rilpivirine, a diarylpyrimidine derivative, is a well-characterized antiretroviral agent. Its fundamental properties are summarized below.
| Parameter | Value | Reference |
| CAS Number (free base) | 500287-72-9 | [1][2][3][4][5] |
| Molecular Weight (free base) | 366.42 g/mol | [1][2] |
| Molecular Formula | C22H18N6 | [2] |
| CAS Number (hydrochloride) | 700361-47-3 | [5] |
| Molecular Weight (hydrochloride) | 402.88 g/mol | |
| Plasma Half-life (oral) | ~45-50 hours | |
| Plasma Protein Binding | ~99.7% | |
| Metabolism | Primarily via Cytochrome P450 3A (CYP3A) |
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition
Rilpivirine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Rilpivirine does not compete with natural deoxynucleoside triphosphates. Instead, it binds to an allosteric site on the reverse transcriptase enzyme, located near the polymerase active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
Experimental Protocols
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of Rilpivirine against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., digoxigenin-dUTP)
-
Assay buffer
-
Rilpivirine stock solution (dissolved in DMSO)
-
Streptavidin-coated microplates
-
Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of Rilpivirine in the assay buffer.
-
Reaction Setup: In the wells of the microplate, combine the poly(A)•oligo(dT) template/primer, dNTP mix, and the diluted Rilpivirine or control (buffer with DMSO).
-
Enzyme Addition: Add the recombinant HIV-1 RT to each well to initiate the reverse transcription reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Capture: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotinylated DNA product to bind.
-
Detection: Wash the plate to remove unbound components. Add the anti-digoxigenin-HRP conjugate and incubate.
-
Signal Generation: After another wash step, add the HRP substrate. A colorimetric signal will develop in proportion to the amount of synthesized DNA.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each Rilpivirine concentration and determine the IC50 value.
Pharmacokinetic Study in a Rat Model
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of Rilpivirine in rats.
Animals:
-
Male Sprague-Dawley rats
Materials:
-
Rilpivirine formulation for administration (e.g., oral gavage, intravenous injection)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Dosing: Administer a single dose of the Rilpivirine formulation to the rats.
-
Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of Rilpivirine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Pharmacokinetics and Disposition of Rilpivirine (TMC278) Nanosuspension as a Long-Acting Injectable Antiretroviral Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: Rilpivirine Hydrochloride vs. Rilpivirine Base for Research Applications
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of rilpivirine (B1684574) hydrochloride and rilpivirine base, assisting researchers in selecting the appropriate form for their specific experimental needs. The document outlines the core physicochemical differences, their implications for in vitro and in vivo studies, and standardized protocols for laboratory handling.
Executive Summary
Rilpivirine is a potent second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 treatment.[1] For research purposes, it is available as a free base (rilpivirine) or as a hydrochloride salt (rilpivirine HCl). The choice between these two forms is critical as their distinct physicochemical properties, particularly solubility, profoundly impact experimental design, data reproducibility, and formulation strategies. Rilpivirine HCl generally offers superior solubility in organic solvents like DMSO, making it more suitable for preparing high-concentration stock solutions for in vitro assays. Conversely, the base form may be preferred for specific in vivo formulations where slower dissolution or different vehicle compatibility is desired. This guide will explore these differences in detail to inform the researcher's choice.
Physicochemical Properties: A Comparative Analysis
The fundamental difference between the two forms is the addition of a hydrogen chloride molecule to the basic nitrogen centers of the rilpivirine structure. This conversion to a salt form significantly alters the compound's properties.
Table 1: Core Physicochemical Properties
| Property | Rilpivirine Base | Rilpivirine Hydrochloride | Justification for Difference |
| Chemical Formula | C₂₂H₁₈N₆[2] | C₂₂H₁₉ClN₆[3][4] | Addition of HCl molecule. |
| Molecular Weight | 366.4 g/mol [5] | 402.9 g/mol [3][4] | Mass of HCl is added to the base. |
| Appearance | Crystalline solid / White to beige powder[2][6] | White to off-white solid[4] | Salt formation can alter crystal lattice and appearance. |
| pKa | 5.6[5] | Not applicable (It is the salt of the base) | pKa refers to the equilibrium constant for the dissociation of the protonated base. |
| Storage Temperature | -20°C or 2-8°C[2][6] | -20°C[4] | Salt forms can sometimes be more susceptible to degradation or hygroscopicity, warranting colder storage. |
Solubility
Solubility is the most critical differentiator for laboratory applications. The conversion of a weakly basic free form to a salt generally increases its polarity and, consequently, its solubility in polar solvents. However, for rilpivirine, which is characterized by poor aqueous solubility, the most significant difference is seen in organic solvents commonly used for stock solutions, such as DMSO.
Table 2: Comparative Solubility Data
| Solvent | Rilpivirine Base | Rilpivirine Hydrochloride |
| DMSO | ~0.2 mg/mL[2]2 mg/mL[6]18.18 mg/mL (with heat/acidification)[7]55 mg/mL (sonication recommended)[8] | 50 mg/mL[4]81 mg/mL[9] |
| Water | Insoluble[9] / Sparingly soluble in aqueous buffers[2] | Insoluble[9] |
| Ethanol | Insoluble[9] | Insoluble[9] |
| Dimethylformamide (DMF) | ~0.3 mg/mL[2] | No data available |
Note: Solubility values can vary between suppliers due to differences in crystalline form (polymorphism), purity, and measurement techniques. The data highlights a clear trend of superior solubility for the hydrochloride salt in DMSO.
Implications for Experimental Design
The choice between the base and the HCl salt has direct consequences for the feasibility and design of experiments.
// Nodes start [label="Start:\nSelect Rilpivirine Form", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; exp_type [label="What is the\nexperimental context?", shape=diamond, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; stock_prep [label="Need high concentration\nstock solution (>5 mM)?", shape=diamond, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; vehicle [label="Is the final vehicle\naqueous-based?", shape=diamond, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; formulation [label="Developing a specific\nin vivo formulation?", shape=diamond, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; use_hcl [label="Recommended:\nRilpivirine HCl", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; use_base [label="Consider:\nRilpivirine Base", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; caution [label="Caution:\nPrecipitation risk.\nPerform solubility tests.", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"];
// Edges start -> exp_type; exp_type -> stock_prep [label="In Vitro Assay"]; exp_type -> formulation [label="In Vivo Study"]; stock_prep -> use_hcl [label="Yes"]; stock_prep -> vehicle [label="No"]; vehicle -> use_base [label="No\n(e.g., pure DMSO)"]; vehicle -> caution [label="Yes"]; caution -> use_hcl; formulation -> use_base [label="Yes\n(e.g., oil-based)"]; formulation -> stock_prep [label="No\n(e.g., aqueous suspension)"]; } caption: "Workflow for Selecting the Appropriate Rilpivirine Form."
In Vitro Research
For most in vitro applications, such as cell-based assays, enzyme inhibition studies, and antiviral screening, rilpivirine hydrochloride is the superior choice .
-
Stock Solution Preparation: The significantly higher solubility of rilpivirine HCl in DMSO (e.g., 50-81 mg/mL) allows for the preparation of highly concentrated stock solutions (e.g., >100 mM).[4][9] This is crucial for minimizing the final concentration of the organic solvent in the aqueous assay medium, thereby reducing solvent-induced toxicity or artifacts.
-
Preventing Precipitation: When diluting a DMSO stock into an aqueous buffer or cell culture medium, a compound with low aqueous solubility can precipitate. Starting with a more concentrated stock (possible with the HCl form) allows for a larger dilution factor, which can help maintain the compound in a dissolved state.
In Vivo Research
The choice for in vivo studies is more complex and depends heavily on the desired formulation, route of administration, and pharmacokinetic profile.
-
Formulation Flexibility: The free base may be more suitable for non-aqueous or lipid-based formulations, such as suspensions in corn oil for oral gavage.
-
Aqueous Suspensions: For long-acting injectable formulations, which often involve aqueous suspensions, the free base is typically used.[10]
-
Dissolution Rate: Salt forms often have a faster dissolution rate than the free base. For oral administration, this can lead to faster absorption. However, rilpivirine's absorption is complex and food-dependent.[11] The choice of form would need to be considered in the context of the overall formulation strategy (e.g., immediate-release vs. controlled-release).
Experimental Protocols
Adherence to standardized protocols is essential for ensuring accuracy and reproducibility.
Protocol for Preparation of a 100 mM DMSO Stock Solution
This protocol is recommended for Rilpivirine Hydrochloride due to its higher solubility.
-
Pre-analysis: Calculate the required mass of rilpivirine HCl using its molecular weight (402.9 g/mol ). For 1 mL of a 100 mM solution, you need 40.29 mg.
-
Weighing: Accurately weigh the calculated amount of rilpivirine HCl powder in a suitable microcentrifuge tube or glass vial.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO. Using DMSO that has absorbed moisture can reduce solubility.[9]
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Rilpivirine in DMSO is stable for at least 6 months at -20°C and 1 year at -80°C.[7]
Protocol for Solubility Assessment (Shake-Flask Method)
This protocol can be used to empirically determine the solubility of either form in a specific buffer or vehicle.
-
Preparation: Add an excess amount of the compound (rilpivirine base or HCl) to a known volume of the test solvent (e.g., PBS, pH 7.4) in a sealed, inert container (e.g., glass vial). The excess should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.
-
Sampling: Carefully collect a precise volume of the clear supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile (B52724) or methanol) and quantify the concentration of rilpivirine using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.
Conclusion and Recommendations
The selection between rilpivirine hydrochloride and rilpivirine base is a critical decision in the research and development process.
-
For in vitro studies , rilpivirine hydrochloride is strongly recommended due to its substantially higher solubility in DMSO, which facilitates the preparation of high-concentration stock solutions and minimizes the risk of compound precipitation in aqueous assay media.
-
For in vivo studies , the choice is formulation-dependent. The rilpivirine base is often utilized for specific formulations like aqueous suspensions for long-acting injectables, while the hydrochloride salt might be considered for applications requiring more rapid dissolution.
Researchers should always consult the certificate of analysis from their supplier for specific solubility and stability data and, when in doubt, perform their own solubility tests using the protocols outlined in this guide.
References
- 1. US9233935B2 - Rilpivirine hydrochloride - Google Patents [patents.google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Rilpivirine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. RILPIVIRINE HCL | 700361-47-3 [chemicalbook.com]
- 5. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ≥98% (HPLC), NNRTI inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Rilpivirine | HIV Protease | Reverse Transcriptase | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Rilpivirine - Wikipedia [en.wikipedia.org]
- 11. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
Pharmacokinetics of Rilpivirine including CYP3A4 metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic profile of rilpivirine (B1684574), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). The document focuses on the absorption, distribution, metabolism, and excretion (ADME) of rilpivirine, with a particular emphasis on its metabolism mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.
Introduction
Rilpivirine is a potent antiretroviral agent used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] A thorough understanding of its pharmacokinetic properties is crucial for optimizing therapeutic efficacy, minimizing adverse effects, and managing drug-drug interactions. This guide synthesizes key quantitative data, details relevant experimental methodologies, and provides a visual representation of its metabolic pathway.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic parameters of rilpivirine have been characterized for both oral and long-acting intramuscular (IM) formulations. The following tables summarize key quantitative data from various studies.
Table 1: Pharmacokinetic Parameters of Oral Rilpivirine (25 mg once daily)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~4-5 hours | [3] |
| Maximum Plasma Concentration (Cmax) | 204 ± 76 ng/mL | [3] |
| Minimum Plasma Concentration (Cmin) | 67 ± 30 ng/mL | [3] |
| Area Under the Curve (AUC) | 2397 ng·h/mL (AUC24h) | [4] |
| Plasma Half-life (t½) | ~45-50 hours | [1][3] |
| Apparent Clearance (CL/F) | 9 L/h | [5] |
| Apparent Volume of Distribution (Vd/F) | 321 L | [5] |
| Protein Binding | >99% (primarily to albumin) | [1][2][6] |
Table 2: Pharmacokinetic Parameters of Long-Acting Intramuscular Rilpivirine
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | Median of 3-4 days (single dose) | [7] |
| Plasma Half-life (t½) | ~13 to 28 weeks | [7][8][9] |
| Cmax (600 mg IM monthly) | 120 ng/mL | [7] |
| Cmax (900 mg IM every 2 months) | 133 ng/mL | [7] |
| Ctrough (600 mg IM monthly at week 48) | 84.9 ng/mL | [7] |
| Ctrough (900 mg IM every 2 months at week 48) | 65.6 ng/mL | [7] |
Absorption
Oral absorption of rilpivirine is dependent on an acidic environment for optimal solubility and is significantly influenced by food.[10][11][12]
Effect of Food
Administration of rilpivirine under fasting conditions can decrease its bioavailability by approximately 40% compared to administration with a normal-calorie meal (around 533 kcal).[4] Similarly, taking rilpivirine with only a protein-rich drink can reduce exposure by 50%.[4][13][14] The bioavailability is comparable when taken with a normal-fat or high-fat breakfast.[13][14] Therefore, it is recommended that oral rilpivirine be taken with a meal to ensure adequate absorption.[13][14]
Table 3: Effect of Food on Oral Rilpivirine Bioavailability
| Condition | Change in AUC vs. Normal-Fat Breakfast | Reference |
| Fasting | ↓ 43% | [6][15] |
| Protein-Rich Drink | ↓ 50% | [6][15] |
| High-Fat Breakfast | No significant difference | [13][14] |
| Light Meal (390 kcal, 12g fat) | 9% higher AUCinf vs. fasted | [16][17] |
| Standard Meal (540 kcal, 21g fat) | 16% higher AUCinf vs. fasted | [16][17] |
Distribution
Rilpivirine is highly bound to plasma proteins, with over 99.7% bound, primarily to albumin.[1][2][6] This extensive protein binding results in a low free fraction of the drug in plasma. The apparent volume of distribution is large, suggesting extensive distribution into tissues.[5]
Metabolism
The primary route of rilpivirine metabolism is through oxidative pathways mediated by the cytochrome P450 system, predominantly by CYP3A4.[1][9][10][18] To a lesser extent, CYP3A5 may also be involved.[4][10]
The oxidative metabolism of rilpivirine results in the formation of several hydroxylated metabolites.[2][4] These metabolites can then undergo further phase II metabolism through glucuronidation.[4] UGT1A1 and UGT1A4 have been identified as being involved in the glucuronidation of rilpivirine and its metabolites.[4]
Rilpivirine Metabolic Pathway
Excretion
Rilpivirine is primarily eliminated in the feces.[1] Following oral administration, approximately 85% of the dose is recovered in the feces, with about 25% as unchanged drug and 60% as metabolites.[1] Renal excretion is a minor pathway, accounting for about 6% of the administered dose, almost entirely as metabolites.[1][9]
Drug-Drug Interactions
Given that rilpivirine is a major substrate of CYP3A4, there is a significant potential for drug-drug interactions with agents that induce or inhibit this enzyme.[9][18]
-
CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's wort) can significantly decrease rilpivirine plasma concentrations, potentially leading to loss of virologic response. This combination is contraindicated.[12]
-
CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can increase rilpivirine plasma concentrations, which may increase the risk of adverse events.[11]
-
Drugs that Increase Gastric pH: Medications that increase gastric pH, such as proton pump inhibitors, H2-receptor antagonists, and antacids, can reduce the absorption of oral rilpivirine and are generally contraindicated or require specific dosing schedules.[6][12]
Experimental Protocols
Quantification of Rilpivirine in Plasma by LC-MS/MS
This section outlines a representative protocol for the quantification of rilpivirine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on methodologies described in the literature.[7][8]
8.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 50 µL aliquot of human plasma in a microcentrifuge tube, add an internal standard (e.g., rilpivirine-d6).[7]
-
Add a mixture of methyl-tert-butyl ether and diethyl ether as the extraction solvent.[7]
-
Vortex the mixture for approximately 5 minutes to ensure thorough mixing.
-
Centrifuge the sample at a high speed (e.g., 2,500 rpm for 5 minutes) to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the mobile phase.
8.1.2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Analytical Column: A reverse-phase C18 column (e.g., Gemini C18, 150 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 0.1% acetic acid in 5 mM ammonium (B1175870) acetate).
-
Flow Rate: A constant flow rate (e.g., 0.6 mL/min).
-
Injection Volume: A small volume of the reconstituted sample (e.g., 10 µL) is injected.
8.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both rilpivirine (e.g., m/z 367.1 → 128.0) and the internal standard (e.g., rilpivirine-d6, m/z 373.2 → 134.2).[7]
Population Pharmacokinetic (PopPK) Modeling
PopPK modeling is used to describe the pharmacokinetics of a drug in a population and identify sources of variability.
8.2.1. Model Development
-
Data Collection: Plasma concentration-time data are collected from subjects in clinical trials.[14]
-
Software: A non-linear mixed-effects modeling software such as NONMEM is typically used.[13][14]
-
Structural Model: Different structural models (e.g., one-compartment, two-compartment) with various absorption models (e.g., first-order, zero-order) are tested to find the best fit for the data.[13]
-
Covariate Analysis: The influence of various patient characteristics (covariates) such as age, body weight, sex, and race on the pharmacokinetic parameters is evaluated.[14]
-
Model Validation: The final model is validated using techniques like bootstrap analysis and visual predictive checks to ensure its robustness and predictive performance.
Conclusion
Rilpivirine exhibits a well-characterized pharmacokinetic profile, with its oral absorption being highly dependent on food and an acidic gastric environment. It is extensively distributed and primarily eliminated through hepatic metabolism, with CYP3A4 playing a pivotal role. This makes rilpivirine susceptible to significant drug-drug interactions with CYP3A4 inducers and inhibitors. The long-acting intramuscular formulation offers an alternative with a markedly prolonged half-life. The information presented in this guide provides a comprehensive resource for researchers and drug development professionals working with this important antiretroviral agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Population pharmacokinetic (PopPK) modeling and simulation of monthly intramuscular (IM) long-acting rilpivirine (RPV LA) to inform strategies following dosing interruptions in HIV-1 infected subjects [natap.org]
- 3. bioivt.com [bioivt.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Human Biotransformation of the Nonnucleoside Reverse Transcriptase Inhibitor Rilpivirine and a Cross-Species Metabolism Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and application of a simple LC-MS method for the determination of plasma rilpivirine (TMC-278) concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Population Pharmacokinetics and Pharmacogenetics Analysis of Rilpivirine in HIV-1-Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics of the rilpivirine long-acting formulation after intramuscular dosing in healthy subjects and people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lnhlifesciences.org [lnhlifesciences.org]
- 14. Frontiers | Population pharmacokinetics of rilpivirine following oral administration and long-acting intramuscular injection in real-world people with HIV [frontiersin.org]
- 15. Potential of the novel antiretroviral drug rilpivirine to modulate the expression and function of drug transporters and drug-metabolising enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. xenotech.com [xenotech.com]
- 17. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 18. alliedacademies.org [alliedacademies.org]
Rilpivirine: A Deep Dive into its Antiviral Activity Against Wild-Type and Mutant HIV-1
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine (B1684574), detailing its mechanism of action, its potent activity against wild-type Human Immunodeficiency Virus Type 1 (HIV-1), and its efficacy profile against a spectrum of resistant strains. This document synthesizes key quantitative data, outlines detailed experimental protocols for assessing antiviral activity, and provides visual representations of critical pathways and workflows to support research and development efforts in the field of HIV therapeutics.
Introduction to Rilpivirine
Rilpivirine is a second-generation NNRTI that has become a cornerstone in the management of HIV-1 infection.[1] As a diarylpyrimidine derivative, it exhibits high potency against wild-type HIV-1 and maintains activity against strains that have developed resistance to first-generation NNRTIs.[2] Its unique flexibility allows it to adapt to mutations within the NNRTI binding pocket of the reverse transcriptase enzyme, a key component of its robust resistance profile.[3] Rilpivirine is a non-competitive inhibitor of HIV-1 reverse transcriptase, binding to an allosteric site on the enzyme and inducing a conformational change that disrupts its catalytic activity, thereby preventing the conversion of viral RNA into DNA.[4][5][6]
Quantitative Assessment of Antiviral Activity
The antiviral efficacy of rilpivirine is quantified by its 50% effective concentration (EC50) and 50% inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit viral replication or enzyme activity by 50%, respectively.
Activity Against Wild-Type HIV-1
Rilpivirine demonstrates potent activity against wild-type HIV-1 strains, with EC50 values typically in the nanomolar to sub-nanomolar range.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| EC50 | 0.51 nM | Wild-type HIV | [3] |
| EC50 | 0.4 nM | Cell-based assay | [7] |
| EC50 | 0.24 ± 0.1 nM | Single-round infection assay | [8] |
| IC50 | 0.73 nM | HIV-1 reverse transcriptase | [3] |
| EC50 | 65 ng/mL | Population pharmacodynamic model | [9][10] |
Activity Against NNRTI-Resistant HIV-1 Strains
A key feature of rilpivirine is its retained activity against HIV-1 strains harboring mutations that confer resistance to other NNRTIs. However, specific mutations can reduce its susceptibility.
| Mutation(s) | EC50 / IC50 (nM) | Fold Change in Susceptibility | Reference |
| Single Mutations | |||
| L100I | <1 nM | - | [3] |
| K101E | - | 2.5 - 3 | [11] |
| K101P | - | 88 (EC50 increase) | [12] |
| K103N | 0.35 nM | - | [3] |
| E138A | - | - | [13] |
| E138G | - | - | [13] |
| E138K | - | 2.5 - 3 | [11] |
| V106A | <1 nM | - | [3] |
| Y181C | <2 nM | - | [8] |
| G190A | <1 nM | - | [3] |
| G190S | <1 nM | - | [3] |
| Double Mutations | |||
| K103N/L100I | 2.7 nM | - | [3] |
| K103N/Y181C | 0.8-1.7 nM | - | [3] |
Note: Fold change is a critical metric for assessing resistance. A fold change greater than 1 indicates reduced susceptibility. The absence of a value indicates that the specific fold change was not reported in the cited sources.
Key Resistance-Associated Mutations (RAMs)
The emergence of drug resistance is a significant challenge in antiretroviral therapy. For rilpivirine, several key mutations in the reverse transcriptase gene have been associated with reduced susceptibility.
Common Rilpivirine Resistance-Associated Mutations: [2][11][13]
-
K101E/P
-
E138A/G/K/Q/R
-
V179L
-
Y181C/I/V
-
H221Y
-
F227C
-
M230I/L
The E138K mutation is one of the most common mutations to emerge during rilpivirine therapy and often occurs in combination with the M184I mutation, which is associated with resistance to some nucleoside reverse transcriptase inhibitors (NRTIs).[1][2]
Experimental Protocols
Accurate and reproducible assessment of antiviral activity is paramount in drug development. The following sections detail standardized protocols for determining the efficacy and cytotoxicity of antiviral compounds like rilpivirine.
Genotypic and Phenotypic Resistance Assays
Drug resistance in HIV-1 can be assessed using two primary methods:
-
Genotypic Assays: These assays detect the presence of specific drug resistance-associated mutations in the viral genome through sequencing. This method is generally faster and less expensive than phenotypic testing.[14][15]
-
Phenotypic Assays: These assays directly measure the susceptibility of the virus to a drug by culturing the virus in the presence of varying drug concentrations. This provides a quantitative measure of the degree of resistance.[15][16]
While genotypic testing is often preferred, phenotypic testing is recommended for patients with complex drug-resistance mutation patterns.[14]
Single-Round Infectivity Assay
This assay is a common method for determining the EC50 of an antiviral compound against specific HIV-1 strains.
Principle: This assay utilizes reporter viruses (e.g., luciferase or β-galactosidase expressing) that are capable of only a single round of infection. The level of reporter gene expression is proportional to the level of viral replication, and the reduction in this signal in the presence of an inhibitor is used to calculate its potency.[17][18]
Detailed Protocol:
-
Cell Seeding: Seed target cells (e.g., TZM-bl cells) in a 96-well plate at an appropriate density and incubate overnight.[17]
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., rilpivirine) in cell culture medium.
-
Infection:
-
Pre-incubate the diluted compound with a known amount of reporter virus for a defined period (e.g., 1 hour at 37°C).[17]
-
Remove the culture medium from the cells and add the virus-compound mixture.
-
Include control wells with virus only (positive control) and cells only (negative control).
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.[17]
-
Readout:
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.[19]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control.
-
Determine the EC50 value by fitting the dose-response data to a non-linear regression curve.
-
p24 Antigen ELISA
This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication.
Principle: The amount of p24 antigen in the supernatant of infected cell cultures is quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 levels in the presence of an inhibitor indicates antiviral activity.
Detailed Protocol:
-
Cell Culture and Infection:
-
Culture susceptible cells (e.g., MT-4 cells) and infect them with a known titer of HIV-1.[20]
-
Simultaneously, treat the infected cells with serial dilutions of the test compound.
-
Include appropriate virus and cell controls.
-
-
Incubation: Incubate the cultures for a period of 4-5 days to allow for viral replication.[19]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.[19]
-
p24 ELISA:
-
Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.[19]
-
-
Data Analysis:
-
Measure the absorbance and calculate the concentration of p24 antigen in each well.
-
Determine the percentage of inhibition and calculate the EC50 value as described for the single-round infectivity assay.
-
Cytotoxicity Assay
It is crucial to assess whether the observed antiviral effect is due to specific inhibition of viral replication or to general cellular toxicity.
Principle: A common method is the MTT or XTT assay, which measures the metabolic activity of cells. A reduction in metabolic activity in the presence of a compound indicates cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at the same density used in the antiviral assays.[19]
-
Compound Treatment: Add serial dilutions of the test compound to the cells. Include a cell control with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).[19]
-
Cell Viability Measurement:
-
Add a viability reagent (e.g., MTT or XTT solution) to each well and incubate for a few hours.[19]
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Determine the 50% cytotoxic concentration (CC50) by fitting the data to a dose-response curve.
-
The Selectivity Index (SI) is then calculated as CC50 / EC50 . A higher SI value indicates a more favorable safety profile.[19]
-
Visualizing Key Pathways and Workflows
HIV-1 Replication Cycle and Rilpivirine's Point of Intervention
The following diagram illustrates the key stages of the HIV-1 replication cycle and highlights the step at which rilpivirine exerts its inhibitory effect.
Caption: HIV-1 replication cycle and the inhibitory action of Rilpivirine.
Experimental Workflow for Determining Antiviral Activity (EC50)
This workflow diagram outlines the sequential steps involved in determining the 50% effective concentration (EC50) of an antiviral compound.
Caption: Workflow for determining the EC50 of an antiviral compound.
Conclusion
Rilpivirine remains a potent and valuable component of antiretroviral therapy. Its high efficacy against wild-type HIV-1 and its ability to retain activity against many NNRTI-resistant strains underscore its clinical importance. A thorough understanding of its resistance profile, coupled with standardized and rigorous in vitro testing methodologies, is essential for the continued development of effective HIV treatment strategies and the design of next-generation antiretroviral agents. This guide provides a foundational resource for researchers and developers working towards these critical goals.
References
- 1. Rilpivirine, a novel non-nucleoside reverse transcriptase inhibitor for the management of HIV-1 infection: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Rilpivirine - BioPharma Notes [biopharmanotes.com]
- 5. Rilpivirine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 7. Rilpivirine | DNA Polymerase | Tocris Bioscience [tocris.com]
- 8. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent Inhibitors Active against HIV Reverse Transcriptase with K101P, a Mutation Conferring Rilpivirine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rilpivirine Resistance-associated Mutations among Antiretroviral-naive Patients Infected with HIV-1 in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 15. HIV-1 genotypic and phenotypic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenotypic and genotypic HIV-1 drug resistance assays provide complementary information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Architectural Dance: An In-depth Technical Guide to the Conformational Flexibility of Rilpivirine
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), stands as a potent therapeutic agent in the management of HIV-1. Its remarkable efficacy is intrinsically linked to its significant conformational flexibility. This inherent structural plasticity allows Rilpivirine to adapt within the dynamic environment of the NNRTI binding pocket of the HIV-1 reverse transcriptase (RT), overcoming common resistance mutations that compromise the utility of first-generation NNRTIs. This technical guide provides a comprehensive exploration of the conformational landscape of Rilpivirine, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its structural dynamics and interactions.
Introduction
Rilpivirine is a diarylpyrimidine (DAPY) derivative distinguished by its ability to inhibit HIV-1 replication through non-competitive binding to the reverse transcriptase enzyme.[1][2] This allosteric inhibition induces conformational changes in the enzyme, disrupting its catalytic activity.[3][4] The defining characteristic of Rilpivirine and other second-generation NNRTIs is their conformational adaptability, a feature that allows them to maintain potency against viral strains that have developed resistance to more rigid inhibitors.[1][5] This guide will delve into the molecular underpinnings of this flexibility, providing researchers and drug developers with a foundational understanding to inform future NNRTI design and optimization.
The Flexible Architecture of Rilpivirine
The chemical structure of Rilpivirine, 4-[[4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile, possesses several rotatable bonds that are central to its conformational freedom.[1] These bonds allow the molecule to adopt a "horseshoe" or "U-shaped" conformation within the binding pocket of HIV-1 RT. The key regions of flexibility are the torsional angles around the amine linkers connecting the central pyrimidine (B1678525) ring to the two aryl "wings".[6]
The cyanovinyl group on one of the phenyl rings and the cyano group on the other play crucial roles in the molecule's interaction with the binding pocket. The flexibility of these "wings" allows Rilpivirine to reposition and reorient itself to accommodate mutations in the amino acid residues of the binding pocket, thereby preserving its inhibitory activity.[7]
References
- 1. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 4. actascientific.com [actascientific.com]
- 5. [RILPIVIRINE -- a novel HIV-1 non-nucleoside reverse transcriptase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rilpivirine Hydrochloride HPLC Analytical Method Development
This document provides detailed application notes and protocols for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Rilpivirine hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key antiretroviral drug for the treatment of HIV-1 infections.[1][2] As a diarylpyrimidine derivative, it effectively blocks the replication of the HIV virus.[1][3] Accurate and reliable analytical methods are crucial for the quality control of Rilpivirine hydrochloride in bulk drug and pharmaceutical dosage forms. This document outlines a stability-indicating Reverse Phase HPLC (RP-HPLC) method that can be used for the quantification of Rilpivirine and the determination of its related substances and degradation products.
HPLC Method Parameters
A variety of HPLC methods have been developed for the analysis of Rilpivirine hydrochloride. The following table summarizes the chromatographic conditions from several reported methods, providing a comparative overview.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µ)[4] | Phenomenex Gemini C18 (150 mm × 4.6 mm i.d., 5 µm)[5] | Geminiphenomenex C18 (250x4.6) mm, 5µ[1] | Inertsil ODS (150 × 4.6 mm, 3.5 μ)[6] | Hypersil BDS C18, 250 X 4.6 mm, 5µ[7][8] |
| Mobile Phase | Buffer : Acetonitrile (20:80) (Buffer: 10 mM Sodium Dihydrogen Phosphate, pH 3.0 with ortho-phosphoric acid)[4] | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.3) : Triethylamine (58.72 : 41.23 : 0.05 v/v)[5] | Gradient Elution: Mobile Phase A: 15mM Potassium Dihydrogen Phosphate (pH 3.0 with H3PO4), Mobile Phase B: Methanol[1] | Acetonitrile and 5 mM Ammonium Formate[6] | Ammonium Acetate Buffer (pH 6.0) : Acetonitrile (55:45)[7] |
| Flow Rate | 1 mL/min[4] | 1.7 mL/min[5] | Not Specified | 1 mL/min[6] | 1.2 mL/min[7][8] |
| Detection Wavelength | 304 nm[4] | 270 nm[5] | 290 nm[1] | 231 nm[6] | 300 nm[7][8] |
| Injection Volume | 20 µl[4] | 20 µL[5] | Not Specified | Not Specified | Not Specified |
| Column Temperature | 30℃[4] | Ambient | Not Specified | Room Temperature[6] | Not Specified |
Experimental Protocols
Preparation of Standard and Sample Solutions
3.1.1. Standard Stock Solution Preparation
-
Accurately weigh 27.5 mg of Rilpivirine hydrochloride API (equivalent to 25 mg of Rilpivirine) and transfer it into a 100 mL volumetric flask.[9]
-
Add approximately 70 mL of diluent (e.g., a mixture of the mobile phase components) and sonicate for 10-20 minutes to dissolve the powder.[8][9]
-
Allow the solution to cool to room temperature and make up the volume to 100 mL with the diluent.
-
Further dilute this stock solution as required to prepare working standard solutions of desired concentrations. For example, pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute with the diluent to obtain a concentration of 25 ppm.[9]
3.1.2. Sample (Tablet) Solution Preparation
-
Weigh and powder 10 tablets to determine the average tablet weight.[4]
-
Accurately weigh a quantity of the tablet powder equivalent to 25 mg of Rilpivirine and transfer it to a 100 mL volumetric flask.[9]
-
Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.[9]
-
Cool the solution to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection into the HPLC system.[6]
HPLC Method Validation Protocol
The developed HPLC method should be validated according to the International Conference on Harmonization (ICH) guidelines.[6][8] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
3.2.1. Specificity
To assess the specificity of the method, forced degradation studies are performed to ensure that the drug peak is resolved from any potential degradation products or excipients.[1]
-
Acid Degradation: Treat the drug substance with 0.3 N hydrochloric acid at room temperature for 24 hours.[5] Neutralize the solution before analysis.
-
Base Degradation: Subject the drug substance to basic conditions.
-
Oxidative Degradation: Expose the drug substance to an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photolytic Degradation: Expose the drug substance to UV light.
Analyze the stressed samples using the developed HPLC method. The peak purity of the Rilpivirine peak should be checked using a PDA detector to confirm that no co-eluting peaks are present.
3.2.2. Linearity
Prepare a series of at least five concentrations of the Rilpivirine standard solution over a specified range (e.g., 12.5-62.5 μg/mL).[7] Inject each concentration in triplicate and plot a calibration curve of the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be close to 1.000.[9]
3.2.3. Accuracy (Recovery)
The accuracy of the method is determined by recovery studies. A known amount of the standard drug is spiked into a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[4] The percentage recovery of the added standard is then calculated. The recovery should typically be within 98.0% to 102.0%.[9]
3.2.4. Precision
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution on the same day and under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas should be less than 2%.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on different days with different analysts and/or equipment. The %RSD between the results from different days should be within acceptable limits.
3.2.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve. They can be calculated using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
3.2.6. Robustness
The robustness of the method is evaluated by intentionally introducing small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), detection wavelength (±2 nm), and the percentage of organic solvent in the mobile phase (±2%).[2] The system suitability parameters should remain within the acceptance criteria for each variation.
Data Presentation
System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0[8] |
| Theoretical Plates | Not less than 3000[8] |
| % RSD of replicate injections | Not more than 2.0% |
Method Validation Summary
| Parameter | Observed Value | Acceptance Criteria |
| Linearity (r²) | > 0.999[7][8] | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0%[9] | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0%[2] | ≤ 2.0% |
| LOD (µg/ml) | 0.05 - 2.35[2][4] | Reportable |
| LOQ (µg/ml) | 0.15 - 7.13[2][4] | Reportable |
Forced Degradation Study Results
| Stress Condition | % Degradation | Purity Angle | Purity Threshold | Conclusion |
| Acid Hydrolysis | Reportable | < | Pass | |
| Base Hydrolysis | Reportable | < | Pass | |
| Oxidative | Reportable | < | Pass | |
| Thermal | Reportable | < | Pass | |
| Photolytic | Reportable | < | Pass |
Visualizations
Caption: Experimental workflow for Rilpivirine HCl analysis by HPLC.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. ijpbs.com [ijpbs.com]
- 2. jgtps.com [jgtps.com]
- 3. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 4. abcpsangli.edu.in [abcpsangli.edu.in]
- 5. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. ijbpas.com [ijbpas.com]
- 9. ijisrt.com [ijisrt.com]
Validated RP-HPLC Method for the Quantification of Rilpivirine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Rilpivirine (B1684574) in bulk drug and pharmaceutical dosage forms. The protocols outlined below are based on established and validated methodologies, ensuring reliability and reproducibility for quality control and research purposes.
Introduction
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Accurate and precise quantification of Rilpivirine is crucial for ensuring the quality, efficacy, and safety of the final drug product. This application note details a robust RP-HPLC method that has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[2][3] The method is demonstrated to be specific, linear, accurate, precise, and robust.
Chromatographic Conditions
A variety of chromatographic conditions have been successfully employed for the analysis of Rilpivirine. The following tables summarize the key parameters from several validated methods, offering flexibility for laboratory-specific instrumentation and requirements.
Table 1: Summary of RP-HPLC Chromatographic Conditions for Rilpivirine Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µ)[1] | Waters C8 (4.6 x 250 mm, 5 µm)[4] | Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5µm) | ACE Excel 3 C18 AR (250 x 4.6 mm, 3 µm)[5] |
| Mobile Phase | Buffer:ACN (20:80) (Buffer: 10 mM Sodium Dihydrogen Phosphate, pH 3.0 with ortho-phosphoric acid)[1] | Acetonitrile (B52724):Phosphate buffer (60:40) (pH 3.5)[4] | ACN:Acetate buffer (pH 4.0) (65:35 v/v) | Acetate Buffer:Methanol:Acetonitrile (60:30:10 v/v/v) (pH 4.5)[5] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[4] | 1.0 mL/min | 1.5 mL/min[5] |
| Detection Wavelength | 304 nm[1] | 282 nm[4] | 260 nm | 258 nm[5] |
| Column Temperature | 30°C[1] | Not Specified | Not Specified | 30°C[5] |
| Injection Volume | Not Specified | 10 µL[4] | Not Specified | 12 µL[5] |
| Run Time | Not Specified | 6 min[4] | Not Specified | 5 min[5] |
| Retention Time | Not Specified | 2.75 min[4] | Not Specified | 2.29 min[5] |
Method Validation Summary
The RP-HPLC method for Rilpivirine has been thoroughly validated as per ICH guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.
Table 2: Summary of Method Validation Parameters for Rilpivirine Analysis
| Validation Parameter | Result |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of Rilpivirine.[1][5] |
| Linearity (Concentration Range) | 5-25 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Accuracy (% Recovery) | 98.0% to 102.0%[5] |
| Precision (% RSD) | < 2.0%[3][5] |
| Limit of Detection (LOD) | 2.35 µg/mL[1] |
| Limit of Quantification (LOQ) | 7.13 µg/mL[1] |
| Robustness | The method is unaffected by small, deliberate variations in chromatographic conditions.[5] |
Experimental Protocols
This section provides detailed step-by-step protocols for the preparation of solutions and the execution of the RP-HPLC analysis for Rilpivirine.
Preparation of Mobile Phase (Example based on Method 1)
-
Buffer Preparation (10 mM Sodium Dihydrogen Phosphate, pH 3.0): Dissolve 1.2 g of Sodium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with ortho-phosphoric acid.[1]
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 20:80 (v/v).
-
Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter.[2]
Preparation of Standard Stock Solution
-
Accurately weigh about 50 mg of Rilpivirine working standard and transfer it to a 100 mL volumetric flask.[2]
-
Add approximately 70 mL of the diluent (mobile phase can be used as a diluent) and sonicate to dissolve the standard completely.[2]
-
Make up the volume to 100 mL with the diluent and mix well. This yields a concentration of 500 µg/mL.
Preparation of Standard Working Solution
-
Pipette 5.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.[2]
-
Dilute to the mark with the diluent and mix thoroughly. This yields a concentration of 25 µg/mL.[2]
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.[2]
Preparation of Sample Solution (from Tablets)
-
Weigh and powder not fewer than 10 Rilpivirine tablets to get a uniform powder.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of Rilpivirine and transfer it to a 100 mL volumetric flask.[5]
-
Add about 30 mL of diluent and sonicate for 20 minutes to ensure complete dissolution of Rilpivirine.[5]
-
Make up the volume to 100 mL with the diluent and mix thoroughly.
-
Pipette 5 mL of the above solution into a 50 mL volumetric flask and dilute to the mark with the diluent. This gives a final concentration of 25 µg/mL.[5]
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution five times and check for system suitability parameters. The %RSD for the peak areas should be less than 2.0.[5]
-
Inject the sample solution in duplicate.
-
Calculate the amount of Rilpivirine in the sample using the peak areas obtained from the standard and sample chromatograms.
System Suitability
System suitability tests are an integral part of the analytical method to ensure the performance of the chromatographic system.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0[2] |
| Theoretical Plates | ≥ 3000[2] |
| % RSD of Peak Areas (for replicate injections) | ≤ 2.0%[5] |
Visualizations
The following diagrams illustrate the workflow of the RP-HPLC method validation and the logical relationship between the validation parameters.
References
Application Note: Quantification of Rilpivirine in Cell Lysates by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine (B1684574), in cell lysates. The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer. The method is suitable for researchers in pharmacology, virology, and drug development for applications such as in vitro drug metabolism studies, cellular uptake and accumulation assays, and mechanism of action investigations.
Introduction
Rilpivirine is a key antiretroviral drug used in the treatment of HIV-1 infection.[1] Understanding its cellular pharmacology, including uptake, metabolism, and intracellular concentration, is crucial for optimizing therapeutic strategies and developing new drug formulations. A reliable and sensitive analytical method is therefore essential for the accurate quantification of Rilpivirine in cellular matrices. This document provides a detailed protocol for the determination of Rilpivirine in cell lysates using LC-MS/MS, a technique that offers high selectivity and sensitivity.
Experimental Workflow
Caption: Experimental workflow for Rilpivirine quantification in cell lysates.
Detailed Experimental Protocol
Materials and Reagents
-
Rilpivirine reference standard
-
Rilpivirine-d6 (or other suitable isotopic internal standard)[2]
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water[3][4]
-
LC-MS grade formic acid or ammonium (B1175870) acetate[5][6]
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
Preparation of Stock Solutions and Standards
-
Rilpivirine Stock Solution (1 mg/mL): Accurately weigh and dissolve Rilpivirine in methanol or acetonitrile.[4][6][7]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Rilpivirine-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Rilpivirine stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.[7]
-
Internal Standard Spiking Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL.[5]
Sample Preparation (Cell Lysates)
-
Cell Harvesting: After experimental treatment, wash the cultured cells twice with ice-cold PBS.
-
Cell Pellet Collection: Harvest the cells by scraping or trypsinization and centrifuge to obtain a cell pellet. Accurately count the number of cells.
-
Cell Lysis: Resuspend the cell pellet in a known volume of purified water or a suitable lysis buffer. Lyse the cells using methods such as sonication on ice or multiple freeze-thaw cycles.
-
Protein Precipitation: To 50 µL of cell lysate, add 150 µL of the internal standard spiking solution (acetonitrile containing 50 ng/mL Rilpivirine-d6).[8] This results in a 1:3 ratio of lysate to acetonitrile.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]
-
Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[7]
LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm particle size (or equivalent)[5] |
| Mobile Phase A | 0.1% Formic acid in water[7][9] |
| Mobile Phase B | Acetonitrile[10] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 5 µL[5] |
| Column Temperature | 40 °C |
| Gradient | Isocratic or gradient elution can be used. A starting point for a gradient could be: 0-0.5 min 40% B, 0.5-2.0 min 40-90% B, 2.0-2.5 min 90% B, 2.5-2.6 min 90-40% B, 2.6-3.5 min 40% B. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V[5] |
| Source Temperature | 500 °C[5] |
| Curtain Gas | 20 (arbitrary units)[5] |
| Collision Gas | 10 (arbitrary units)[5] |
| Dwell Time | 75 ms[5] |
Table 3: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Rilpivirine | 367.1[2][5] | 195.0[5] or 128.0[2] | 136[5] | 48[5] |
| Rilpivirine-d6 (IS) | 373.2[2] | 134.2[2] | ~140 | ~50 |
Data Analysis and Quantification
The concentration of Rilpivirine in the cell lysate samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of Rilpivirine to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Method Performance Characteristics
The following table summarizes typical performance characteristics for a validated LC-MS/MS assay for Rilpivirine, based on data from similar biological matrices.
Table 4: Summary of Quantitative Data
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 200 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.0 ng/mL | [2][5] |
| Intra-assay Precision (%CV) | < 15% | [5] |
| Inter-assay Precision (%CV) | < 15% | [5] |
| Accuracy (% Bias) | Within ±15% | [5] |
| Mean Extraction Recovery | > 90% | [2] |
Conclusion
The LC-MS/MS protocol detailed in this application note provides a reliable and sensitive method for the quantification of Rilpivirine in cell lysates. The simple sample preparation and robust analytical conditions make it suitable for high-throughput analysis in a research setting. This method can be a valuable tool for investigating the cellular pharmacology of Rilpivirine and supporting the development of novel HIV therapies.
References
- 1. actascientific.com [actascientific.com]
- 2. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography-tandem mass spectrometric assay for the non-nucleoside reverse transcriptase inhibitor rilpivirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Rilpivirine Hydrochloride: In Vitro Antiviral Activity Assay Protocol
Application Note
Introduction Rilpivirine (B1684574) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infections.[1][2] As a diarylpyrimidine derivative, rilpivirine exhibits potent antiviral activity against both wild-type HIV-1 and strains resistant to first-generation NNRTIs.[1][2] Its mechanism of action involves non-competitive binding to an allosteric hydrophobic pocket within the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA and halting the viral life cycle.[3][4][5] This document provides detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of rilpivirine hydrochloride using cell-based assays.
Mechanism of Action
Rilpivirine specifically targets the HIV-1 reverse transcriptase enzyme. Unlike nucleoside/nucleotide RT inhibitors (NRTIs), rilpivirine does not compete with natural deoxynucleotide triphosphates. Instead, it binds to a distinct, non-substrate-binding site on the enzyme, leading to allosteric inhibition of RT activity.[4] This prevents the transcription of the viral RNA genome into proviral DNA, which is a critical step for subsequent integration into the host cell's genome and virus replication.[3] The flexibility of the rilpivirine molecule allows it to adapt to mutations within the binding pocket, retaining activity against many NNRTI-resistant strains.[2]
Data Presentation
Table 1: In Vitro Antiviral Activity (EC₅₀) of Rilpivirine
The 50% effective concentration (EC₅₀) is the concentration of the drug that inhibits viral replication by 50% in cell-based assays.
| Virus Strain | Cell Line | EC₅₀ (nM) | Reference |
| Wild-Type HIV-1 | Various | 0.1 - 2.0 | [2] |
| Wild-Type HIV-1 | MT-4 | 0.51 | [2] |
| Wild-Type HIV-1 | Cell-based assay | 0.4 | [6] |
| K103N Mutant | MT-4 | 0.35 | [2] |
| Y181C Mutant | Cell-based assay | < 1.0 | [2] |
| Y188L Mutant | Cell-based assay | 2.3 ± 0.2 | [7] |
| L100I Mutant | MT-4 | < 1.0 | [2] |
| K103N/Y181C Double Mutant | MT-4 | 0.8 - 1.7 | [2] |
Table 2: In Vitro Cytotoxicity (CC₅₀) and Selectivity Index (SI) of Rilpivirine
The 50% cytotoxic concentration (CC₅₀) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC₅₀ / EC₅₀) is a measure of the drug's therapeutic window.
| Cell Line | CC₅₀ (µM) | Wild-Type EC₅₀ (nM) | Selectivity Index (SI) | Reference |
| Cell-based assay | 10 ± 0.6 | 0.4 ± 0.02 | ~25,000 | [7] |
Table 3: Biochemical Inhibitory Activity (IC₅₀) of Rilpivirine
The 50% inhibitory concentration (IC₅₀) is the concentration of the drug that inhibits the activity of the isolated HIV-1 Reverse Transcriptase enzyme by 50%.
| Enzyme | IC₅₀ (nM) | Reference |
| Wild-Type HIV-1 RT | 0.73 | [2] |
| Wild-Type HIV-1 RT | 14.1 ± 1.6 | [8] |
| E138K Mutant RT | 57.7 ± 2.8 | [8] |
Experimental Protocols
The following protocols describe methods to determine the antiviral activity and cytotoxicity of rilpivirine hydrochloride using the MT-4 human T-cell line, which is highly permissive to HIV-1 infection and exhibits a significant cytopathic effect (CPE).[9][10][11]
General Materials and Reagents
-
Cell Line: MT-4 (human T-cell leukemia cell line).[9]
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[12][13]
-
Test Compound: Rilpivirine hydrochloride, dissolved in DMSO to create a high-concentration stock solution.
-
Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) with a known 50% tissue culture infectious dose (TCID₅₀).[12]
-
Equipment: 96-well flat-bottom microtiter plates, CO₂ incubator (37°C, 5% CO₂), microplate reader, inverted microscope.
Protocol 1: Antiviral Efficacy and Cytotoxicity via MTT Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[9] It simultaneously determines the ability of rilpivirine to protect cells from HIV-1-induced death (antiviral activity) and its inherent toxicity to the cells (cytotoxicity).
Methodology:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.[12]
-
Compound Preparation: Prepare serial dilutions of rilpivirine hydrochloride in culture medium.
-
Plate Setup:
-
For Antiviral Assay (EC₅₀): Add 50 µL of diluted compound to the appropriate wells.
-
For Cytotoxicity Assay (CC₅₀): Add 100 µL of diluted compound to a parallel set of wells that will not be infected with the virus.[13]
-
Controls: Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus, no compound).[12]
-
-
Infection: Add 50 µL of HIV-1 virus stock, diluted to achieve a multiplicity of infection (MOI) that results in significant cell death within 4-5 days, to all wells except the cytotoxicity and cell control wells.[12]
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.[9][12]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell protection (for EC₅₀) and cell viability (for CC₅₀) relative to control wells.
-
Plot the percentage of protection/viability against the log of the drug concentration and use non-linear regression to determine the EC₅₀ and CC₅₀ values.
-
Protocol 2: Viral Replication Inhibition via p24 Antigen Capture ELISA
This protocol offers a direct measure of viral replication by quantifying the HIV-1 p24 capsid protein in the culture supernatant.[9] It serves as a robust and specific alternative or confirmatory assay to the MTT method.
Methodology:
-
Assay Setup: Prepare and infect the 96-well plates with cells, rilpivirine dilutions, and virus as described in steps 1-4 of the MTT assay protocol.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days to allow for multiple rounds of viral replication.[13]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells.[13]
-
Sample Preparation: Carefully collect the cell-free supernatant from each well for p24 analysis. The supernatant can be stored at -80°C if necessary.[12]
-
ELISA Procedure:
-
Perform the HIV-1 p24 antigen capture ELISA using a commercially available kit according to the manufacturer's instructions.
-
This typically involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[9]
-
Data Analysis:
-
Generate a standard curve using known concentrations of recombinant p24 antigen.
-
Determine the p24 concentration in each sample from the standard curve.
-
Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control (no drug).
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration.
-
References
- 1. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Rilpivirine - BioPharma Notes [biopharmanotes.com]
- 4. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 5. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology [mdpi.com]
- 6. Rilpivirine | DNA Polymerase | Tocris Bioscience [tocris.com]
- 7. A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Note & Protocol: Determination of Rilpivirine EC50 in PBMC and MT-4 Cell Lines
Introduction
Rilpivirine (RPV) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2] It is a diarylpyrimidine derivative known for its high potency against both wild-type HIV-1 and various NNRTI-resistant strains.[3][4] The mechanism of action involves non-competitive binding to an allosteric hydrophobic pocket on the HIV-1 reverse transcriptase enzyme.[2][5] This binding induces a conformational change in the enzyme, inhibiting the conversion of viral RNA into DNA and thereby halting viral replication.[2][5][6] Accurately determining the half-maximal effective concentration (EC50) of Rilpivirine in relevant cellular models is critical for preclinical drug development, resistance monitoring, and understanding its therapeutic potential.
This document provides detailed protocols for determining the EC50 of Rilpivirine in two key models: MT-4 cells, a human T-cell leukemia line highly susceptible to HIV-1, and Peripheral Blood Mononuclear Cells (PBMCs), which represent the primary target cells for HIV-1 in vivo.
Mechanism of Action
Rilpivirine functions by directly binding to and inhibiting the HIV-1 reverse transcriptase (RT) enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Rilpivirine does not compete with natural nucleosides or require intracellular activation.[2] Its binding to a non-active site on the enzyme prevents the catalysis of reverse transcription, a crucial step in the HIV-1 life cycle.[5]
Caption: Rilpivirine's mechanism of action.
Quantitative Data Summary
The following table summarizes reported EC50 values for Rilpivirine against various HIV-1 strains in MT-4 cells. EC50 values in PBMCs are generally comparable but can vary depending on the donor and specific experimental conditions.
| Cell Line | HIV-1 Strain | EC50 (nM) | Reference |
| MT-4 | Wild-Type | 0.51 | [3] |
| MT-4 | K103N Mutant | 0.35 | [3] |
| MT-4 | K103N/L100I Double Mutant | 2.7 | [3] |
| MT-4 | K103N/Y181C Double Mutant | 0.8 - 1.7 | [3] |
Experimental Protocols
A crucial aspect of determining the EC50 is to also assess cytotoxicity by determining the 50% cytotoxic concentration (CC50). This is performed concurrently using the same protocol but in the absence of the virus. The ratio of CC50 to EC50 provides the Selectivity Index (SI), a measure of the drug's therapeutic window.
Caption: General workflow for EC50 determination.
Protocol 1: EC50 Determination in MT-4 Cells
This protocol outlines a cell-based antiviral assay to determine Rilpivirine's EC50 against HIV-1 in MT-4 cells by measuring the inhibition of virus-induced cytopathic effects (CPE).[7]
Materials:
-
MT-4 cells
-
Complete Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HIV-1 viral stock (e.g., HIV-1 IIIB).
-
Rilpivirine stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., 20% SDS in 50% DMF).
-
96-well clear microplates.
Procedure:
-
Cell Preparation: Culture MT-4 cells in complete medium, ensuring they are in the logarithmic growth phase with >95% viability.
-
Drug Dilution: Prepare a series of Rilpivirine dilutions (e.g., 8-10 points, 3-fold dilutions) in complete medium. Keep the final DMSO concentration below 0.5% to avoid solvent toxicity.
-
Assay Plate Setup:
-
Add 50 µL of the appropriate Rilpivirine dilution to triplicate wells of a 96-well plate.
-
Include "Virus Control" wells (cells + virus, no drug) and "Cell Control" wells (cells only, no virus or drug).
-
Seed MT-4 cells at a density of 1 x 10^4 cells/well in 50 µL of complete medium.[7]
-
-
Infection: Add 100 µL of HIV-1 viral stock diluted in complete medium to all wells except the "Cell Control" wells. The amount of virus should be optimized to cause significant cell death in the "Virus Control" wells by the end of the incubation period (e.g., a multiplicity of infection, MOI, of 0.01-0.05).
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator until CPE is clearly visible in the "Virus Control" wells.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[7]
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: EC50 Determination in PBMCs
This protocol requires an initial isolation and stimulation step to render the primary T-cells susceptible to HIV-1 infection.
Additional Materials:
-
Ficoll-Paque or similar density gradient medium.
-
Phytohemagglutinin (PHA).
-
Recombinant human Interleukin-2 (IL-2).
-
Healthy donor whole blood or buffy coats.
Caption: PBMC isolation and stimulation workflow.
Procedure:
-
PBMC Isolation:
-
Dilute whole blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
-
Cell Stimulation: Wash the isolated PBMCs and resuspend them in complete medium containing PHA (e.g., 5 µg/mL). Culture for 2-3 days to stimulate T-cell proliferation.
-
Assay Setup:
-
After stimulation, wash the cells to remove PHA and resuspend them in complete medium supplemented with IL-2 (e.g., 20 U/mL).
-
Proceed with the assay as described in Protocol 1 (steps 2-7), using the stimulated PBMCs instead of MT-4 cells and ensuring IL-2 is present in all media throughout the experiment.
-
Data Analysis and Interpretation
Accurate EC50 estimation requires appropriate data modeling.[8][9]
-
Calculate Percentage Protection: Convert raw absorbance data into percentage of cell protection using the following formula: % Protection = [(Abs_treated - Abs_virus_control) / (Abs_cell_control - Abs_virus_control)] x 100[7]
-
Non-linear Regression: Plot the percentage of protection against the logarithm of the Rilpivirine concentration.
-
EC50 Determination: Fit the data to a four-parameter logistic (4-PL) dose-response curve. The EC50 is the concentration of Rilpivirine that corresponds to a 50% response between the upper and lower plateaus of the curve.[8][9] This analysis can be performed using software such as GraphPad Prism.
-
CC50 and Selectivity Index (SI): For the parallel cytotoxicity assay (no virus), calculate the percentage of cell viability relative to the "Cell Control" wells. Use a 4-PL curve to determine the CC50. Calculate the Selectivity Index (SI = CC50 / EC50) to evaluate the drug's specificity. A higher SI value indicates a more favorable safety profile.
References
- 1. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rilpivirine - BioPharma Notes [biopharmanotes.com]
- 3. apexbt.com [apexbt.com]
- 4. [Mechanism of action and pharmacokinetics of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 6. What is Rilpivirine Hydrochloride used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Tracking of Rilpivirine Nanoparticle Biodistribution
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell-based assays to track the biodistribution of Rilpivirine nanoparticles (RPV-NCs). The protocols leverage the intrinsic aggregation-induced emission (AIE) properties of Rilpivirine, which allows for direct visualization and quantification of nanoparticle uptake in relevant cell types without the need for external fluorescent labels.[1][2]
Introduction
Rilpivirine (RPV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral therapy (ART).[1] Formulating Rilpivirine as nanoparticles can enhance its therapeutic efficacy by improving its pharmacokinetic profile and enabling targeted delivery to HIV reservoirs, such as CD4+ T cells and macrophages.[1][2] A key aspect of developing these nanomedicines is understanding their interaction with target cells, specifically their uptake and intracellular trafficking.
A notable characteristic of Rilpivirine is its aggregation-induced emission (AIE), where the molecule becomes highly fluorescent in an aggregated or nanocrystal state.[1] This property can be harnessed to directly track the cellular biodistribution of RPV-NCs using standard laboratory techniques like flow cytometry and fluorescence microscopy.[1][2] The following protocols detail the preparation of RPV-NCs and subsequent cell-based assays for tracking their uptake and distribution.
Data Presentation
Table 1: Cellular Uptake of Rilpivirine Nanocrystals (RPV-NCs) in Monocyte-Derived Macrophages (MDM)
| Time (hours) | RPV Concentration (µg/10⁶ cells) |
| 2 | ~20 |
| 4 | ~40 |
| 6 | ~60 |
| 8 | ~55 |
Data is approximated from graphical representations in the source literature and is intended for illustrative purposes.[1]
Table 2: Cellular Uptake of Rilpivirine Nanocrystals (RPV-NCs) in CD4+ T Cells
| Time (hours) | RPV Concentration (µg/10⁶ cells) |
| 2 | ~2 |
| 4 | ~4 |
| 6 | ~6 |
| 8 | ~8 |
Data is approximated from graphical representations in the source literature and is intended for illustrative purposes.[1]
Experimental Protocols
Preparation of Rilpivirine Nanocrystals (RPV-NCs)
This protocol describes a bottom-up/top-down method for formulating Rilpivirine nanocrystals.[1]
Materials:
-
Rilpivirine (RPV) powder
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Dissolve approximately 366 mg of Rilpivirine in 400 ml of methanol by heating at 70°C for 1 hour to ensure complete dissolution.[1]
-
To create a saturated solution, reduce the solvent volume using a rotary evaporator under vacuum.[1]
-
Cool the saturated solution to allow for the formation of micron-sized Rilpivirine crystals.
-
Subject the micron-sized crystals to probe sonication to reduce their size to the nanoscale.
-
Characterize the resulting RPV-NCs for size, charge, and morphology using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM).
Cell Culture
Cell Lines:
-
Monocyte-Derived Macrophages (MDM): Isolate peripheral blood mononuclear cells (PBMCs) from whole blood and culture them with macrophage colony-stimulating factor (M-CSF) to differentiate them into macrophages.
-
CD4+ T Cells: Isolate from PBMCs using negative selection kits.[1]
Cytotoxicity Assay
This protocol determines the concentration range at which RPV-NCs are not toxic to the cells.
Materials:
-
MDM or CD4+ T cells
-
96-well plates
-
RPV-NCs suspension
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader
Procedure:
-
Seed 1 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the RPV-NCs in cell culture medium to achieve a range of concentrations (e.g., up to 200 µM).[1]
-
Remove the old medium from the cells and add 100 µL of the RPV-NCs dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 8 hours).[1]
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cellular Uptake Quantification by UPLC-MS/MS
This protocol quantifies the amount of RPV-NCs taken up by the cells over time.
Materials:
-
MDM or CD4+ T cells
-
12-well plates
-
RPV-NCs suspension (e.g., 100 µM)[1]
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Sonicator
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Seed 1 x 10⁶ cells per well in a 12-well plate. For CD4+ T cells, coat the plates with poly-L-lysine to facilitate attachment.[1]
-
Treat the cells with the desired concentration of RPV-NCs (e.g., 100 µM).[1]
-
Incubate for various time points (e.g., 2, 4, 6, and 8 hours).[1]
-
At each time point, wash the cells twice with cold PBS to remove extracellular nanoparticles.[1]
-
Lyse the cells in methanol by sonication for 1 minute.[1]
-
Centrifuge the lysate to pellet the cell debris.[1]
-
Analyze the supernatant containing the extracted Rilpivirine by UPLC-MS/MS to determine the drug concentration.[1]
-
Normalize the drug concentration to the cell number.
Cellular Uptake Analysis by Flow Cytometry
This protocol utilizes the intrinsic fluorescence of RPV-NCs to quantify cellular uptake.
Materials:
-
MDM or CD4+ T cells
-
12-well plates
-
RPV-NCs suspension
-
PBS
-
Paraformaldehyde (PFA)
-
Flow cytometer with a UV laser
Procedure:
-
Seed and treat the cells with RPV-NCs as described in the UPLC-MS/MS protocol.
-
At each time point, wash the cells with PBS and detach them (if adherent).
-
Fix the cells with 2% PFA.[1]
-
Analyze the cells using a flow cytometer. Excite the RPV-NCs with a UV laser and detect the blue fluorescence emission.[1]
-
Quantify the percentage of fluorescent cells and the median fluorescence intensity (MFI).
Visualization of Intracellular Nanoparticles
A. Confocal Microscopy
Materials:
-
MDM or CD4+ T cells
-
Glass-bottom dishes or chamber slides
-
RPV-NCs suspension
-
PFA
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes or chamber slides.
-
Treat the cells with RPV-NCs for the desired time.
-
Wash the cells with PBS and fix with 4% PFA.
-
Mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the intracellular RPV-NCs (blue fluorescence) using a confocal microscope.[1]
B. Transmission Electron Microscopy (TEM)
Materials:
-
MDM or CD4+ T cells
-
12-well plates
-
RPV-NCs suspension (e.g., 100 µM)[1]
-
PBS
-
Glutaraldehyde (B144438) and PFA solution in Sorenson's phosphate (B84403) buffer[1]
-
TEM processing reagents (e.g., osmium tetroxide, uranyl acetate, lead citrate)
Procedure:
-
Incubate 10⁶ cells with RPV-NCs (e.g., 100 µM) for 8 hours.[1]
-
Wash the cells twice with PBS and centrifuge at 650 g for 8 minutes at 4°C.[1]
-
Fix the cell pellet in a solution of 2% glutaraldehyde and 2% PFA in 0.1 M Sorenson's phosphate buffer (pH 6.2) for at least 24 hours at 4°C.[1]
-
Process the fixed cells for TEM analysis, including post-fixation, dehydration, embedding, sectioning, and staining.
-
Image the ultrathin sections using a transmission electron microscope to visualize the intracellular localization of RPV-NCs.
Visualizations
Caption: Experimental workflow for RPV-NC preparation and cell-based biodistribution analysis.
Caption: Putative cellular uptake pathway of Rilpivirine nanoparticles.
References
Application Note: Rilpivirine Hydrochloride Stock Solution Preparation for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Rilpivirine (B1684574) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the diarylpyrimidine class of antiretroviral drugs.[1][2] It is primarily used in the treatment of HIV-1 infections.[3][4] The mechanism of action involves non-competitive binding to an allosteric site on the HIV-1 reverse transcriptase enzyme.[1][2][5] This binding induces a conformational change in the enzyme, inhibiting its function and thereby blocking the conversion of viral RNA into DNA, a critical step in the viral replication cycle.[1][4] Beyond its antiviral properties, rilpivirine has also been investigated for its potential antineoplastic activities in various cancer cell lines.[6] Proper preparation and handling of Rilpivirine Hydrochloride (HCl) stock solutions are crucial for obtaining accurate and reproducible results in cell-based assays.
Data Presentation
The following tables summarize the key quantitative data for Rilpivirine and its hydrochloride salt.
Table 1: Physicochemical Properties
| Property | Rilpivirine | Rilpivirine Hydrochloride |
|---|---|---|
| Chemical Formula | C₂₂H₁₈N₆ | C₂₂H₁₈N₆·HCl |
| Molecular Weight | 366.42 g/mol [7] | 402.88 g/mol [8][9] |
| CAS Number | 500287-72-9[7] | 700361-47-3[8] |
| Appearance | Crystalline solid[7] | Powder |
Table 2: Solubility Data for Rilpivirine Hydrochloride
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | 81 mg/mL (201.05 mM)[8] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[8][10] |
| DMSO | 73 mg/mL (199.22 mM)[10] | - |
| Water | Insoluble[8][10] | - |
| Ethanol | Insoluble[8][10] | - |
Table 3: Recommended Storage and Stability
| Form | Temperature | Duration | Source |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 3 years | [8] |
| Stock Solution in DMSO | -80°C | 1 year | [8][11] |
| Stock Solution in DMSO | -20°C | 1 month | [8][12] |
| Aqueous Solution | Room Temperature | ≤ 1 day | [7] |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[8]
Table 4: Recommended Concentrations for Cell-Based Assays
| Assay Type | Cell Line | Concentration | Notes |
|---|---|---|---|
| Antiviral Activity (HIV-1) | MT-4 cells | EC₅₀: 0.51 nM (wild-type)[7] | Effective concentrations range from 0.1 to 2.0 nM against mutant viruses. |
| Cytotoxicity | MT-4 cells | CC₅₀: 2 µM | - |
| Antineoplastic Activity | Various Cancer Lines | IC₅₀: 22.5 - 87.4 µM | - |
| Cell Vitality | Monocyte-derived macrophages (MDM) | Up to 200 µM | No apparent cytotoxicity observed after 8 hours.[13] |
| Uptake Studies | MDM & CD4+ T cells | 100 µM | Used to measure cellular uptake over time.[13] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Rilpivirine HCl Stock Solution in DMSO
Materials:
-
Rilpivirine Hydrochloride (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Calculation: Calculate the mass of Rilpivirine HCl required. For 1 mL of a 20 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.020 mol/L × 0.001 L × 402.88 g/mol × 1000 mg/g = 8.06 mg
-
-
Weighing: Carefully weigh approximately 8.06 mg of Rilpivirine HCl powder and transfer it to a sterile conical tube.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for the specific cell culture application, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile cryovials (e.g., 20-50 µL aliquots). This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term storage (up to 1 month).[8][12]
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
Prepared Rilpivirine HCl stock solution (e.g., 20 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thawing: Remove one aliquot of the concentrated stock solution from the freezer and thaw it at room temperature.
-
Intermediate Dilution: Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is critical to never add the concentrated DMSO stock directly to a large volume of aqueous medium, as this can cause the compound to precipitate.
-
Example for a 20 µM working solution from a 20 mM stock:
-
First, prepare a 1:100 intermediate dilution by adding 5 µL of the 20 mM stock to 495 µL of culture medium. This results in a 200 µM intermediate solution.
-
Mix gently by pipetting.
-
-
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture wells to achieve the final desired concentration.
-
Example for a final concentration of 20 µM in 1 mL of culture:
-
Add 100 µL of the 200 µM intermediate solution to 900 µL of cell culture medium in the well.
-
-
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to control cells as is present in the highest concentration of the rilpivirine treatment. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Immediate Use: Aqueous dilutions of rilpivirine are not stable and should be used immediately.[7] Do not store working solutions in culture medium.
Visualizations
Experimental Workflow
Caption: Workflow for Rilpivirine HCl stock and working solution preparation.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Caption: Rilpivirine binds to an allosteric site on HIV-1 RT, inhibiting DNA synthesis.
Safety Precautions
Rilpivirine Hydrochloride should be handled with care. It is intended for research use only.[14] Users must review the complete Safety Data Sheet (SDS) before use.[7] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[12][14] Ensure adequate ventilation or work in a chemical fume hood when handling the powder.[12]
References
- 1. Rilpivirine - BioPharma Notes [biopharmanotes.com]
- 2. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Rilpivirine Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Rilpivirine | HIV Protease | Reverse Transcriptase | TargetMol [targetmol.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Rilpivirine-associated aggregation-induced emission enables cell-based nanoparticle tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
Application Notes and Protocols for Rilpivirine Nanoparticle Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vivo evaluation of rilpivirine (B1684574) nanoparticles in animal models. The information is intended to guide researchers in the development of long-acting injectable formulations of this antiretroviral drug.
Introduction to Rilpivirine Nanoparticle Formulations
Rilpivirine (RPV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3] Due to its low aqueous solubility, formulating rilpivirine for long-acting parenteral administration presents a viable strategy to improve patient adherence and therapeutic efficacy.[4] Nanoparticle-based delivery systems, such as nanosuspensions and polymeric nanoparticles, have been extensively investigated to achieve sustained release and prolonged plasma concentrations of rilpivirine.[1][5][6] These formulations offer the potential for administration intervals of a month or even longer.[2][7]
This document outlines the methodologies for preparing and characterizing rilpivirine nanoparticles and provides protocols for their evaluation in preclinical animal models.
Rilpivirine Nanoparticle Formulation and Characterization
Formulation Approaches
Several methods have been successfully employed to produce rilpivirine nanoparticles. The choice of method depends on the desired particle characteristics and the intended application.
-
Wet Milling for Nanosuspensions: This technique involves the mechanical attrition of coarse drug particles in a liquid medium containing stabilizers to produce a nanosized suspension.[8] It is a common method for producing crystalline drug nanoparticles.[5]
-
Emulsion-Solvent Evaporation for Polymeric Nanoparticles: This method is used to encapsulate rilpivirine within a biodegradable polymer matrix, such as poly(lactic-co-glycolic acid) (PLGA).[5]
-
Ionic Gelation for Chitosan (B1678972) Nanoparticles: This technique utilizes the electrostatic interaction between a positively charged polymer like chitosan and a polyanion to form nanoparticles.
-
Anti-solvent Precipitation: This method involves dissolving the drug in a solvent and then rapidly adding it to an anti-solvent to induce precipitation of nanoparticles.[9]
Characterization of Rilpivirine Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and in vivo performance of the nanoparticle formulation. Key parameters and the techniques used to measure them are summarized below.
| Parameter | Method | Typical Values for Rilpivirine Nanoparticles | Reference |
| Particle Size | Dynamic Light Scattering (DLS) | 66.0 ± 4.2 nm to 266 nm | [5][8][10] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 0.14 ± 0.05 to 0.158 | [5][8] |
| Zeta Potential | Laser Doppler Velocimetry | -10.96 ± 1.4 mV to +22.1 mV | [5][8] |
| Drug Loading | High-Performance Liquid Chromatography (HPLC) | ~5% w/w of polymer | [5] |
| Encapsulation Efficiency | High-Performance Liquid Chromatography (HPLC) | 77.10 ± 0.50% to 98 ± 0.7% | [5][10] |
| Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Spherical particles | [5][9][10] |
| Crystallinity | X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC) | Can be crystalline or amorphous depending on the formulation | [9][10] |
Experimental Protocols
Protocol 1: Preparation of Rilpivirine Nanosuspension by Wet Milling
This protocol describes a general procedure for preparing a rilpivirine nanosuspension suitable for long-acting injectable applications.
Materials:
-
Rilpivirine (base)
-
Poloxamer 338 (Pluronic® F108)
-
Sterile water for injection
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-pressure homogenizer or media mill
Procedure:
-
Prepare a sterile, aqueous solution of Poloxamer 338.
-
Disperse the rilpivirine powder in the Poloxamer 338 solution.
-
Add the milling media to the drug dispersion.
-
Mill the suspension under aseptic conditions until the desired particle size is achieved. The median particle size is typically targeted to be around 200 nm.[5]
-
Monitor the particle size distribution periodically using Dynamic Light Scattering.
-
Once the target particle size is reached, separate the nanosuspension from the milling media.
-
The final drug concentration is typically around 300 mg/mL.[5]
Protocol 2: Preparation of Rilpivirine-Loaded PLGA Nanoparticles
This protocol details the emulsion-solvent evaporation method for encapsulating rilpivirine in PLGA nanoparticles.
Materials:
-
Rilpivirine
-
Poly(lactic-co-glycolic acid) (PLGA, Resomer 752 H)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 5% w/v)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of rilpivirine and PLGA in DCM to form the organic phase.
-
Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously to form an oil-in-water (o/w) emulsion.
-
Continue stirring for several hours at room temperature to allow for the evaporation of DCM.
-
Alternatively, use a rotary evaporator to remove the DCM under reduced pressure.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable buffer or lyophilizate for storage.
In Vivo Animal Studies
Animal Models
Rats (e.g., Sprague-Dawley, Wistar) and dogs (e.g., Beagle) are commonly used animal models for pharmacokinetic studies of long-acting rilpivirine formulations.[1][7] Humanized mice (e.g., BLT mice) are employed to evaluate the prophylactic efficacy against HIV transmission.[5]
Protocol 3: Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats following intramuscular or subcutaneous administration of a rilpivirine nanoparticle formulation.
Materials and Animals:
-
Male Sprague-Dawley rats (typically 6 per group)[1]
-
Rilpivirine nanoparticle formulation
-
Vehicle control
-
Syringes and needles (appropriate gauge for the formulation viscosity)
-
Blood collection tubes (e.g., with anticoagulant)
-
Anesthesia (if required for blood collection)
-
Centrifuge
Procedure:
-
Acclimatize the rats to the housing conditions for at least one week.
-
Fast the animals overnight before dosing, with free access to water.
-
Administer a single dose of the rilpivirine nanoparticle formulation via intramuscular (IM) or subcutaneous (SC) injection. Doses can range from 5 mg/kg to 20 mg/kg.[1][7]
-
Mark the injection site.
-
Collect blood samples at predetermined time points. For example: pre-dose, 1, 4, 8, 24, 48, 72 hours, and then weekly for up to 8 weeks.[7]
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the rilpivirine concentrations in plasma using a validated LC-MS/MS method.[1]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
Data Presentation: Pharmacokinetic Parameters in Animal Models
The following table summarizes representative pharmacokinetic data for rilpivirine nanosuspensions from in vivo studies.
| Animal Model | Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng*h/mL) | Bioavailability (%) | Reference |
| Rat | Nanosuspension | IM | 5 | ~200 | ~0.3 | - | 70-80 | [7] |
| Rat | Nanosuspension | SC | 5 | ~50 | ~1 | - | 70-80 | [7] |
| Rat | Nanosuspension | IM | 20 | ~800 | ~0.3 | - | 70-80 | [7] |
| Rat | Nanosuspension | SC | 20 | ~200 | ~1 | - | 70-80 | [7] |
| Dog | Nanosuspension | IM | 5 | ~100 | ~1 | - | 80-100 | [7] |
| Dog | Nanosuspension | SC | 5 | ~25 | ~20 | - | 80-100 | [7] |
Note: The values presented are approximate and can vary based on the specific formulation and study design.
Conclusion
The development of long-acting injectable rilpivirine nanoparticle formulations represents a significant advancement in HIV therapy. The protocols and data presented in these application notes provide a foundation for researchers to design and execute preclinical studies to evaluate novel rilpivirine nanoformulations. Careful attention to formulation parameters, thorough physicochemical characterization, and well-designed in vivo studies are critical for the successful translation of these promising drug delivery systems.
References
- 1. Pharmacokinetics and Disposition of Rilpivirine (TMC278) Nanosuspension as a Long-Acting Injectable Antiretroviral Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and disposition of rilpivirine (TMC278) nanosuspension as a long-acting injectable antiretroviral formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanoformulations of Rilpivirine for Topical Pericoital and Systemic Coitus-Independent Administration Efficiently Prevent HIV Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in long-acting nanoformulations for delivery of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Rilpivirine-associated aggregation-induced emission enables cell-based nanoparticle tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for Forced Degradation Studies of Rilpivirine for Stability Testing
Introduction
Forced degradation studies are a critical component of drug development, providing essential insights into the intrinsic stability of a drug substance. These studies, mandated by regulatory bodies such as the International Council for Harmonisation (ICH), involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability conditions. The resulting data on degradation pathways and degradation products are instrumental in developing and validating stability-indicating analytical methods, which are essential for routine quality control and to ensure the safety and efficacy of the final pharmaceutical product.
Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key therapeutic agent in the management of HIV-1 infection.[1][2] Understanding its degradation profile under various stress conditions is paramount for the development of stable formulations and robust analytical methods. This document provides detailed application notes and protocols for conducting forced degradation studies on Rilpivirine, based on published scientific literature.
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the quantitative data from various forced degradation studies performed on Rilpivirine under different stress conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | - | - | 13.3% | [3] |
| 0.3 N HCl | 24 hrs | Room Temp | - | [4] | |
| Acidic condition with heat | - | - | Significant | [1] | |
| Alkaline Hydrolysis | 0.5M NaOH | 8.5 hrs | Room Temp | 9.8% | [2] |
| Alkaline condition | - | - | Significant | [1] | |
| Oxidative Degradation | - | - | - | Stable | [1] |
| Thermal Degradation | 105 °C | 6 hrs | 105 °C | 3.27% | [5] |
| Heat treatment | - | - | Stable | [1] | |
| Photolytic Degradation | UV light | - | - | 3.5% | [3] |
| Photolytic environment | - | - | - | [1][6] | |
| Neutral Hydrolysis | HPLC water | - | - | 2.7% | [3] |
Note: A hyphen (-) indicates that the specific information was not provided in the cited source.
Experimental Protocols
The following protocols are detailed methodologies for conducting forced degradation studies on Rilpivirine.
Preparation of Stock and Sample Solutions
-
Rilpivirine Stock Solution: Accurately weigh and dissolve an appropriate amount of Rilpivirine hydrochloride in a suitable solvent (e.g., a mixture of mobile phase components or a mixture of water and acetonitrile) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).[7]
-
Sample Solution for Analysis: Dilute the stock solution with the appropriate diluent to a working concentration suitable for the analytical method (e.g., 0.1 mg/mL).[8]
Forced Degradation Procedures
The goal of these studies is to achieve partial degradation of the drug, typically in the range of 2-30%, to ensure that the analytical method can effectively separate the drug from its degradation products.[4]
a) Acid Hydrolysis
-
Transfer a known volume of the Rilpivirine stock solution into a suitable flask.
-
Add an equal volume of an acidic solution (e.g., 1N HCl or 0.3N HCl).[3][4]
-
The reaction can be conducted at room temperature or with heating to accelerate degradation.[1][4]
-
After the specified time (e.g., 24 hours), neutralize the solution with an appropriate base (e.g., 1N NaOH).[4]
-
Dilute the resulting solution with the diluent to the final working concentration for analysis.
b) Alkaline Hydrolysis
-
Transfer a known volume of the Rilpivirine stock solution into a suitable flask.
-
Add an equal volume of a basic solution (e.g., 0.5M NaOH).[2]
-
Keep the mixture at room temperature for a specified duration (e.g., 8.5 hours).[2]
-
Neutralize the solution with an appropriate acid (e.g., 1N HCl).
-
Dilute the resulting solution with the diluent to the final working concentration for analysis.
c) Oxidative Degradation
-
Transfer a known volume of the Rilpivirine stock solution into a suitable flask.
-
Add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Store the solution under ambient or elevated temperature conditions for a specified period.
-
Dilute the resulting solution with the diluent to the final working concentration for analysis.
d) Thermal Degradation
-
Solid State: Place the Rilpivirine powder in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 6 hours).[5] After cooling, prepare a sample solution for analysis.
-
Solution State: Reflux the Rilpivirine solution at a specified temperature for a set duration. After cooling, dilute the solution as required for analysis.
e) Photolytic Degradation
-
Expose the Rilpivirine solution (and solid drug substance) to UV light (e.g., under a UV lamp in a photostability chamber) for a specified duration.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
After exposure, dilute the solutions to the final working concentration for analysis.
f) Neutral Hydrolysis
-
Transfer a known volume of the Rilpivirine stock solution into a suitable flask.
-
Add an equal volume of HPLC grade water.
-
Reflux the solution for a specified period.
-
After cooling, dilute the solution to the final working concentration for analysis.
Analytical Method Protocol: Stability-Indicating RP-HPLC Method
A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential to separate Rilpivirine from its degradation products.[9]
Chromatographic Conditions
The following table summarizes typical chromatographic conditions used for the analysis of Rilpivirine and its degradation products.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Agilent Zorbax Eclipse XDB C18 (150x2.1mm, 1.8µm)[1][2] | Kromasil C18 (150 mm x 4.6 mm, 5 µm)[5] | Phenomenex Gemini C18 (150 mm × 4.6 mm i.d., 5 µm)[4] |
| Mobile Phase | Gradient: Buffer (pH 3.0) and Acetonitrile[1][2] | Isocratic: 0.1% OPA buffer and Acetonitrile (60:40)[5] | Isocratic: MeCN, 20 mM KH₂PO₄ buffer (pH 3.3), and triethylamine (B128534) (58.72:41.23:0.05 v/v)[4] |
| Flow Rate | 0.55 mL/min[1][2] | 1.0 mL/min[5] | 1.7 mL/min[4] |
| Column Temperature | 55°C[1][2] | 30°C[5] | - |
| Detection Wavelength | 220 nm[1][2] | 260 nm[5] | 270 nm[4] |
| Injection Volume | 3 µL[1][2] | 10 µL[5] | - |
Note: A hyphen (-) indicates that the specific information was not provided in the cited source.
Method Validation
The developed analytical method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main drug peak from any degradation product peaks.[1]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow for Forced Degradation Studies
References
- 1. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijrar.org [ijrar.org]
- 7. Degradation Pathway for Rilpinavir Hydrochloride by Validated Stability Indicating UP-LC Method|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 8. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 9. ijpbs.com [ijpbs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Rilpivirine Peak Tailing in Reverse-Phase HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the analysis of Rilpivirine using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered significant tailing, which can compromise resolution and lead to inaccurate quantification.[3][4]
Q2: What is the primary cause of peak tailing for Rilpivirine?
A2: The most common cause of peak tailing for Rilpivirine is its chemical nature. Rilpivirine is a basic compound with a pKa of 5.6.[5] In RP-HPLC using silica-based columns, basic compounds can engage in secondary interactions with acidic silanol (B1196071) groups (Si-OH) on the stationary phase surface.[1][4][6] At mobile phase pH levels above 3, these silanol groups can become ionized (Si-O⁻) and interact strongly with the positively charged Rilpivirine molecule, causing a secondary retention mechanism that results in peak tailing.[4][7]
Q3: How can I use the mobile phase pH to improve the Rilpivirine peak shape?
A3: Adjusting the mobile phase pH is a critical step. For a basic compound like Rilpivirine, operating at a low pH (typically between 2.5 and 3.0) is highly effective.[3][8] This low pH ensures that the residual silanol groups on the silica (B1680970) packing are fully protonated (Si-OH), minimizing their ability to interact with the protonated Rilpivirine.[4] Several validated methods for Rilpivirine analysis specifically use a mobile phase with a pH adjusted to 3.0 to achieve good peak symmetry.[9][10]
Q4: Could my mobile phase buffer be contributing to the problem?
A4: Yes, an inadequate buffer can cause peak tailing. If the buffer concentration is too low, it may not have sufficient capacity to maintain a consistent pH on the column, especially at the silanol group sites.[1][3] Increasing the buffer concentration (e.g., to 25-50 mM) can enhance the ionic strength of the mobile phase, which helps to mask the active silanol sites and improve peak shape.[3][8] In one Rilpivirine method, increasing the potassium dihydrogen phosphate (B84403) buffer strength from 10mM to 15mM at pH 3.0 significantly improved peak shape.[9]
Q5: What column-related issues can cause peak tailing?
A5: Several column-related factors can lead to tailing:
-
Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[3]
-
Column Bed Deformation: The formation of a void at the column inlet or a partially blocked inlet frit can distort the sample flow path, causing tailing for all peaks.[1][4][11]
-
Inappropriate Column Chemistry: Using older, Type A silica columns with a high concentration of active silanol groups can exacerbate tailing for basic compounds.[2] Modern, high-purity, end-capped columns are designed to minimize these secondary interactions and are a better choice.[1]
Q6: What should I investigate if all the peaks in my chromatogram are tailing?
A6: If all peaks, not just Rilpivirine, are tailing, the problem is likely systemic rather than chemical. The most common causes include:
-
Extra-Column Dead Volume: Excessive volume between the injector and the detector, often from using tubing with a large internal diameter or from improper connections, can cause band broadening and tailing.[3][7][8]
-
Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and affecting all peaks.[11] Reversing and flushing the column may resolve this.[4]
Q7: How do my sample preparation choices affect peak shape?
A7: Sample preparation is crucial for good chromatography. Two key factors are:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to tailing.[1][3] If you observe that tailing worsens and retention time decreases with higher concentrations, you may be overloading the column.[11] Try diluting your sample.
-
Sample Solvent: Dissolving Rilpivirine in a solvent that is significantly stronger (more organic) than your mobile phase can cause peak distortion.[3][7] Ideally, the sample should be dissolved in the mobile phase itself or in a weaker solvent.[12]
Troubleshooting Guide & Data
This section provides a logical workflow for troubleshooting peak tailing, along with data to illustrate the impact of key parameters.
Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify and resolve the cause of Rilpivirine peak tailing.
Data Tables
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for Basic Compounds
This table illustrates the significant improvement in peak shape for a basic drug when the mobile phase pH is lowered to suppress silanol interactions. A similar effect is expected for Rilpivirine.
| Analyte (Basic Drug) | Mobile Phase pH | Asymmetry Factor (As) | Peak Shape |
| Methamphetamine | 7.0 | 2.35 | Severe Tailing |
| Methamphetamine | 3.0 | 1.33 | Minor Tailing |
| Data adapted from an example demonstrating the effect of pH on basic compounds.[4] |
Table 2: Recommended Mobile Phase Modifications to Reduce Peak Tailing
| Parameter | Recommended Action | Rationale |
| pH | Adjust to pH 2.5 - 3.0. | Protonates silanol groups (Si-OH), preventing secondary interactions with basic Rilpivirine.[4][8] |
| Buffer Strength | Increase to 25-50 mM. | Maintains stable pH at the column surface and masks residual silanol activity through increased ionic strength.[1][3] |
| Additive | Add 0.1% Formic Acid or Trifluoroacetic Acid. | Acts as a buffer and an ion-pairing agent to improve peak shape for basic analytes.[13] |
Experimental Protocols
Protocol 1: Mobile Phase pH and Buffer Strength Optimization
This protocol details the steps to systematically adjust the mobile phase to improve Rilpivirine peak shape.
Objective: To reduce peak tailing by suppressing silanol interactions.
Materials:
-
HPLC grade water, acetonitrile (B52724), and/or methanol.
-
Buffer salt (e.g., potassium dihydrogen phosphate, ammonium (B1175870) formate).
-
Acid for pH adjustment (e.g., ortho-phosphoric acid, formic acid).
-
Calibrated pH meter.
-
Rilpivirine standard solution.
Methodology:
-
Prepare Initial Mobile Phase: Prepare your aqueous mobile phase (e.g., 10 mM potassium dihydrogen phosphate in water).
-
Adjust pH: While stirring, slowly add acid (e.g., 85% phosphoric acid) dropwise to the aqueous phase until the pH is approximately 3.0.
-
Final Preparation: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile) at your desired ratio (e.g., 60:40 aqueous:organic). Degas the final mobile phase before use.
-
Equilibrate System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes to ensure full equilibration.
-
Analyze Standard: Inject the Rilpivirine standard and evaluate the peak shape. Calculate the Tailing Factor.
-
Optimize Buffer Strength (if needed): If tailing persists (Tf > 1.2), repeat steps 1-5 but increase the initial buffer salt concentration to 25 mM and then to 50 mM. Compare the chromatograms to determine the optimal condition.
Expected Outcome: A significant reduction in peak tailing (Tf approaching 1.0) and a more symmetrical peak shape.
Protocol 2: Column Flushing and Evaluation
This protocol is used when a blocked frit or column contamination is suspected, especially if all peaks are tailing.
Objective: To remove contamination from the column inlet frit and packing material.
Caution: Always check the column manufacturer's instructions to confirm it can be reverse-flushed and to verify solvent compatibility.
Materials:
-
HPLC grade solvents of varying polarity (e.g., water, isopropanol, acetonitrile, hexane).
-
Appropriate fittings to reverse the column direction.
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.
-
Reverse Column: Carefully reverse the column direction in the instrument, connecting the original outlet to the pump and directing the original inlet to a waste container.
-
Flush with Strong Solvent: Begin flushing at a low flow rate (e.g., 0.2 mL/min) with a strong, reversed-phase compatible solvent like 100% acetonitrile or methanol.[3] Flush for at least 20 column volumes.
-
Address Potential Voids: If a void is suspected, and after flushing, return the column to its normal flow direction. Reconnect to the detector.[4] Note that some manufacturers recommend keeping the column in the reversed orientation permanently after this procedure.[4]
-
Equilibrate and Test: Equilibrate the column with your mobile phase and inject a standard to assess if performance has been restored.
Expected Outcome: Improved peak shape and reduced system backpressure if the issue was a blocked frit. If the problem persists, the column may be permanently damaged and require replacement.[1][3]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. support.waters.com [support.waters.com]
- 8. labcompare.com [labcompare.com]
- 9. ijpbs.com [ijpbs.com]
- 10. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Rilpivirine Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Rilpivirine degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common degradation products of Rilpivirine observed during forced degradation studies?
A1: Under various stress conditions, Rilpivirine has been shown to degrade into several products. The most commonly identified degradation products are Rilpivirine Amide A (RLP-Amide A), Rilpivirine Amide B (RLP-Amide B), and the Z-isomer of Rilpivirine (Z-RLP).[1][2] These products are typically formed under acidic and basic hydrolytic conditions.[1]
Q2: I am not achieving good separation between Rilpivirine and its degradation products using RP-HPLC. What are some potential solutions?
A2: Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical. A gradient elution program is often necessary to achieve a good resolution between the parent drug and its impurities.[1][3] Experiment with different ratios of your organic modifier (e.g., acetonitrile (B52724) or methanol) and aqueous buffer.
-
pH of the Aqueous Phase: The pH of the buffer in your mobile phase can significantly impact the retention and selectivity of ionizable compounds like Rilpivirine and its degradation products. Adjusting the pH can alter the ionization state of the analytes and improve separation. A pH of 3.0 has been used successfully in several methods.[1][3]
-
Column Chemistry: Ensure you are using a suitable column. A C18 column is the most common choice for Rilpivirine analysis.[1][3] However, different brands and specifications of C18 columns can provide different selectivities.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve peak shape and resolution. A lower flow rate generally provides better separation but increases run time. Increasing the column temperature can decrease viscosity and improve efficiency, but may affect the stability of the analytes.
Q3: What are the typical stress conditions used for forced degradation studies of Rilpivirine?
A3: Forced degradation studies for Rilpivirine are typically conducted under the stress conditions recommended by the International Council for Harmonisation (ICH) guidelines. These include:
-
Acid Hydrolysis: Treatment with an acid, such as 5N HCl.[3]
-
Base Hydrolysis: Treatment with a base, such as 1N NaOH.[3]
-
Oxidative Degradation: Exposure to an oxidizing agent, like 30% hydrogen peroxide.[3]
-
Thermal Stress: Heating the drug substance, for example, at 60°C.[3]
-
Photolytic Stress: Exposing the drug to UV light.
Rilpivirine has been found to be susceptible to degradation under acidic and basic conditions, while it shows more stability under oxidative and thermal stress.[1]
Q4: How can I confirm the identity of the degradation products?
A4: While RP-HPLC with a UV/PDA detector can separate and quantify degradation products, it does not provide structural information for definitive identification. For this, a mass spectrometry (MS) detector is necessary. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for characterizing degradation products by providing mass-to-charge ratio (m/z) information, which helps in determining the molecular weight and elemental composition of the impurities.[4][5]
Quantitative Data Summary
The following table summarizes the degradation of Rilpivirine under different stress conditions as reported in a study.
| Stress Condition | Reagent/Condition | % Degradation of Rilpivirine | Major Degradation Products Identified |
| Acid Hydrolysis (with heat) | 5N HCl | Not specified | RLP Amide A, RLP Amide B |
| Base Hydrolysis | 1N NaOH | Not specified | RLP Amide A, RLP Amide B |
| Oxidative | 30% H₂O₂ | Stable | - |
| Thermal | 60°C | Stable | - |
Data synthesized from multiple sources which indicate susceptibility to acid and base hydrolysis and stability to oxidation and heat.[1][3]
Experimental Protocols
Protocol 1: Forced Degradation Study of Rilpivirine
This protocol outlines a general procedure for conducting forced degradation studies on Rilpivirine bulk drug.
1. Materials and Reagents:
-
Rilpivirine Hydrochloride (HCl) bulk drug
-
Hydrochloric acid (HCl), 5N
-
Sodium hydroxide (B78521) (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2. Procedure:
-
Acid Degradation: Accurately weigh a specific amount of Rilpivirine HCl and dissolve it in a suitable solvent. Add 5N HCl and reflux the solution for a specified period. After cooling, neutralize the solution and dilute to a known concentration with the mobile phase.
-
Base Degradation: Follow the same procedure as for acid degradation, but use 1N NaOH instead of HCl.
-
Oxidative Degradation: Dissolve the Rilpivirine HCl in a suitable solvent and add 30% H₂O₂. Keep the solution at room temperature for a specified duration. Dilute to a known concentration with the mobile phase.
-
Thermal Degradation: Place the solid Rilpivirine HCl powder in a hot air oven at 60°C for a defined period. After the stress period, dissolve the sample in the mobile phase to a known concentration.
-
Control Sample: Prepare a solution of Rilpivirine HCl in the mobile phase at the same concentration as the stressed samples without subjecting it to any stress.
3. Analysis:
-
Analyze all the stressed samples and the control sample by a validated stability-indicating RP-HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for Rilpivirine and its Degradation Products
This protocol provides a starting point for developing a stability-indicating RP-HPLC method.
1. Chromatographic Conditions:
-
Column: Gemini-Phenomenex C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase A: 15mM potassium dihydrogen phosphate (B84403) anhydrous, with pH adjusted to 3.0 with phosphoric acid.[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient Program:
-
0-35 min: 30% B to 85% B
-
35-40 min: Hold at 85% B
-
40-41 min: 85% B to 30% B
-
41-45 min: Hold at 30% B[3]
-
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Detection Wavelength: 290 nm[3]
-
Injection Volume: 10-20 µL (typical)
-
Column Temperature: Ambient or controlled (e.g., 25°C)
2. Sample Preparation:
-
Prepare all samples (from forced degradation studies and controls) in the mobile phase or a compatible diluent at a suitable concentration.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Visualizations
References
- 1. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. A Modern Method for Analyzing Related Substances of Cabotegravir and Rilpivirine Using RP-HPLC, along with the Characterization of their Degradation Products Via LCMS | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
Technical Support Center: Optimizing Rilpivirine Concentration for Anti-HIV-1 Cell-Based Assays
Welcome to the technical support center for optimizing Rilpivirine concentration in anti-HIV-1 cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Rilpivirine?
A1: Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It works by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for converting viral RNA into DNA.[3][4] This binding induces a conformational change in the enzyme, inhibiting its function and thereby halting the viral replication process.[3][4] Its flexible structure allows it to be effective against some HIV strains that are resistant to first-generation NNRTIs.[2]
Q2: Which cell lines are recommended for Rilpivirine anti-HIV-1 assays?
A2: The MT-4 human T-cell leukemia line is highly recommended due to its high susceptibility and permissiveness to HIV-1 infection, leading to rapid and extensive cytopathic effects (CPE).[5][6][7] Other suitable cell lines include TZM-bl cells, which are engineered HeLa cells expressing CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase genes, allowing for quantitative analysis of viral entry. Peripheral Blood Mononuclear Cells (PBMCs) and monocyte-derived macrophages (MDMs) can also be used for a more physiologically relevant model.[8]
Q3: What is a typical effective concentration (EC50) for Rilpivirine against wild-type HIV-1?
A3: Rilpivirine is a potent inhibitor of wild-type HIV-1, with reported EC50 values typically in the low nanomolar range. In cell-based assays, EC50 values are often observed to be between 0.4 to 0.51 nM.[9] However, this can vary depending on the cell line, virus strain, and assay conditions.
Q4: How should I prepare a stock solution of Rilpivirine?
A4: Rilpivirine is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[9] To prepare a stock solution, dissolve Rilpivirine in 100% DMSO to a concentration of 10-20 mM. For cell-based assays, it is crucial to dilute the stock solution in culture medium to the final working concentrations. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: How can I assess the cytotoxicity of Rilpivirine in my chosen cell line?
A5: A standard method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of viable cells.[10][11] Cells are incubated with serial dilutions of Rilpivirine (without the virus) for the same duration as the antiviral assay. The 50% cytotoxic concentration (CC50) is then determined, which is the concentration of the compound that reduces cell viability by 50%.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in EC50 values between experiments. | Inconsistent virus stock titer. | Re-titer the virus stock before each experiment using a standardized protocol. Ensure consistent multiplicity of infection (MOI) across assays. |
| Cell viability issues. | Monitor cell health and passage number. Use cells within a consistent passage range. Perform a cell viability assay (e.g., trypan blue exclusion) before seeding. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the drug dilutions to minimize variability. | |
| No significant antiviral activity observed. | Rilpivirine degradation. | Prepare fresh drug dilutions for each experiment from a frozen stock. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Incorrect virus strain. | Confirm the virus strain is sensitive to NNRTIs. Some lab-adapted strains or clinical isolates may have pre-existing resistance mutations. | |
| Assay endpoint is not sensitive enough. | Consider using a more sensitive assay, such as a p24 antigen ELISA or a luciferase reporter assay (with TZM-bl cells), to quantify viral replication. | |
| High background in the p24 ELISA. | Incomplete washing steps. | Ensure all washing steps in the ELISA protocol are performed thoroughly to remove unbound reagents. |
| Non-specific antibody binding. | Use a blocking buffer recommended by the ELISA kit manufacturer to reduce non-specific binding. | |
| Observed cytotoxicity at expected therapeutic concentrations. | Cell line is highly sensitive to Rilpivirine. | Determine the CC50 of Rilpivirine in your specific cell line. If the therapeutic window is too narrow, consider using a different cell line. |
| Contamination of cell culture. | Regularly check for mycoplasma and other microbial contamination. | |
| Drug precipitation in culture medium. | Poor solubility of Rilpivirine at high concentrations. | Rilpivirine has low aqueous solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level. Prepare dilutions fresh and visually inspect for precipitation before adding to cells. The presence of serum proteins can also affect drug solubility and activity.[12] |
Quantitative Data Summary
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of Rilpivirine
| Cell Line | HIV-1 Strain | EC50 (nM) | CC50 (µM) | Therapeutic Index (CC50/EC50) | Reference |
| MT-4 | Wild-type | ~0.4 - 2.0 | >10 | >5000 | |
| TZM-bl | Wild-type | ~0.5 | Not Reported | Not Reported | [9] |
| MDM | Not Specified | Not Reported | >200 (for RPV-NC) | Not Applicable | [8] |
| CD4+ T cells | Not Specified | Not Reported | >200 (for RPV-NC) | Not Applicable | [8] |
Note: EC50 and CC50 values can vary significantly based on experimental conditions. RPV-NC refers to Rilpivirine nanocrystals.
Experimental Protocols
Protocol 1: Anti-HIV-1 Assay using MT-4 Cells and p24 Antigen ELISA
This protocol determines the concentration at which Rilpivirine inhibits HIV-1 replication by 50% (EC50) by measuring the p24 viral antigen in the culture supernatant.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., HIV-1 IIIB)
-
Rilpivirine
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 50 µL of complete culture medium.[10]
-
Compound Preparation: Prepare serial dilutions of Rilpivirine in culture medium.
-
Compound Addition: Add 25 µL of the diluted Rilpivirine to the appropriate wells. Include wells for virus control (no compound) and cell control (no virus, no compound).
-
Infection: Add 25 µL of HIV-1 stock at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[5]
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant.
-
p24 ELISA: Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.[5][10]
-
Data Analysis: Calculate the percentage of inhibition for each Rilpivirine concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the Rilpivirine concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay using MTT
This protocol determines the concentration at which Rilpivirine causes a 50% reduction in cell viability (CC50).
Materials:
-
MT-4 cells (or other chosen cell line)
-
Rilpivirine
-
Complete culture medium
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay in 100 µL of medium.
-
Compound Addition: Add 100 µL of serial dilutions of Rilpivirine to the wells. Include wells with cells and medium only as a 100% viability control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 is the concentration that reduces cell viability by 50%.
Visualizations
Caption: HIV-1 lifecycle and the inhibitory action of Rilpivirine.
Caption: Workflow for determining Rilpivirine's anti-HIV-1 activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 4. Rilpivirine - BioPharma Notes [biopharmanotes.com]
- 5. benchchem.com [benchchem.com]
- 6. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rilpivirine-associated aggregation-induced emission enables cell-based nanoparticle tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein binding in antiretroviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rilpivirine Hydrochloride Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the assay of Rilpivirine (B1684574) hydrochloride (RPL HCl).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of Rilpivirine hydrochloride?
A1: The most prevalent methods for the quantification of Rilpivirine hydrochloride are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis Spectrophotometry.[1][2][3][4][5] RP-HPLC is often preferred for its high specificity and ability to separate the analyte from degradation products and impurities, making it a stability-indicating assay method.[1][6]
Q2: What are the typical sources of interference in a Rilpivirine hydrochloride assay?
A2: Interference in a Rilpivirine hydrochloride assay can arise from several sources, including:
-
Degradation products: Rilpivirine is susceptible to degradation under stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[6][7][8][9] Common degradants that can interfere with the main analyte peak include RLP Amide A, RLP Amide B, and the Z-isomer of Rilpivirine.[6][10]
-
Excipients: Certain pharmaceutical excipients used in tablet formulations can potentially interfere with the assay. While specific excipient interferences for Rilpivirine are not extensively detailed in the provided results, it is a common issue in drug analysis.[11]
-
Related substances and impurities: Impurities from the manufacturing process or related substances can also co-elute with Rilpivirine, leading to inaccurate quantification.[12][13]
Q3: What forced degradation conditions are typically applied to test the stability-indicating nature of an assay for Rilpivirine hydrochloride?
A3: Forced degradation studies are essential to validate the stability-indicating nature of an assay method.[8] Typical stress conditions for Rilpivirine hydrochloride include:
-
Acid hydrolysis: Treatment with hydrochloric acid (e.g., 0.3 N HCl or 1N HCl).[7][12]
-
Base hydrolysis: Exposure to a basic solution like sodium hydroxide (B78521) (e.g., 0.1 N NaOH).[7]
-
Oxidative degradation: Use of an oxidizing agent such as hydrogen peroxide.[14]
-
Thermal degradation: Heating the sample at elevated temperatures.[6][14]
-
Photolytic degradation: Exposing the sample to UV or fluorescent light.[6][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (fronting or tailing) in HPLC analysis. | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For Rilpivirine HCl, a slightly acidic pH (around 3.0) for the aqueous component of the mobile phase has been shown to improve peak shape.[1] Adjusting the organic modifier (e.g., methanol, acetonitrile) ratio can also help. |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If the column is contaminated, follow the manufacturer's instructions for cleaning and regeneration. | |
| Inaccurate quantification or poor recovery. | Interference from degradation products or excipients. | Perform forced degradation studies to identify potential degradation products and ensure the analytical method can separate them from the main Rilpivirine peak.[6] If excipient interference is suspected, analyze a placebo formulation. |
| Incomplete sample extraction from the dosage form. | Optimize the sample preparation procedure. This may involve adjusting the diluent composition, sonication time, or filtration method.[3][15] | |
| Baseline noise or drift in the chromatogram. | Contaminated mobile phase or detector issues. | Filter and degas the mobile phase.[3] If the problem persists, clean the detector cell according to the manufacturer's protocol. |
| Inconsistent mobile phase mixing. | Ensure the HPLC pump is functioning correctly and the mobile phase components are properly mixed. | |
| Unexpected peaks in the chromatogram. | Presence of impurities or degradation products. | Conduct peak purity analysis using a photodiode array (PDA) detector to assess the homogeneity of the Rilpivirine peak.[6] Identify unknown peaks using techniques like mass spectrometry (LC-MS).[16] |
| Contamination from glassware or solvents. | Use high-purity solvents and thoroughly clean all glassware before use. |
Experimental Protocols
Stability-Indicating RP-HPLC Method for Rilpivirine Hydrochloride
This protocol is a composite based on several validated methods and is intended as a starting point for method development.[1][6][17]
-
Instrumentation: High-Performance Liquid Chromatograph with a PDA detector.
-
Column: C18 column (e.g., Gemini-Phenomenex C18, 250x4.6 mm, 5µm).[1]
-
Mobile Phase:
-
Gradient Program: A gradient elution is often used to effectively separate the drug from its degradation products. An example program could be: 0-35 min (30-85% B), 35-40 min (85% B), 40-41 min (85-30% B), 41-45 min (30% B).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection Wavelength: 290 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Standard Solution Preparation: Accurately weigh about 20 mg of Rilpivirine HCl into a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of water and acetonitrile). Further dilute to achieve a working concentration of approximately 80 µg/mL.[1]
-
Sample Solution Preparation: For tablets, weigh and finely powder a sufficient number of tablets. Transfer a quantity of powder equivalent to 25 mg of Rilpivirine to a 100 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.[15]
Forced Degradation Study Protocol
To assess the stability-indicating capability of the analytical method, subject the Rilpivirine HCl sample to the following stress conditions:[6][7][9]
-
Acid Hydrolysis: Dissolve the sample in 0.3 N HCl and keep at room temperature for 24 hours. Neutralize the solution before analysis.[7]
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature for 2 hours. Neutralize the solution before analysis.[7]
-
Oxidative Degradation: Treat the sample solution with 20% hydrogen peroxide and heat at 60°C for 30 minutes.[14]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 6 hours.[14]
-
Photolytic Degradation: Expose the drug solution to a xenon arc lamp to simulate light exposure.[6]
Data Presentation
Table 1: Summary of Reported RP-HPLC Methods for Rilpivirine Hydrochloride Assay
| Parameter | Method 1[1] | Method 2[6] | Method 3[17] |
| Column | Gemini-Phenomenex C18 (250x4.6 mm, 5µm) | Agilent Zorbax Eclipse XDB C18 (150x2.1mm, 1.8µm) | ACE Excel 3 C18 AR (250x4.6 mm, 3µm) |
| Mobile Phase | A: 15mM KH2PO4 (pH 3.0) B: Methanol | A: 0.3% v/v Perchloric acid (pH 3.0) B: Acetonitrile | Acetate Buffer: Methanol: Acetonitrile (60:30:10 v/v/v) |
| Elution Mode | Gradient | Gradient | Isocratic |
| Flow Rate | 1.2 mL/min | 0.55 mL/min | 1.5 mL/min |
| Detection Wavelength | 290 nm | 220 nm | 258 nm |
| Retention Time | Not specified | Not specified | 2.29 min |
Table 2: Summary of Forced Degradation Studies of Rilpivirine Hydrochloride
| Stress Condition | Reagents/Conditions | Observed Degradation (%) | Major Degradation Products | Reference |
| Acid Hydrolysis | 1N HCl | 13.3% | DP1 | [12] |
| Base Hydrolysis | 1N NaOH | 12.1% | RLP Amide A, RLP Amide B | [6][12] |
| Oxidation | 20% H2O2, 60°C, 30 min | 4.35% | Impurity-C (nitrile impurity) | [9][10][14] |
| Thermal Degradation | 105°C, 6 hours | 3.27% | Minor unknown products | [9][14] |
| Photolytic Degradation | Xenon arc lamp | Not specified | Z-RLP | [6] |
Visualizations
Caption: Workflow for Rilpivirine HCl Assay using RP-HPLC.
Caption: Troubleshooting logic for Rilpivirine HCl assay interference.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. ijbpas.com [ijbpas.com]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 7. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrar.org [ijrar.org]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Excipients on the Quality of Drug Formulation and Immediate Release of Generic Metformin HCl Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. wjbphs.com [wjbphs.com]
- 14. ashdin.com [ashdin.com]
- 15. ijisrt.com [ijisrt.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. ijisrt.com [ijisrt.com]
Technical Support Center: Mitigating Rilpivirine Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Rilpivirine (B1684574) resistance in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mutations associated with Rilpivirine resistance in cell culture?
A1: The most common mutation associated with Rilpivirine (RPV) resistance is E138K in the reverse transcriptase (RT) enzyme.[1][2][3][4] This mutation often emerges in combination with the M184I mutation, which is associated with resistance to nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) like lamivudine (B182088) and emtricitabine.[1][5][6] The combination of E138K and M184I has a compensatory effect, conferring resistance to both RPV and certain NRTIs.[1] Other mutations that can contribute to Rilpivirine resistance include K101E/P, Y181C/I/V, and M230I/L.[1][7]
Q2: How does the E138K mutation confer resistance to Rilpivirine?
A2: The E138K mutation reduces the binding affinity of the HIV-1 reverse transcriptase enzyme for Rilpivirine.[5][8] This is achieved by altering both the association and dissociation rates of the drug from its binding pocket within the enzyme.[5] Specifically, the lysine (B10760008) substitution at position 138 in the p51 subunit of reverse transcriptase can disrupt a salt bridge with K101 in the p66 subunit, affecting access to the RPV binding site.[6]
Q3: What is the role of the M184I mutation in Rilpivirine resistance?
A3: While the M184I mutation alone does not confer resistance to Rilpivirine, it frequently emerges alongside the E138K mutation.[7] The M184I mutation can decrease the catalytic efficiency of the reverse transcriptase.[5][8] The E138K mutation appears to compensate for this reduced enzymatic function, allowing the resistant virus to maintain its replication capacity.[5][8] This synergistic relationship explains the frequent co-emergence of these two mutations.
Q4: Can combination therapy prevent or delay the emergence of Rilpivirine resistance in cell culture?
A4: Yes, combination therapy is a key strategy to mitigate Rilpivirine resistance. In vitro studies have shown that combining Rilpivirine with NRTIs such as lamivudine or islatravir can delay and diminish the emergence of resistance mutations.[4] For instance, in dual selections with these agents, the emergence of the primary resistance mutation E138K was delayed compared to selections with Rilpivirine alone.[3][4]
Q5: Does the emergence of Rilpivirine resistance affect the virus's susceptibility to other NNRTIs?
A5: Yes, the emergence of Rilpivirine resistance, particularly mutations like E138K, can lead to cross-resistance to other non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] For example, Rilpivirine resistance can confer intermediate resistance to doravirine (B607182).[4]
Troubleshooting Guide
Problem: Rapid development of Rilpivirine resistance in my long-term cell culture.
| Potential Cause | Suggested Solution |
| Suboptimal Drug Concentration | Ensure the concentration of Rilpivirine used is appropriate for the cell line and viral strain. Perform a dose-response curve to determine the EC50 value. |
| Monotherapy | Avoid using Rilpivirine as a single agent. Introduce a combination therapy with an NRTI, such as lamivudine or tenofovir, from the beginning of the culture.[3][4] |
| Pre-existing Resistance Mutations | The viral stock may contain pre-existing NNRTI resistance mutations. Sequence the viral genome before initiating the experiment to screen for mutations that could accelerate resistance development. |
| High Viral Load | A high initial viral inoculum increases the probability of selecting for resistant variants. Optimize the multiplicity of infection (MOI) to a lower level. |
Problem: Decreased viral fitness observed in Rilpivirine-resistant clones.
| Potential Cause | Suggested Solution |
| Detrimental effect of resistance mutations | The primary resistance mutation (e.g., E138K) may impair the function of the reverse transcriptase.[9] This is an expected outcome. |
| Lack of compensatory mutations | The resistant virus may not have acquired compensatory mutations (like M184I) that can restore viral fitness.[5][8] Continue passaging the virus under drug pressure to see if compensatory mutations arise. |
| In vitro artifact | The observed decrease in fitness may be specific to the cell culture conditions. Assess viral fitness in different cell types or in primary cells to confirm the phenotype. |
Quantitative Data Summary
Table 1: Impact of Mutations on Rilpivirine Susceptibility (IC50 Values)
| RT Mutant | IC50 (nM) | Fold Change vs. WT | Reference |
| Wild-Type (WT) | ~14 | 1.0 | [5] |
| p66E138K/p51E138K | 57.7 | ~4.1 | [5] |
| p66WT/p51E138K | Not specified | 3.3 | [5] |
| p66M184I/p51E138K | 54.3 | ~3.9 | [5] |
Table 2: Emergence of Rilpivirine Resistance Mutations in Cell Culture Selections
| Drug(s) | Timepoint | Primary Mutation(s) | Frequency | Reference |
| Rilpivirine | Week 8 | E138K | 2/7 isolates | [3] |
| Rilpivirine | Week 24 | E138K | 5/7 isolates | [3] |
| Rilpivirine + Lamivudine | Week 24 | K101E/P | 3/7 isolates | [3] |
Experimental Protocols
Protocol 1: Rilpivirine Susceptibility Assay
This protocol is adapted from a PicoGreen-based spectrophotometric assay to measure the 50% inhibitory concentration (IC50) of Rilpivirine.[5]
Materials:
-
96-well plates
-
Recombinant wild-type and mutant HIV-1 Reverse Transcriptase (RT)
-
Template-primer (e.g., Td100/Pd18)
-
dNTPs
-
Rilpivirine (serial dilutions)
-
Reaction Buffer (50 mM Tris, pH 7.8, 50 mM NaCl)
-
MgCl2
-
EDTA
-
PicoGreen dsDNA quantitation reagent
-
Plate reader
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing 20 nM of either wild-type or mutant RT, 50 nM of the template-primer, and 10 µM dNTPs in the reaction buffer.
-
Add increasing concentrations of Rilpivirine to the wells.
-
Initiate the reaction by adding 6 mM MgCl2.
-
Incubate the plate at 37°C for 30 minutes to allow for DNA synthesis.
-
Stop the reactions by adding 100 mM EDTA.
-
Add PicoGreen reagent to each well according to the manufacturer's instructions.
-
Measure the fluorescence on a plate reader to quantify the amount of dsDNA synthesized.
-
Plot the percentage of inhibition against the log of the Rilpivirine concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Long-Term Cell Culture Selection for Rilpivirine Resistance
This protocol describes a method for selecting Rilpivirine-resistant HIV-1 variants in cell culture.[3][4]
Materials:
-
HIV-1 viral stock (e.g., pNL4.3)
-
Susceptible cell line (e.g., cord blood mononuclear cells, MT-4 cells)
-
Complete culture medium
-
Rilpivirine
-
p24 antigen ELISA kit
Procedure:
-
Infect the target cells with the HIV-1 viral stock at a predetermined multiplicity of infection (MOI).
-
Culture the infected cells in the presence of an initial sub-optimal concentration of Rilpivirine (e.g., at the EC50).
-
Monitor viral replication by measuring p24 antigen in the culture supernatant every 3-4 days.
-
When viral replication rebounds (p24 levels increase), passage the virus to fresh, uninfected cells.
-
Gradually increase the concentration of Rilpivirine in the culture medium with each passage.
-
Continue this process for an extended period (e.g., 24 weeks or more).
-
At various time points (e.g., every 4-8 weeks), harvest the viral RNA from the supernatant.
-
Perform RT-PCR and sequence the reverse transcriptase gene to identify the emergence of resistance-associated mutations.
Visualizations
References
- 1. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rilpivirine resistance mutation E138K in HIV-1 reverse transcriptase predisposed by prevalent polymorphic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture selections reveal favourable drug resistance profiles for doravirine and islatravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical mechanism of HIV-1 resistance to rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Altered Viral Fitness and Drug Susceptibility in HIV-1 Carrying Mutations That Confer Resistance to Nonnucleoside Reverse Transcriptase and Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Rilpivirine bioavailability in animal models using nanocarriers
Welcome to the technical support center for researchers enhancing Rilpivirine (B1684574) (RPV) bioavailability with nanocarriers. This resource provides troubleshooting guidance and answers to frequently asked questions based on findings from various animal model studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is there a need to use nanocarriers for Rilpivirine? A1: Rilpivirine is a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1] Its absorption is pH-dependent, and its poor solubility leads to low oral bioavailability (around 32%).[1][2] Nanocarriers are employed to overcome these solubility and dissolution rate limitations, thereby enhancing absorption and bioavailability.
Q2: Which nanocarriers have demonstrated the most significant oral bioavailability enhancement for Rilpivirine in animal models? A2: Several nanocarriers have shown promise. Self-nanoemulsifying drug delivery systems (SuSEDDS) led to a 2.57-fold increase in relative bioavailability in rabbits.[3][4] Additionally, β-cyclodextrin-based nanosponges have demonstrated a nearly two-fold increase in the oral bioavailability of Rilpivirine in rats.[2][5][6]
Q3: What are the common animal models used for evaluating Rilpivirine nanocarriers? A3: The most frequently used animal models include various rat strains (Sprague-Dawley, Wistar, Sprawley) for oral and injectable formulations, beagle dogs for long-acting injectables, rabbits for oral bioavailability studies, and mice (including humanized models) for evaluating topical and systemic nanoformulations.[3][4][5][7][8]
Q4: What is the primary application difference between Rilpivirine nanosuspensions and other nanocarriers like nanosponges? A4: Rilpivirine nanosuspensions, which consist of pure drug nanocrystals stabilized by surfactants, have been extensively developed for long-acting injectable formulations for intramuscular or subcutaneous administration.[9][10][11] This approach provides sustained drug release for weeks or even months.[9] Nanosponges and SuSEDDS, on the other hand, have been primarily investigated to enhance the solubility and absorption of Rilpivirine following oral administration.[3][4][5]
Q5: Besides oral and injectable routes, have other administration routes been explored for Rilpivirine nanocarriers? A5: Yes, other routes have been investigated. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been formulated into a thermosensitive gel for topical vaginal delivery to prevent HIV transmission.[8][12] Furthermore, dissolving microarray patches containing Rilpivirine nanosuspensions have been developed for transdermal and intravaginal delivery in rats, showing sustained systemic drug levels.[13][14]
Section 2: Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency
| Possible Causes | Recommended Solutions & Troubleshooting Steps |
| Poor RPV solubility in the selected organic solvent during formulation. | Screen alternative GRAS (Generally Recognized as Safe) solvents or solvent mixtures to improve drug solubilization. |
| Incompatible drug-to-carrier ratio. | Systematically vary the ratio of Rilpivirine to the polymer or lipid. An excessively high drug ratio can lead to precipitation and low encapsulation. |
| Incorrect polymer or lipid selection. | The physicochemical properties of the nanocarrier material are critical. For lipid-based systems like SLNs, ensure Rilpivirine has good solubility in the molten lipid.[15] For polymeric systems, check for potential interactions between the drug and polymer. |
| Suboptimal process parameters. | For methods like emulsion-solvent evaporation, optimize parameters such as homogenization speed, sonication time, and evaporation rate to ensure efficient nanoparticle formation and drug entrapment.[12] |
Issue 2: Particle Aggregation and Poor Formulation Stability
| Possible Causes | Recommended Solutions & Troubleshooting Steps |
| Insufficient stabilizer concentration. | The amount of stabilizer (e.g., surfactant, polymer) is crucial for preventing aggregation. Optimize the stabilizer concentration; studies on RPV nanosuspensions have used poloxamer 338 or TPGS.[11] |
| Inadequate surface charge (Zeta Potential). | For electrostatic stabilization, a zeta potential of greater than |20-30| mV is generally desired to ensure sufficient repulsive forces between particles. If the zeta potential is low, consider adding or changing the stabilizing agent. |
| Inappropriate storage conditions. | Store nanosuspensions at recommended temperatures (e.g., 4°C or 25°C) and evaluate stability over time. For lyophilized powders, ensure they are protected from moisture. |
| Bridging flocculation by polymer. | In some cases, excess polymer can cause bridging between particles, leading to aggregation. Re-evaluate the polymer concentration to find the optimal balance for stability. |
Issue 3: High Variability in Animal Pharmacokinetic Data
| Possible Causes | Recommended Solutions & Troubleshooting Steps |
| Inconsistent dosing technique or volume. | Ensure precise and consistent administration, especially for oral gavage in small animals like rats. Use calibrated equipment and trained personnel. |
| Variability in the physiological state of animals (e.g., fed vs. fasted). | Rilpivirine absorption is significantly affected by food.[5] Strictly control the fasting period for all animals in the study to ensure consistency. The study design should clearly state the feeding condition. |
| Issues with blood sampling and processing. | Standardize the blood collection schedule, volume, and use of anticoagulants. Process plasma promptly and store it at -80°C until analysis to prevent drug degradation. |
| Analytical method variability. | Ensure the analytical method (e.g., HPLC, UPLC-MS/MS) is fully validated for linearity, accuracy, precision, and sensitivity in the biological matrix (plasma) being tested.[5][16] |
Section 3: Quantitative Data Presentation
Table 1: Summary of Oral Bioavailability Enhancement of Rilpivirine Nanocarriers
| Nanocarrier Type | Animal Model | Key Pharmacokinetic Findings | Fold Increase in Bioavailability | Reference(s) |
| β-Cyclodextrin Nanosponge | Sprague-Dawley Rats | Cmax increased from 310 ng/mL (plain RPV) to 586 ng/mL (nanosponge). | ~1.9-fold (based on Cmax) / ~2-fold (reported) | [1][5][6][17] |
| Solid SuSEDDS | Rabbits | Significant improvement in pharmacokinetic performance compared to the standard drug. | ~2.57-fold (relative bioavailability) | [3][4] |
Table 2: Pharmacokinetic Profile of Long-Acting Injectable Rilpivirine Nanosuspensions
| Administration Route | Animal Model | Dose | Key Pharmacokinetic Findings | Absolute Bioavailability | Reference(s) |
| Intramuscular (IM) | Rats | 5 mg/kg & 20 mg/kg | Sustained plasma concentrations over 2 months. | 70% - 80% (after 8 weeks) | [7][9] |
| Subcutaneous (SC) | Rats | 5 mg/kg & 20 mg/kg | Sustained plasma concentrations over 2 months. | 70% - 80% (after 8 weeks) | [7][9] |
| Intramuscular (IM) | Dogs | - | Higher initial peak concentrations compared to SC route. | 80% - 100% (after 6 months) | [7][9][10] |
| Subcutaneous (SC) | Dogs | 5 mg/kg | More stable and sustained plasma profile (constant at ~25 ng/mL for 20 days). | 80% - 100% (after 6 months) | [7][9][11] |
**Section 4: Experimental Protocols and Visualizations
Protocol 1: Preparation of Rilpivirine-Loaded β-Cyclodextrin Nanosponges
This protocol is a summary of the microwave-assisted synthesis method.[5][6]
-
Nanosponge Synthesis:
-
Dissolve β-cyclodextrin (polymer) and a cross-linker (e.g., diphenylcarbonate) in a suitable solvent.
-
Subject the mixture to microwave irradiation in a synthesizer. Critical parameters to optimize include the polymer-to-cross-linker ratio, microwave power, and reaction time.
-
After the reaction, cool the mixture and wash the resulting solid product repeatedly with deionized water and a solvent like ethanol (B145695) to remove unreacted reagents.
-
Dry the purified nanosponges.
-
-
Drug Loading:
-
Disperse the dried nanosponges in a solution of Rilpivirine dissolved in an appropriate organic solvent (e.g., methanol).
-
Stir the dispersion for several hours to allow for drug adsorption and inclusion.
-
Remove the organic solvent using a rotary evaporator.
-
Collect and dry the Rilpivirine-loaded nanosponges.
-
-
Characterization:
-
Analyze the final product for particle size, surface morphology (SEM), drug entrapment efficiency, and changes in crystallinity (PXRD, DSC).[5]
-
Caption: Workflow for Rilpivirine Nanosponge Synthesis and Characterization.
Protocol 2: Preparation of Rilpivirine Nanosuspension via Wet Milling
This protocol is based on the widely used wet media milling technique.[11][18]
-
Preparation of Slurry:
-
Disperse crude Rilpivirine powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 338) and a wetting agent.
-
-
Milling Process:
-
Introduce the slurry into a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Apply high-energy shear forces by agitating the milling media to fracture the drug microparticles into nanoparticles.
-
Continuously mill for a predetermined time until the desired particle size distribution is achieved.
-
-
Post-Milling Processing:
-
Separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used directly for injection or lyophilized into a powder for reconstitution.
-
-
Characterization:
Caption: Process flow for creating a Rilpivirine nanosuspension via wet milling.
Protocol 3: General In Vivo Pharmacokinetic Study in Rats (Oral)
This protocol outlines the key steps for an oral bioavailability study.[1][5]
-
Animal Acclimatization & Fasting:
-
Acclimatize animals (e.g., Sprague-Dawley rats) to laboratory conditions for at least one week.
-
Fast animals overnight (e.g., 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide animals into groups (e.g., Control group receiving plain RPV suspension, Test group receiving RPV nanocarrier formulation).
-
Administer the formulation accurately via oral gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma at -80°C until analysis.
-
Quantify Rilpivirine concentration in plasma samples using a validated HPLC or UPLC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration-time curve for each group.
-
Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
-
Determine the relative bioavailability of the test formulation compared to the control.
-
Caption: Logical flow of an in vivo oral pharmacokinetic study in an animal model.
References
- 1. Investigation of Cyclodextrin-Based Nanosponges for Solubility and Bioavailability Enhancement of Rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Enhancement of oral bioavailability of anti-HIV drug rilpivirine HCl through nanosponge formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Nanoformulations of Rilpivirine for Topical Pericoital and Systemic Coitus-Independent Administration Efficiently Prevent HIV Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Disposition of Rilpivirine (TMC278) Nanosuspension as a Long-Acting Injectable Antiretroviral Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Development of a long-acting injectable formulation with nanoparticles of rilpivirine (TMC278) for HIV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoformulations of Rilpivirine for Topical Pericoital and Systemic Coitus-Independent Administration Efficiently Prevent HIV Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, formulation and evaluation of novel dissolving microarray patches containing a long-acting rilpivirine nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Formulation, and Evaluation of Novel Dissolving Microarray Patches Containing Rilpivirine for Intravaginal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjpbcs.com [rjpbcs.com]
- 16. Rilpivirine-associated aggregation-induced emission enables cell-based nanoparticle tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS/MS analysis of Rilpivirine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Rilpivirine (B1684574).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of Rilpivirine?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, blood, tissue homogenates).[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[4][5] In the context of Rilpivirine analysis, endogenous phospholipids, salts, and other metabolites in biological fluids are common sources of matrix effects that can lead to unreliable pharmacokinetic data.
Q2: What is the most effective strategy to compensate for matrix effects when analyzing Rilpivirine?
A2: The most widely accepted and effective strategy is the use of a stable isotope-labeled internal standard (SIL-IS), such as Rilpivirine-d6.[6][7] A SIL-IS is chemically identical to the analyte and co-elutes chromatographically. Therefore, it experiences the same degree of matrix-induced ion suppression or enhancement as Rilpivirine. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be accurately normalized, leading to precise and reliable quantification.[6][8]
Q3: Can I use a different sample preparation method than the one specified in a published protocol?
A3: Yes, but any change requires thorough validation. Different sample preparation techniques, such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), have varying efficiencies in removing interfering matrix components.[9] While PPT is simple, it often results in significant matrix effects due to residual phospholipids. LLE and SPE are generally more effective at cleaning up the sample but require more development and can have lower analyte recovery.[8][9] If you switch methods, you must re-validate the assay, including a comprehensive assessment of matrix effects, to ensure it meets regulatory guidelines for accuracy and precision.
Q4: How is the matrix effect quantitatively evaluated during method validation?
A4: The matrix effect is typically evaluated by calculating the Matrix Factor (MF). This is done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An IS-Normalized MF is then calculated to assess how well the internal standard corrects for the matrix effect.[8] A value close to 1.0 (e.g., 0.98 to 1.02) with low variability (%CV) indicates that the matrix effect is negligible or has been effectively compensated for by the internal standard.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of Rilpivirine.
Problem 1: Poor reproducibility and high variability in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects between samples. This is a common issue when using simple sample preparation methods like protein precipitation or when a non-ideal internal standard is used.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of Rilpivirine solution into the MS while injecting an extracted blank matrix sample. Dips in the baseline signal indicate where co-eluting matrix components are causing ion suppression.[2][10]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the Rilpivirine peak from the ion suppression zones.[3]
-
Improve Sample Preparation: Switch to a more rigorous sample cleanup method. If using protein precipitation, consider liquid-liquid extraction or solid-phase extraction to better remove interfering phospholipids.[8][9]
-
Implement a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard like Rilpivirine-d6. This is the most robust way to correct for sample-to-sample variability in matrix effects.[6][7]
-
Problem 2: Low analyte recovery.
-
Possible Cause: Suboptimal sample extraction procedure. The choice of extraction solvent, pH, and technique can significantly impact the amount of Rilpivirine recovered from the matrix.
-
Troubleshooting Steps:
-
Optimize LLE Solvent: If using liquid-liquid extraction, test different organic solvents or mixtures. For Rilpivirine, a mixture of methyl-tert-butyl ether and diethyl ether has been shown to provide high recovery.[6]
-
Adjust pH: Rilpivirine is a basic compound. Adjusting the pH of the sample to be at least two units higher than its pKa can improve its extraction into an organic solvent by ensuring it is in its neutral form.[9]
-
Evaluate SPE Sorbent: If using solid-phase extraction, ensure the sorbent chemistry (e.g., reversed-phase, ion exchange) is appropriate for Rilpivirine and that the wash and elution steps are optimized.
-
Problem 3: Unexpected peaks or interferences near the Rilpivirine peak.
-
Possible Cause: Endogenous matrix components, metabolites, or carryover from previous injections.
-
Troubleshooting Steps:
-
Check Blank Injections: Analyze extracted blank matrix samples from multiple sources to check for endogenous interferences at the retention time of Rilpivirine.[11]
-
Optimize MS/MS Transitions: Ensure that the selected precursor-to-product ion transitions (MRM transitions) are specific to Rilpivirine.
-
Improve Wash Method: Implement a robust needle and injector wash protocol between samples to prevent carryover. This may involve using a strong organic solvent.
-
Modify Chromatography: A slight modification of the mobile phase composition or gradient can help resolve the interfering peak from the analyte peak.
-
Data on Sample Preparation and Matrix Effects
The following table summarizes quantitative data from various validated methods for Rilpivirine analysis, highlighting the effectiveness of different sample preparation techniques in mitigating matrix effects and achieving high recovery.
| Sample Preparation Method | Biological Matrix | Internal Standard | Matrix Effect (IS-Normalized MF) | Analyte Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Rilpivirine-d6 | 0.98 - 1.02 | 94.9 | [6] |
| Liquid-Liquid Extraction (LLE) | Rat Serum | Didanosine | < 5.2% (reported as no significant effect) | 73.6 - 79.5 | [11] |
| Methanol Extraction | Dried Blood Spots | Rilpivirine-d6 | 99.6% (reported as mean % matrix effect) | 74.8 | [7] |
| Protein Precipitation | Mouse Plasma | Rilpivirine-d6 | 0.97 - 1.16 | Not explicitly stated | [8] |
Experimental Protocols & Workflows
Detailed Methodology: LLE for Rilpivirine in Human Plasma
This protocol is adapted from a validated bioanalytical method.[6]
-
Sample Preparation:
-
Pipette 50 µL of human plasma into a pre-labeled microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Rilpivirine-d6).
-
Vortex for 10 seconds to mix.
-
-
Extraction:
-
Add 1.0 mL of the extraction solvent (a mixture of methyl-tert-butyl ether and diethyl ether).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
-
Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
-
Reconstitution and Injection:
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject the sample into the LC-MS/MS system.
-
Diagram: General Troubleshooting Workflow for Matrix Effects
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lctsbible.com [lctsbible.com]
- 11. alliedacademies.org [alliedacademies.org]
Technical Support Center: Optimizing Rilpivirine and Metabolite Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the separation of Rilpivirine and its metabolites using HPLC and UPLC.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Rilpivirine and its metabolites in a question-and-answer format.
Question: Why am I observing poor peak shape (tailing or fronting) for Rilpivirine and its metabolites?
Answer:
Poor peak shape is a common issue, especially for basic compounds like Rilpivirine. The primary causes and their solutions are outlined below:
-
Secondary Interactions with Residual Silanols: Rilpivirine is a basic compound (pKa ≈ 5.6) and can interact with acidic silanol (B1196071) groups on the surface of C18 columns, leading to peak tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to 2.5-3.5. This ensures that the silanol groups are not ionized and that Rilpivirine and its basic metabolites are protonated, minimizing secondary interactions. Buffers like phosphate (B84403) or formate (B1220265) are commonly used.
-
Solution 2: Use a Modern, End-capped Column: Employ a high-purity, end-capped silica (B1680970) column or a column with a different stationary phase (e.g., phenyl-hexyl) to reduce the number of available silanol groups.
-
Solution 3: Add an Ionic Modifier: Incorporate a small concentration (0.05-0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) into your mobile phase. This can improve peak shape by acting as an ion-pairing agent and masking silanol interactions.
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Question: How can I improve the resolution between Rilpivirine and its closely eluting metabolites?
Answer:
Achieving adequate separation between the parent drug and its structurally similar metabolites, such as hydroxylated forms, can be challenging.
-
Optimize Organic Modifier Percentage:
-
Solution 1 (Isocratic): Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
Solution 2 (Gradient): Implement a shallow gradient. A slow, gradual increase in the organic solvent concentration often provides the best separation for complex mixtures. For example, start with a low percentage of organic solvent and slowly ramp it up over the course of the run.
-
-
Change the Organic Solvent:
-
Solution: If you are using acetonitrile, try substituting it with methanol (B129727), or vice versa. The different selectivities of these solvents can alter the elution order and improve the separation of co-eluting peaks.
-
-
Adjust the Mobile Phase pH:
-
Solution: Small changes in the mobile phase pH can alter the ionization state of Rilpivirine and its metabolites, which can in turn affect their retention and selectivity. Experiment with pH values within the stable range of your column (typically pH 2-8 for silica-based columns).
-
-
Lower the Column Temperature:
-
Solution: Reducing the column temperature can sometimes enhance resolution, although it will also increase backpressure and run times.
-
Question: My retention times are drifting or are not reproducible. What should I do?
Answer:
Retention time variability can compromise the reliability of your analytical method.
-
Insufficient Column Equilibration:
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a gradient elution. Equilibration for at least 10-15 column volumes is recommended.
-
-
Mobile Phase Preparation Inconsistency:
-
Solution: Prepare fresh mobile phase for each run and ensure accurate and consistent measurements of all components. If using a buffer, verify the pH after preparation.
-
-
Column Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Pump Performance Issues:
-
Solution: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate. Degas the mobile phase to prevent air bubbles from affecting pump performance.
-
Frequently Asked Questions (FAQs)
What are the major metabolites of Rilpivirine?
Rilpivirine is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The main biotransformations involve oxidation, resulting in several hydroxylated metabolites. These can be further conjugated with glucuronic acid to form glucuronide metabolites.
What is a good starting point for mobile phase composition?
A common starting point for the separation of Rilpivirine and its metabolites on a C18 column is a gradient elution using:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or a 10-25 mM phosphate buffer adjusted to pH 3.0).
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
A typical gradient might run from 20% to 80% B over 15-20 minutes.
Which detector wavelength should I use?
Rilpivirine has a UV absorbance maximum around 290-305 nm. Monitoring at a wavelength in this range generally provides good sensitivity for the parent compound. However, it is advisable to run a UV scan of all analytes to determine the optimal wavelength for simultaneous detection of Rilpivirine and its key metabolites.
Is a guard column necessary?
Using a guard column is highly recommended, especially when analyzing complex biological samples. It protects the analytical column from particulate matter and strongly retained compounds, thereby extending its lifetime and improving method robustness.
Data Presentation
The following tables summarize typical chromatographic conditions used for the separation of Rilpivirine and related compounds, based on published methods.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% to 70% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 305 nm |
Table 2: Example UPLC Method Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B in 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Detection | UV at 290 nm |
Experimental Protocols
1. Mobile Phase Preparation (Example: 20 mM Phosphate Buffer, pH 3.0)
-
Weigh out the appropriate amount of potassium dihydrogen phosphate to prepare a 20 mM solution in HPLC-grade water (e.g., 2.72 g in 1 L).
-
Dissolve the salt completely.
-
Adjust the pH to 3.0 using phosphoric acid, monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm membrane filter to remove any particulates.
-
Degas the mobile phase using sonication or vacuum filtration before use.
2. Standard Solution Preparation
-
Prepare a stock solution of Rilpivirine (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.
-
Prepare working standard solutions by diluting the stock solution with the initial mobile phase to the desired concentration range for calibration curves.
3. Sample Preparation (e.g., from Plasma)
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Visualization
The following diagram illustrates a logical workflow for optimizing the mobile phase for the separation of Rilpivirine and its metabolites.
References
Technical Support Center: Preventing Rilpivirine Precipitation in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Rilpivirine (B1684574) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 treatment. However, its low aqueous solubility presents a significant challenge in experimental settings, often leading to precipitation in aqueous buffers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you maintain Rilpivirine solubility throughout your experiments.
Troubleshooting Guide: Rilpivirine Precipitation
If you are observing precipitation of Rilpivirine, follow these steps to identify and resolve the issue.
Step 1: Initial Observation
-
Visual Inspection: Characterize the precipitate. Is it crystalline or amorphous? Does it appear immediately upon addition to the buffer or over time?
-
Microscopic Examination: Observe the solution under a microscope. This can help differentiate between drug precipitate and potential contamination.
Step 2: Review Preparation Protocol
-
Stock Solution:
-
Solvent Choice: What solvent was used to prepare the Rilpivirine stock solution? Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are common choices.[1]
-
Concentration: Is the stock concentration too high? Saturated solutions are more prone to precipitation upon dilution.
-
Storage: How is the stock solution stored? Repeated freeze-thaw cycles should be avoided as they can promote precipitation.
-
-
Working Solution Preparation:
-
Dilution Method: How is the stock solution being diluted into the aqueous buffer? Avoid adding a small volume of cold stock solution directly into a large volume of warm buffer. It is recommended to first dissolve rilpivirine in an organic solvent like DMF and then dilute it with the aqueous buffer.[1]
-
Mixing: Is the solution being mixed thoroughly but gently after the addition of Rilpivirine?
-
Step 3: Systematic Investigation of Potential Causes
The following table outlines common causes of Rilpivirine precipitation and suggested solutions.
| Potential Cause | Recommended Action & Rationale | Expected Outcome |
| pH Imbalance | Rilpivirine is a weak base with a pKa of 5.6 and its solubility is pH-dependent.[2] It is more soluble in acidic conditions. Measure the pH of your buffer. If it is neutral or alkaline, consider using a more acidic buffer (pH < 4), if compatible with your experimental design. The solubility of Rilpivirine hydrochloride is significantly higher in 0.01N HCl (pH 2.0).[3][4] | Precipitation will be reduced or eliminated in a buffer with an optimized, lower pH. |
| High Concentration | Determine the solubility limit of Rilpivirine in your specific buffer system by performing a dose-response experiment with a range of concentrations. | A clear concentration threshold for precipitation will be identified, allowing you to work within the soluble range. |
| Temperature Effects | Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the Rilpivirine stock solution. Allow the stock solution to come to room temperature before use. | Minimizing the temperature difference between the stock solution and the buffer can prevent precipitation caused by temperature shock. |
| Inappropriate Solvent | Ensure the solvent used for the stock solution is appropriate. Rilpivirine is soluble in organic solvents like DMSO and DMF.[1] For aqueous buffers, a co-solvent strategy is often necessary. | Using a suitable organic solvent for the initial stock and a proper dilution method will improve solubility in the final aqueous solution. |
Frequently Asked Questions (FAQs)
Q1: Why does my Rilpivirine precipitate when I add it to my aqueous buffer?
A1: Rilpivirine is a poorly water-soluble compound, classified as a BCS Class II drug, meaning it has low solubility and high permeability.[4][5][6] Its solubility is highly dependent on the pH of the solution. As a weak base, it is more soluble in acidic environments. When introduced to a neutral or alkaline aqueous buffer, the un-ionized form of Rilpivirine predominates, which is less soluble and tends to precipitate out of solution.
Q2: What is the optimal pH for keeping Rilpivirine in solution?
A2: An acidic pH is optimal for Rilpivirine solubility. Studies have shown that its solubility is significantly higher in acidic media, such as 0.1 N HCl (pH 1.2) or 0.01 N HCl (pH 2.0).[3][4][7] Whenever your experimental conditions allow, maintaining the pH below 4 is a good starting point to prevent precipitation.
Q3: Can I use co-solvents to improve Rilpivirine solubility?
A3: Yes, using co-solvents is a common and effective strategy. Rilpivirine is soluble in organic solvents such as DMSO and DMF.[1] A recommended method is to first dissolve Rilpivirine in a minimal amount of an organic solvent and then dilute this stock solution into your aqueous buffer. For instance, a 1:3 solution of DMF:PBS (pH 7.2) can achieve a Rilpivirine solubility of approximately 0.25 mg/mL.[1]
Q4: Are there other methods to enhance Rilpivirine solubility?
A4: Besides pH adjustment and co-solvents, other techniques can be employed, particularly in formulation development:
-
Cyclodextrins: These molecules can form inclusion complexes with Rilpivirine, enhancing its solubility. Beta-cyclodextrin-based nanosponges have been shown to increase Rilpivirine's aqueous solubility.[8]
-
Surfactants: The use of surfactants can increase the dissolution rate. For example, formulations with Polysorbate 20 have been studied to improve the dissolution of Rilpivirine hydrochloride.[3]
-
Solid Dispersions: Techniques like spray drying can be used to create amorphous solid dispersions of Rilpivirine with hydrophilic carriers, which can significantly enhance its dissolution rate.[4][5]
Q5: How should I prepare my Rilpivirine working solution to avoid precipitation?
A5: The following is a general protocol to minimize precipitation:
-
Prepare a stock solution of Rilpivirine in an appropriate organic solvent like DMSO or DMF at a concentration where it is fully dissolved.[1]
-
Warm your aqueous buffer to the desired experimental temperature.
-
While gently vortexing or stirring the warm buffer, add the Rilpivirine stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation immediately after preparation and before use.
Quantitative Data on Rilpivirine Solubility
The following table summarizes the solubility of Rilpivirine in various solvents and conditions.
| Solvent/Buffer | pH | Solubility | Reference |
| DMSO | N/A | ~0.2 mg/mL, >10 mM | [1][9] |
| DMF | N/A | ~0.3 mg/mL | [1] |
| 1:3 DMF:PBS | 7.2 | ~0.25 mg/mL | [1] |
| Water | Neutral | <0.1 mg/mL, practically insoluble | [2][5] |
| 0.01N HCl | 2.0 | Highly soluble | [3][4] |
| Distilled Water with Ternary Complexes (β-CD nanosponges) | N/A | 10-13 fold increase | [8] |
| 0.1 N HCl with Ternary Complexes (β-CD nanosponges) | 1.2 | 12-14 fold increase | [8] |
Experimental Protocols
Protocol 1: Preparation of Rilpivirine Solution using a Co-solvent
This protocol describes the preparation of a Rilpivirine working solution in an aqueous buffer using an organic co-solvent to prevent precipitation.
Materials:
-
Rilpivirine powder
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of Rilpivirine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMF or DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the Rilpivirine is completely dissolved. A brief sonication may be used to aid dissolution.
-
-
Prepare Working Solution:
-
Warm the aqueous buffer to the intended experimental temperature (e.g., 37°C).
-
While gently stirring or vortexing the warm buffer, add the required volume of the Rilpivirine stock solution dropwise to reach the final desired concentration.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1%).
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, it may require further optimization of the protocol (e.g., adjusting pH, lowering the final concentration).
-
Visualizations
Caption: Experimental workflow for preparing a Rilpivirine solution.
Caption: Troubleshooting logic for Rilpivirine precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Formulation for Enhancement of Rate of In Vitro Drug Release Profiles of Poorly Soluble Rilpivirine Hydrochloride by Spray Drying Technique | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 6. Enhancement of oral bioavailability of anti-HIV drug rilpivirine HCl through nanosponge formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Investigation of Cyclodextrin-Based Nanosponges for Solubility and Bioavailability Enhancement of Rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Validation & Comparative
Rilpivirine vs. Efavirenz: A Comparative Guide to In Vitro Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro resistance profiles of two key non-nucleoside reverse transcriptase inhibitors (NNRTIs), rilpivirine (B1684574) and efavirenz (B1671121). The following sections present quantitative data on resistance mutations, comprehensive experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
Rilpivirine and efavirenz are both critical components in the treatment of HIV-1 infection, belonging to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] They function by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an enzyme essential for converting the viral RNA genome into DNA.[1][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting viral replication.[1] However, the emergence of drug resistance, driven by mutations in the reverse transcriptase gene, can compromise the efficacy of these drugs.[4] Understanding the distinct in vitro resistance profiles of rilpivirine and efavirenz is crucial for optimizing treatment strategies and for the development of next-generation NNRTIs.
Quantitative Comparison of In Vitro Resistance
The following table summarizes the fold change (FC) in the 50% inhibitory concentration (IC50) for rilpivirine and efavirenz in the presence of various single and combination mutations in the HIV-1 reverse transcriptase. The data is compiled from multiple in vitro studies utilizing phenotypic resistance assays. A higher fold change indicates greater resistance.
| Mutation | Rilpivirine Fold Change (IC50) | Efavirenz Fold Change (IC50) | Key Observations |
| K103N | ~1 | ~20-42 | K103N is a major resistance mutation for efavirenz, conferring significant resistance.[4][5] Rilpivirine retains activity against viruses with the K103N mutation alone.[2][6] |
| Y181C | ~2-3 | ~2-4 | This mutation confers low-level resistance to both drugs individually.[1][5][7] |
| E138K | ~2.5-3 | No significant effect | E138K is a key resistance mutation for rilpivirine, often emerging in patients failing rilpivirine-containing regimens.[6] It does not significantly impact efavirenz susceptibility.[5] |
| L100I + K103N | >2 | High | The combination of L100I and K103N results in high-level resistance to efavirenz. |
| Y188L | High | ~140 | Y188L confers high-level resistance to both drugs.[1] |
| G190S | - | ~97 | This mutation results in significant resistance to efavirenz.[1] |
| E138K + M184I | ~7 | - | The combination of E138K and the NRTI resistance mutation M184I significantly reduces rilpivirine susceptibility.[6] |
| K103N + V108I | - | Enhanced Resistance | The addition of V108I to K103N enhances the level of resistance to efavirenz. |
| K103R + V179D | - | ~10-15 | The combination of these two polymorphic mutations leads to intermediate resistance to efavirenz.[8] |
Experimental Protocols
The in vitro resistance data presented in this guide are primarily generated using phenotypic susceptibility assays. The following is a generalized protocol for such an assay, based on commercially available platforms like the PhenoSense GT® assay.
Phenotypic Resistance Assay Protocol (Recombinant Virus Assay)
-
Sample Collection and Preparation:
-
Collect patient blood samples in EDTA tubes.
-
Separate plasma from whole blood by centrifugation within six hours of collection.
-
Isolate viral RNA from the patient's plasma. A minimum viral load of 500-1000 copies/mL is generally required for successful amplification.[9]
-
-
Reverse Transcription and PCR Amplification:
-
Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).
-
Amplify the patient-derived reverse transcriptase (and protease) gene sequences from the cDNA using Polymerase Chain Reaction (PCR).
-
-
Generation of Recombinant Virus:
-
Insert the amplified patient-derived RT gene segment into a proviral DNA vector that lacks the corresponding region of the RT gene. This vector typically contains a reporter gene, such as luciferase, to quantify viral replication.
-
Co-transfect a permissive cell line (e.g., HEK293T cells) with the recombinant vector and a plasmid expressing a vesicular stomatitis virus G (VSV-G) envelope glycoprotein. This process generates infectious recombinant virus particles containing the patient's RT gene.
-
-
Drug Susceptibility Testing:
-
Culture a suitable target cell line (e.g., MT-2 cells) in the presence of serial dilutions of rilpivirine and efavirenz.
-
Infect the target cells with the recombinant virus generated in the previous step.
-
After a set incubation period (typically 3-5 days), measure the activity of the reporter gene (e.g., luciferase).
-
-
Data Analysis and Interpretation:
-
Calculate the drug concentration that inhibits viral replication by 50% (IC50) for both the patient-derived virus and a wild-type reference virus.
-
The fold change in resistance is determined by dividing the IC50 value of the patient's virus by the IC50 value of the reference virus.
-
Visualizations
Signaling Pathway: NNRTI Mechanism of Action
Caption: Mechanism of NNRTI inhibition of HIV-1 reverse transcription.
Experimental Workflow: Phenotypic Resistance Assay
Caption: Workflow for determining in vitro phenotypic drug resistance.
Conclusion
The in vitro resistance profiles of rilpivirine and efavirenz exhibit key differences that have significant clinical implications. Efavirenz is highly susceptible to the K103N mutation, which confers substantial resistance. In contrast, rilpivirine maintains its activity against viruses harboring this mutation but is more susceptible to mutations at position E138, such as E138K. Cross-resistance between the two drugs can occur, particularly with mutations like Y181C and Y188L. A thorough understanding of these resistance patterns, derived from robust in vitro assays, is essential for guiding treatment decisions, interpreting genotypic resistance tests, and informing the development of novel NNRTIs with improved resistance profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. thebodypro.com [thebodypro.com]
- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efavirenz: resistance and cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altered Viral Fitness and Drug Susceptibility in HIV-1 Carrying Mutations That Confer Resistance to Nonnucleoside Reverse Transcriptase and Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Rilpivirine and Etravirine in Efavirenz and Nevirapine-Based Regimens Failure in a Resource-Limited Country: A Cross- Sectional Study | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Landscape of NNRTI Cross-Resistance: An In Vitro Comparison of Rilpivirine
A deep dive into the cross-resistance profile of rilpivirine (B1684574) reveals a complex interplay of viral mutations and drug efficacy. This guide provides a comparative analysis of rilpivirine's in vitro activity against HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) resistant variants, contextualized with first and other second-generation NNRTIs. Detailed experimental data and protocols offer researchers a comprehensive resource for understanding and navigating the challenges of NNRTI resistance in drug development.
Rilpivirine (RPV), a second-generation diarylpyrimidine NNRTI, was developed to offer a higher genetic barrier to resistance compared to its first-generation predecessors, such as nevirapine (B1678648) (NVP) and efavirenz (B1671121) (EFV).[1] While it demonstrates potent activity against wild-type HIV-1 and certain NNRTI-resistant strains, its efficacy can be compromised by a spectrum of mutations in the reverse transcriptase (RT) enzyme.[2][3] Understanding the cross-resistance patterns between rilpivirine and other NNRTIs, including the second-generation compound etravirine (B1671769) (ETR), is crucial for optimizing treatment strategies and guiding the development of novel antiretroviral agents.
This guide synthesizes in vitro data to compare the susceptibility of various NNRTI-resistant HIV-1 mutants to rilpivirine, nevirapine, efavirenz, and etravirine.
Comparative In Vitro Susceptibility of NNRTI-Resistant HIV-1 Mutants
The following table summarizes the fold change (FC) in the 50% effective concentration (EC50) or inhibitory concentration (IC50) of various NNRTIs against HIV-1 variants with specific reverse transcriptase mutations. The data is compiled from multiple in vitro studies. An FC value greater than 1 indicates reduced susceptibility to the drug compared to the wild-type virus.
| RT Mutation | Rilpivirine (RPV) Fold Change | Nevirapine (NVP) Fold Change | Efavirenz (EFV) Fold Change | Etravirine (ETR) Fold Change |
| Wild-Type | 1 | 1 | 1 | 1 |
| K101E | Low-level resistance | Intermediate resistance | Low resistance | Low resistance |
| K101P | High-level resistance (~88-fold)[4] | - | High-level resistance (~58-fold)[4] | - |
| K103N | Susceptible (<1 nM EC50)[3] | High-level resistance | High-level resistance | Susceptible |
| L100I | Susceptible (<1 nM EC50)[3] | - | - | - |
| V106A | Susceptible (<1 nM EC50)[3] | - | - | - |
| E138K | Low-level resistance (<3-fold)[5] | - | - | Major resistance mutation[6] |
| Y181C | Low-level resistance[7] | High-level resistance | High-level resistance | Intermediate resistance[8] |
| Y181I/V | High-level resistance[7] | - | - | - |
| Y188L | Low-level resistance[7] | - | - | - |
| G190A/S | Susceptible (<1 nM EC50)[3] | High-level resistance | High-level resistance | - |
| M230L | Low-level resistance[7] | - | - | Reduced susceptibility[9] |
| H221Y | - | More prevalent after NVP failure[10] | - | - |
| F227C | Low-level resistance[7] | - | - | - |
| K103N + Y181C | Low-level resistance[7] | - | - | - |
| L100I + K103N | - | - | - | Significant reduction in sensitivity[11] |
Experimental Protocols
The in vitro susceptibility data presented above is typically generated using cell-based assays. The following is a generalized protocol synthesized from methodologies described in the cited literature.[7][9]
1. Site-Directed Mutagenesis and Generation of Resistant Viral Clones:
-
NNRTI resistance mutations are introduced into an infectious molecular clone of HIV-1 (e.g., NL4-3 or HIV-1LAI) using site-directed mutagenesis kits.[7]
-
The integrity of the introduced mutations is confirmed by DNA sequencing.
-
Virus stocks are generated by transfecting the plasmid DNA into a suitable cell line (e.g., HEK293T cells).
-
The viral titer is determined, often by measuring the p24 antigen concentration using an enzyme-linked immunosorbent assay (ELISA).
2. Phenotypic Susceptibility Assay (Single-Round Infection Assay):
-
A reporter cell line (e.g., TZM-bl cells, which express luciferase and β-galactosidase upon HIV-1 entry) is used.
-
Cells are seeded in 96-well plates and incubated.
-
Serial dilutions of the NNRTIs (rilpivirine, nevirapine, efavirenz, etravirine) are prepared.
-
A standardized amount of the wild-type or mutant virus is pre-incubated with the drug dilutions before being added to the cells.
-
After a defined incubation period (e.g., 48 hours), the cells are lysed.
-
The activity of the reporter gene (e.g., luciferase) is measured using a luminometer.
-
The drug concentration that inhibits viral replication by 50% (IC50 or EC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The fold change in resistance is determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.
Mechanism of NNRTI Cross-Resistance
The following diagram illustrates the general mechanism of NNRTI resistance and cross-resistance at the molecular level. Mutations in the NNRTI-binding pocket of the HIV-1 reverse transcriptase can alter the shape and flexibility of this pocket, thereby reducing the binding affinity of NNRTI drugs.
Caption: Mechanism of NNRTI resistance due to mutations in the binding pocket.
Discussion
Rilpivirine generally maintains its activity against HIV-1 strains with the common K103N mutation, which confers high-level resistance to first-generation NNRTIs like nevirapine and efavirenz.[2][3] This is a key advantage of rilpivirine in certain clinical scenarios. However, the emergence of other mutations, such as those at positions E138 (e.g., E138K), Y181 (e.g., Y181C/I/V), and K101 (e.g., K101P), can significantly reduce its susceptibility.[2][4][7]
Notably, there is considerable cross-resistance between rilpivirine and etravirine, another second-generation NNRTI.[2] Mutations like E138K are major resistance pathways for both drugs.[6] However, some studies suggest that the resistance profiles of rilpivirine and another NNRTI, doravirine, may be more complementary, with the exception of the E138K mutation.[9][12]
The development of resistance to rilpivirine can limit future treatment options, often conferring cross-resistance to the entire NNRTI class.[2] The complex patterns of NNRTI cross-resistance underscore the importance of genotypic and phenotypic resistance testing to guide individualized antiretroviral therapy. The in vitro data and methodologies presented in this guide provide a foundation for researchers to further investigate these resistance pathways and develop more robust and durable antiretroviral agents.
References
- 1. thebodypro.com [thebodypro.com]
- 2. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Potent Inhibitors Active against HIV Reverse Transcriptase with K101P, a Mutation Conferring Rilpivirine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rilpivirine resistance mutation E138K in HIV-1 reverse transcriptase predisposed by prevalent polymorphic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cross-Resistance Profiles of Rilpivirine, Dapivirine, and MIV-150, Nonnucleoside Reverse Transcriptase Inhibitor Microbicides in Clinical Development for the Prevention of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Rilpivirine and Etravirine in Efavirenz and Nevirapine-Based Regimens Failure in a Resource-Limited Country: A Cross- Sectional Study | PLOS One [journals.plos.org]
- 9. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rilpivirine resistance mutations in HIV patients failing non-nucleoside reverse transcriptase inhibitor-based therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rilpivirine analogs potently inhibit drug-resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
A Comparative Guide to Validating Stability-Indicating HPLC Methods for Rilpivirine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Rilpivirine. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a detailed analysis of reported methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs, from routine quality control to in-depth stability studies.
Comparative Analysis of HPLC Method Parameters
The performance of a stability-indicating HPLC method is defined by its ability to accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products and any other impurities. The following tables summarize the key chromatographic conditions and validation parameters from various published methods.
Table 1: Chromatographic Conditions for Rilpivirine Analysis
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Method A | Agilent Zorbax Eclipse XDB C18 (150x2.1mm, 1.8µm) | Water and Acetonitrile (B52724) (70:30 v/v) | 0.55 | 220 | Not Specified | [1] |
| Method B | Phenomenex Gemini C18 (150 mm × 4.6 mm i.d., 5 µm) | MeCN, potassium dihydrogen phosphate (B84403) buffer (20 mM, pH 3.3), and triethylamine (B128534) 58.72 : 41.23 : 0.05 (v/v) | 1.7 | 270 | Not Specified | [2] |
| Method C | Geminiphenomenex C18 (250x4.6) mm, 5µ | Mobile Phase A: 15mM potassium dihydrogen phosphate anhydrous (pH=3.0 with H3PO4), Mobile Phase B: Methanol (Gradient) | Not Specified | 290 | Not Specified | [3] |
| Method D | INERTSIL ODS C18 (250 × 4.6 mm, 5 μm) | 0.1% OPA: Acetonitrile (60:40 v/v) | 1.0 | 230 | 4.3 | [4] |
| Method E | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) | Buffer and Acetonitrile (20:80, v/v) | 1.0 | 304 | Not Specified | [5][6] |
| Method F | Hypersil BDS C18, 250 X 4.6mm, 5μ | Ammonium (B1175870) acetate (B1210297) Buffer (pH 6.0) and Acetonitrile (55:45) | 1.2 | 300 | 10.33 | [7] |
| Method G | Kromasil C18 (150 x 4.6 mm, 5µ) | 0.01N Potassium dihydrogen phosphate: Acetonitrile (60:40) | 1.0 | 257 | 2.257 | [8] |
Table 2: Validation Parameters for Rilpivirine HPLC Methods
| Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Method A | Not Specified | 98% to 101% for impurities | Not Specified | Not Specified | Not Specified | [1] |
| Method B | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Method C | Not Specified | Within ± 2 % after 72 h | 0.27 | Not Specified | Not Specified | [3] |
| Method D | Not Specified (Correlation coefficient 0.999) | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Method E | 40 - 60 | 99.91 - 100.16 | Not Specified | 2.35 | 7.13 | [5][6] |
| Method F | 12.5-62.5 | Not Specified | < 2 | Not Specified | Not Specified | [7] |
| Method G | Not Specified | 100.43 | 0.5 | 0.18 | 0.54 | [8] |
Experimental Protocols
A detailed experimental protocol is crucial for the successful replication and implementation of a validated HPLC method. Below is a generalized yet comprehensive methodology based on the principles outlined in the referenced literature.
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
-
Data acquisition and processing should be performed using appropriate chromatography software.
Chemicals and Reagents
-
Rilpivirine reference standard and working standards of known purity.
-
HPLC grade solvents (e.g., Acetonitrile, Methanol).
-
High purity water (e.g., Milli-Q or equivalent).
-
Reagents for mobile phase preparation (e.g., potassium dihydrogen phosphate, ortho-phosphoric acid, triethylamine, ammonium acetate).
-
Reagents for forced degradation studies (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide).
Chromatographic Conditions
-
Column: A reversed-phase C18 column is commonly used. The specific brand and dimensions should be selected based on the desired separation efficiency (e.g., Phenomenex Gemini C18, 150 mm × 4.6 mm i.d., 5 µm).[2]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. The pH of the buffer and the ratio of the organic to aqueous phase should be optimized for optimal separation. For example, a mobile phase consisting of a mixture of 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.3 with phosphoric acid) and acetonitrile in a ratio of 41.23:58.72 (v/v).[2]
-
Flow Rate: A flow rate of 1.0 to 1.7 mL/min is generally employed.[2][4][5][6]
-
Detection Wavelength: The detection wavelength should be set at the absorption maximum of Rilpivirine, which is typically in the range of 270-304 nm.[2][5][6]
-
Column Temperature: The column temperature is usually maintained at ambient or a slightly elevated temperature (e.g., 30°C) to ensure reproducibility.
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh a known amount of Rilpivirine reference standard and dissolve it in a suitable diluent (usually the mobile phase or a component of it) to obtain a stock solution of a specific concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations covering the expected range of the assay.
-
Sample Solution: The preparation of the sample solution will depend on the dosage form (e.g., tablets, injections). For tablets, a representative number of tablets are typically crushed, and a portion of the powder equivalent to a known amount of Rilpivirine is dissolved in the diluent, sonicated, and filtered.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1) and the recently revised Q2(R2)).[9][10][11][12][13] The validation should include the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated by analyzing stressed samples (forced degradation studies).
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be determined.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies must be performed on the Rilpivirine drug substance.[14][15][16] The drug should be subjected to stress conditions such as:
-
Acid Hydrolysis: (e.g., 0.1 N HCl at 60°C)
-
Base Hydrolysis: (e.g., 0.1 N NaOH at 60°C)
-
Oxidative Degradation: (e.g., 3-30% H₂O₂ at room temperature)
-
Thermal Degradation: (e.g., heating the solid drug at 105°C)
-
Photolytic Degradation: (e.g., exposing the drug to UV light)
The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are well-separated from the parent drug peak. Peak purity analysis of the Rilpivirine peak in the stressed samples is also essential to confirm that it is free from any co-eluting degradants.
Visualizing the Workflow
The following diagram illustrates the logical workflow for validating a stability-indicating HPLC method for Rilpivirine.
Caption: A flowchart outlining the key stages in the development and validation of a stability-indicating HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. ijpsr.com [ijpsr.com]
- 5. benchchem.com [benchchem.com]
- 6. abcpsangli.edu.in [abcpsangli.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. wjpsonline.com [wjpsonline.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. qbdgroup.com [qbdgroup.com]
- 14. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 15. ijrar.org [ijrar.org]
- 16. mdpi.com [mdpi.com]
Comparative analysis of Rilpivirine's efficacy against different HIV-1 subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the efficacy of Rilpivirine (B1684574), a non-nucleoside reverse transcriptase inhibitor (NNRTI), against various HIV-1 subtypes. The information presented herein is intended to support research and drug development efforts by offering a consolidated view of Rilpivirine's performance based on available experimental data.
Introduction to Rilpivirine
Rilpivirine is a second-generation NNRTI with a high genetic barrier to resistance compared to first-generation NNRTIs.[1] It functions by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA to DNA.[2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and disrupting the viral replication cycle.[2][3] Rilpivirine's flexible structure allows it to adapt to some mutations in the RT enzyme, retaining activity against certain NNRTI-resistant strains.[4]
Comparative Efficacy of Rilpivirine Against Different HIV-1 Subtypes
The in vitro efficacy of Rilpivirine can vary across different HIV-1 subtypes. This variation is often attributed to natural polymorphisms in the reverse transcriptase gene, which can affect the binding affinity of the drug. The following tables summarize key data on the prevalence of Rilpivirine resistance-associated mutations (RAMs) and the phenotypic susceptibility of various HIV-1 subtypes to Rilpivirine.
Table 1: Prevalence of Major Rilpivirine Resistance-Associated Mutations (RAMs) in Treatment-Naïve Patients by HIV-1 Subtype
| HIV-1 Subtype | Prevalence of ≥1 Major RPV-RAMs (%) | Most Prevalent Major RPV-RAM |
| B | 45.6 | Data not specified |
| G | 29.0 | Data not specified |
| CRF02_AG | 9.7 | Data not specified |
| C | 12.5 | E138A (11.3%) |
| A1 | 4.2 | Data not specified |
| F1 | 6.8 | E138A (6.1%) |
| CRF01_AE | 1.2 | Data not specified |
Source: Adapted from a study on HIV-1 treatment-naïve patients.[5]
Table 2: Comparative Phenotypic Susceptibility of HIV-1 Subtypes to Rilpivirine
| HIV-1 Subtype | Metric | Fold Change (FC) / IC50 | Notes |
| Wild-Type (General) | EC50 | 0.1 - 2.0 nM | For wild-type and mutant HIV-1.[4] |
| B | IC50 | Baseline | Reference for comparison. |
| C | IC50 | ~2-fold higher than Subtype B | In vitro inhibition assays showed reduced susceptibility.[6] |
| A1/A6 | FC in EC50 | 2.21 - 3.09 | With resistance-associated mutations K101E or E138K.[7] |
| CRF02_AG | Genetic Barrier | Same as Subtype B | The number of mutations needed for resistance is similar to subtype B.[8] |
Experimental Protocols
Phenotypic Drug Susceptibility Assay (Luciferase Reporter Gene System)
This assay measures the ability of a patient's HIV-1 virus to replicate in the presence of a drug. A common method involves the use of a luciferase reporter gene.
Methodology:
-
Viral RNA Isolation: HIV-1 RNA is extracted from a patient's plasma sample.
-
RT-PCR and Vector Construction: The patient's viral reverse transcriptase (RT) gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR). The amplified RT gene is then inserted into a viral vector that contains a luciferase reporter gene.
-
Cell Transfection and Virus Production: Host cells are transfected with the vector containing the patient's RT gene. These cells then produce virus particles that have the patient's RT enzyme.
-
Infection of Target Cells: Target cells, which are susceptible to HIV-1 infection, are infected with the produced virus particles in the presence of varying concentrations of Rilpivirine.
-
Luciferase Activity Measurement: After a set incubation period, the cells are lysed, and a luciferase substrate is added. The amount of light produced is proportional to the level of viral replication.
-
Data Analysis: The light intensity at each drug concentration is measured using a luminometer. The IC50 value (the concentration of the drug that inhibits 50% of viral replication) is then calculated by comparing the results to a control with no drug. The fold change in susceptibility is determined by comparing the IC50 of the patient's virus to that of a reference wild-type virus.[9][10][11][12]
Genotypic Drug Resistance Assay (Sanger Sequencing)
This assay identifies specific mutations in the HIV-1 reverse transcriptase gene that are known to confer resistance to Rilpivirine.
Methodology:
-
Viral RNA Extraction: Viral RNA is extracted from the patient's plasma.
-
Reverse Transcription and PCR (RT-PCR): The viral RNA is reverse transcribed into complementary DNA (cDNA). The region of the pol gene encoding the reverse transcriptase is then amplified using PCR.
-
PCR Product Purification: The amplified DNA (PCR product) is purified to remove any contaminants.
-
Cycle Sequencing: The purified PCR product is used as a template for a cycle sequencing reaction, which uses fluorescently labeled dideoxynucleotides to generate DNA fragments of varying lengths.
-
Capillary Electrophoresis: The labeled DNA fragments are separated by size using capillary electrophoresis. A laser detects the fluorescent label on each fragment as it passes a detector.
-
Sequence Analysis: The sequence of the DNA is determined based on the order of the fluorescently labeled nucleotides. This sequence is then compared to a wild-type reference sequence to identify any resistance-associated mutations.[3][4][13][14]
Visualizations
Caption: Workflow for HIV-1 Drug Resistance Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Rilpivirine Resistance-associated Mutations among Antiretroviral-naive Patients Infected with HIV-1 in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stratech.co.uk [stratech.co.uk]
- 4. HIV-1 Genotypic Resistance Testing Using Sanger and Next-Generation Sequencing in Adults with Low-Level Viremia in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sub-Epidemics Explain Localized High Prevalence of Reduced Susceptibility to Rilpivirine in Treatment-Naive HIV-1-Infected Patients: Subtype and Geographic Compartmentalization of Baseline Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Genetic barrier to the development of resistance to rilpivirine and etravirine between HIV-1 subtypes CRF02_AG and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. HIV-1 Drug Resistance Genotyping in Resource Limited Settings: Current and Future Perspectives in Sequencing Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - US [thermofisher.com]
In Vitro Synergy of Rilpivirine with Other Antiretroviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro synergistic activity of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), when combined with other antiretroviral agents. The data presented is compiled from published experimental studies and is intended to inform further research and drug development efforts in the field of HIV-1 therapeutics.
Data Presentation: Quantitative Synergy Analysis
The synergistic, additive, or antagonistic effects of Rilpivirine in combination with other antiretroviral drugs are summarized below. The data is primarily derived from a key in vitro study by Wu et al. (2012) in MT-4 cells infected with the HIV-1 IIIB strain. Synergy is quantified using the Combination Index (CI) based on the Chou-Talalay method, where:
-
CI < 0.9 indicates synergy
-
CI between 0.9 and 1.1 indicates an additive effect
-
CI > 1.1 indicates antagonism
Table 1: In Vitro Synergy of Rilpivirine with Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
| NRTI | Combination Index (CI) at EC50 | Combination Index (CI) at EC75 | Combination Index (CI) at EC90 | Interaction |
| Tenofovir (TDF) | 0.82 | 0.81 | 0.81 | Synergistic |
| Emtricitabine (FTC) | 0.88 | 0.88 | 0.88 | Synergistic |
| Lamivudine (3TC) | 0.85 | 0.85 | 0.85 | Synergistic |
| Abacavir (ABC) | 0.88 | 0.88 | 0.88 | Synergistic |
| Zidovudine (AZT) | 0.94 | 0.94 | 0.94 | Additive |
| Stavudine (d4T) | 0.96 | 0.96 | 0.96 | Additive |
Table 2: In Vitro Synergy of Rilpivirine with Protease Inhibitors (PIs)
| PI | Combination Index (CI) at EC50 | Combination Index (CI) at EC75 | Combination Index (CI) at EC90 | Interaction |
| Darunavir (DRV) | 0.72 | 0.73 | 0.74 | Synergistic |
| Atazanavir (ATV) | 0.82 | 0.82 | 0.82 | Synergistic |
| Lopinavir (LPV) | 0.84 | 0.85 | 0.85 | Synergistic |
| Ritonavir (RTV) | 0.81 | 0.81 | 0.81 | Synergistic |
| Saquinavir (SQV) | 0.88 | 0.89 | 0.89 | Synergistic |
| Tipranavir (TPV) | 0.85 | 0.86 | 0.87 | Synergistic |
| Nelfinavir (NFV) | 1.00 | 1.00 | 1.00 | Additive |
| Indinavir (IDV) | 1.03 | 1.03 | 1.03 | Additive |
Table 3: In Vitro Synergy of Rilpivirine with Integrase Inhibitors (INSTIs)
| INSTI | Combination Index (CI) at EC50 | Combination Index (CI) at EC75 | Combination Index (CI) at EC90 | Interaction |
| Raltegravir (RAL) | 0.81 | 0.82 | 0.83 | Synergistic |
| Elvitegravir (EVG) | 0.83 | 0.83 | 0.83 | Synergistic |
Table 4: In Vitro Synergy of Rilpivirine with an Entry Inhibitor (Fusion Inhibitor)
| Entry Inhibitor | Combination Index (CI) at EC50 | Combination Index (CI) at EC75 | Combination Index (CI) at EC90 | Interaction |
| Enfuvirtide (T-20) | 0.95 | 0.96 | 0.96 | Additive |
Note: There is a lack of publicly available in vitro synergy data (CI values) for Rilpivirine in combination with newer antiretroviral agents such as the second-generation INSTI bictegravir, the NNRTI doravirine, and the CCR5 antagonist maraviroc. While some studies suggest non-overlapping resistance profiles between Rilpivirine and doravirine, which may indicate potential for combination therapy, specific synergy studies are needed.[1][2]
Experimental Protocols
The following methodologies are based on the protocols described in the cited literature for in vitro antiretroviral synergy testing.
Cell and Virus Culture
-
Cell Line: MT-4 cells, a human T-lymphoblastoid cell line, are highly susceptible to HIV-1 infection and are commonly used in antiviral assays.[1][3][4] These cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Virus Strain: The HIV-1 IIIB laboratory-adapted strain is typically used for these in vitro assays. Viral stocks are propagated in MT-4 cells, and the virus titer is determined by measuring the p24 antigen concentration.
In Vitro Synergy Assay
-
Cell Seeding: MT-4 cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 to 5 x 10^4 cells per well.[1]
-
Drug Preparation: Rilpivirine and the other test antiretroviral agents are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions of each drug are prepared, as well as fixed-ratio combinations of Rilpivirine with the other agents.
-
Drug Addition and Infection: The diluted single drugs and drug combinations are added to the appropriate wells of the 96-well plates. A control group of cells receives medium with no drug. Subsequently, cells are infected with the HIV-1 IIIB virus at a predetermined multiplicity of infection (MOI).
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4-5 days to allow for viral replication.[1]
-
Assessment of Viral Replication: The extent of HIV-1 replication is quantified by measuring the concentration of the p24 capsid protein in the cell culture supernatants using a p24 antigen enzyme-linked immunosorbent assay (ELISA).[5]
Data Analysis: Chou-Talalay Method
The interaction between Rilpivirine and the other antiretroviral agents is quantified using the Chou-Talalay method, which is based on the median-effect principle.[2][6]
-
Dose-Effect Curves: The percentage of inhibition of p24 production is calculated for each drug concentration and combination compared to the virus control (no drug). This data is used to generate dose-effect curves for each drug alone and in combination.
-
Combination Index (CI) Calculation: The experimental data is analyzed using a computer program such as CalcuSyn or CompuSyn. This software calculates the Combination Index (CI) at different levels of viral inhibition (e.g., 50%, 75%, and 90%). The CI value provides a quantitative measure of the nature of the drug interaction (synergy, additivity, or antagonism).
Mandatory Visualization
Experimental Workflow for In Vitro Synergy Testing
Caption: Workflow for determining the in vitro synergy of Rilpivirine.
Logical Relationship of the Chou-Talalay Method
Caption: Logical flow of the Chou-Talalay synergy analysis method.
References
- 1. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rilpivirine and Doravirine Have Complementary Efficacies Against NNRTI-Resistant HIV-1 Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dolutegravir, the Second-Generation of Integrase Strand Transfer Inhibitors (INSTIs) for the Treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Viral failure on CAB/RPV-LA: overcoming drug resistance with second-generation INSTIs | HIV i-Base [i-base.info]
A Head-to-Head Comparison of Rilpivirine and Etravirine: Antiviral Potency and Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), Rilpivirine (B1684574) and Etravirine (B1671769). Both drugs are critical components in the management of HIV-1 infection, particularly in the context of resistance to first-generation NNRTIs. This document summarizes their antiviral potency against wild-type and resistant strains, details their resistance profiles, and outlines the experimental protocols used to generate this data.
Mechanism of Action
Rilpivirine and Etravirine are both diarylpyrimidine (DAPY) NNRTIs. They inhibit HIV-1 replication by binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, distant from the active site. This allosteric binding induces a conformational change in the enzyme, which disrupts the catalytic site and prevents the conversion of viral RNA into DNA. The inherent flexibility of these molecules allows them to adapt to mutations within the binding pocket that confer resistance to earlier NNRTIs.[1]
Comparative Antiviral Potency
The following tables summarize the in vitro antiviral activity of Rilpivirine and Etravirine against wild-type HIV-1 and a panel of NNRTI-resistant mutants. The data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions between studies.
Table 1: Antiviral Activity against Wild-Type HIV-1
| Drug | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Rilpivirine | HIV-1 (Wild-Type) | MT-4 | 0.00051 | 10 | 19608 |
| Etravirine | HIV-1 (Wild-Type) | MT-4 | 0.0014 | >221 | >157857 |
Table 2: Comparative Antiviral Activity against NNRTI-Resistant HIV-1 Clones
| NNRTI Resistance Mutations | Rilpivirine (Fold Change in EC50) | Etravirine (Fold Change in EC50) |
| K103N | 1.2 | 0.8 |
| Y181C | 2.1 | 3.2 |
| Y188L | 3.3 | 2.8 |
| K103N + Y181C | 2.5 | 3.5 |
| L100I + K103N | 9.8 | 5.2 |
| K101P | >111 | 2.9 |
| V179F + Y181C | 15 | 29 |
| K101E + G190A | 3.8 | 2.6 |
| V106I + V179D + Y181C | 15 | 11 |
| K103N + V179D + Y181C | 3.4 | 4.3 |
Note: Fold change is calculated relative to the wild-type virus. Data is compiled from multiple sources and is intended for comparative purposes. The specific EC50 values for the wild-type virus were 0.0009 µM for Rilpivirine and 0.005 µM for Etravirine in the study from which the fold-change data was primarily extracted.[2]
Resistance Profiles
The emergence of drug resistance is a major challenge in antiretroviral therapy. Rilpivirine and Etravirine have a higher genetic barrier to resistance compared to first-generation NNRTIs. However, specific mutations can reduce their susceptibility.
Table 3: Key Resistance-Associated Mutations (RAMs) for Rilpivirine and Etravirine
| Mutation | Effect on Rilpivirine | Effect on Etravirine |
| K101E/P | K101E: 2.5-3 fold resistance. K101P: ~50 fold resistance.[2] | K101E/P is associated with resistance. |
| E138K/A/G/Q/R | E138K is a common mutation, conferring 2.5-3 fold resistance. Often occurs with M184I.[2] | Associated with resistance. |
| Y181C/I/V | Y181C: 2.5-3 fold resistance. Y181I/V: ~15 fold resistance.[2] | Y181C is a major resistance mutation. |
| Y188L | Associated with resistance. | Associated with resistance. |
| L100I | Often occurs with K103N, leading to ~10-fold resistance.[3] | In combination with K103N, leads to 5-10 fold resistance.[3] |
| G190A/S/E | Associated with resistance. | G190A/S are key resistance mutations. |
| V90I, A98G, V106I, V179D/F, H221Y, F227C, M230I/L | These mutations contribute to resistance, often in combination.[4] | These are established Etravirine resistance mutations.[1] |
Studies have shown significant cross-resistance between Etravirine and Rilpivirine.[5] In patients failing first-generation NNRTI-based regimens, the prevalence of resistance to both Etravirine and Rilpivirine can be high.[5] The specific pattern of mutations is critical in determining the degree of cross-resistance.
Experimental Protocols
The antiviral potency and resistance profiles of Rilpivirine and Etravirine are primarily determined using cell-based assays. Below are generalized protocols for common methods.
Phenotypic Susceptibility Assay (e.g., PhenoSense Assay)
This assay measures the ability of a drug to inhibit the replication of a panel of HIV-1 clones containing different resistance mutations.
Methodology:
-
Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, are commonly used.
-
Virus Stocks: Recombinant HIV-1 clones containing wild-type or specific NNRTI resistance mutations are generated.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of Rilpivirine and Etravirine are prepared.
-
Cells are infected with a standardized amount of each viral clone in the presence of the drug dilutions.
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis:
-
Viral replication is quantified by measuring the luminescence produced by the luciferase reporter gene.
-
The 50% effective concentration (EC50), the drug concentration that inhibits viral replication by 50%, is calculated.
-
The fold change in resistance for each mutant is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.
-
HIV-1 p24 Antigen ELISA
This assay quantifies the amount of the HIV-1 core protein p24 in cell culture supernatants, which is a marker of viral replication.
Methodology:
-
Cell Culture and Infection: Target cells (e.g., MT-4 cells or peripheral blood mononuclear cells) are infected with HIV-1 in the presence of serial dilutions of the antiviral drugs.
-
Supernatant Collection: After a defined incubation period (e.g., 4-5 days), the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for HIV-1 p24 antigen.
-
The collected supernatants are added to the wells.
-
A biotinylated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP).
-
A colorimetric substrate is added, and the absorbance is measured.
-
-
Data Analysis: The concentration of p24 in each sample is determined from a standard curve. The EC50 is calculated based on the reduction in p24 production at different drug concentrations.
Reverse Transcriptase Inhibition Assay
This is a biochemical assay that directly measures the inhibition of the HIV-1 reverse transcriptase enzyme.
Methodology:
-
Reaction Setup: A reaction mixture containing a template/primer (e.g., poly(A)/oligo(dT)), deoxynucleoside triphosphates (dNTPs, including a labeled dNTP), and recombinant HIV-1 RT enzyme is prepared.
-
Inhibition: Serial dilutions of Rilpivirine and Etravirine are added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for DNA synthesis.
-
Detection: The amount of newly synthesized DNA is quantified. This can be done using various methods, such as measuring the incorporation of a radioactively or fluorescently labeled dNTP.
-
Data Analysis: The 50% inhibitory concentration (IC50), the drug concentration that inhibits enzyme activity by 50%, is calculated.
Conclusion
Rilpivirine and Etravirine are potent second-generation NNRTIs with significant activity against HIV-1 strains resistant to first-generation agents. Rilpivirine generally exhibits higher potency against wild-type HIV-1. Both drugs have a higher genetic barrier to resistance than their predecessors, though they share considerable cross-resistance. The selection of either agent for treatment should be guided by the patient's treatment history, baseline viral load, and genotypic resistance profile. The experimental data and protocols presented in this guide provide a framework for the continued evaluation and development of novel NNRTIs.
References
- 1. A comparison of the ability of rilpivirine (TMC278) and selected analogues to inhibit clinically relevant HIV-1 reverse transcriptase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panel of Prototypical Recombinant Infectious Molecular Clones Resistant to Nevirapine, Efavirenz, Etravirine, and Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rilpivirine versus etravirine validity in NNRTI-based treatment failure in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating Rilpivirine's Antiviral Efficacy in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Rilpivirine with other non-nucleoside reverse transcriptase inhibitors (NNRTIs), Efavirenz and Etravirine, in primary human cells. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed protocols for key validation assays.
Comparative Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) values for Rilpivirine, Efavirenz, and Etravirine against HIV-1 in primary human cells. EC50 represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. Lower EC50 values indicate higher antiviral potency.
| Antiviral Agent | Primary Human Cell Type | HIV-1 Strain | EC50 (nM) | Citation |
| Rilpivirine | Monocyte-Derived Macrophages (MDM) | M-tropic | 10 - 50¹ | [1] |
| Efavirenz | Peripheral Blood Mononuclear Cells (PBMC) | Subtype B | 0.3 | [2] |
| Etravirine | Peripheral Blood Mononuclear Cells (PBMC) | Subtype E | 0.43 |
¹The EC50 for NNRTIs, including Rilpivirine, in macrophages is reported as a range for acute HIV-1 infection[1].
Mechanism of Action: Inhibition of HIV-1 Reverse Transcription
Rilpivirine, like other NNRTIs, is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. It binds to an allosteric site on the RT, known as the NNRTI binding pocket, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into DNA. This process is a critical step in the HIV-1 replication cycle.
Experimental Protocols
This section provides detailed methodologies for the isolation of primary human cells and the subsequent validation of Rilpivirine's antiviral activity.
Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a mixed population of lymphocytes and monocytes from whole human blood.
Materials:
-
Freshly collected human whole blood in sodium heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the buffy coat layer, containing the PBMCs, to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
Differentiation of Monocytes into Macrophages (MDMs)
Objective: To differentiate isolated monocytes into mature macrophages.
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and Penicillin-Streptomycin
-
Recombinant Human Macrophage Colony-Stimulating Factor (M-CSF)
-
Tissue culture flasks or plates
Protocol:
-
Seed the isolated PBMCs into tissue culture flasks or plates at a desired density in RPMI-1640 medium with 10% FBS.
-
Allow the monocytes to adhere to the plastic surface for 2-4 hours at 37°C in a 5% CO2 incubator.
-
After the adherence step, gently wash the plates with warm PBS to remove non-adherent cells (lymphocytes).
-
Add fresh RPMI-1640 medium containing 10% FBS and 50 ng/mL of M-CSF.
-
Culture the cells for 7-10 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days to allow for differentiation into mature macrophages.
HIV-1 Antiviral Assay in PBMCs and MDMs
Objective: To determine the EC50 of Rilpivirine and other NNRTIs against HIV-1 replication in primary human cells.
Materials:
-
Isolated and cultured PBMCs or MDMs
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 BaL for MDMs, HIV-1 IIIB for PBMCs)
-
Rilpivirine, Efavirenz, and Etravirine stock solutions
-
96-well tissue culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Cell culture medium (RPMI-1640 with 10% FBS and IL-2 for PBMCs; DMEM with 10% FBS for MDMs)
Protocol:
-
Seed PBMCs (pre-stimulated with phytohemagglutinin and cultured with interleukin-2) or MDMs in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of Rilpivirine, Efavirenz, and Etravirine in the respective cell culture medium.
-
Add the drug dilutions to the wells containing the cells. Include a "no drug" control.
-
Infect the cells with a pre-titered amount of HIV-1 stock. Include a "no virus" control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.
-
On the day of harvest, collect the cell culture supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of viral inhibition for each drug concentration compared to the "no drug" control.
-
Determine the EC50 value for each drug by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Conclusion
This guide provides a framework for the validation of Rilpivirine's antiviral activity in primary human cells, offering a comparison with other clinically relevant NNRTIs. The provided data and protocols can serve as a valuable resource for researchers in the field of antiretroviral drug development. It is important to note that in vitro potency does not always directly correlate with in vivo efficacy, and further studies are necessary to fully elucidate the clinical performance of these compounds.
References
Inter-laboratory Validation of a Quantitative Rilpivirine Assay: A Comparative Guide
This guide provides a comprehensive comparison of various analytical methods for the quantification of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. The selection of a robust and reliable analytical method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. This document presents a detailed analysis of high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods reported in the literature, offering a valuable resource for researchers, scientists, and drug development professionals.
Quantitative Performance of Analytical Methods
The following tables summarize the key performance parameters of different analytical methods used for the quantification of Rilpivirine. These parameters are essential for evaluating the sensitivity, accuracy, and precision of each method.
Table 1: Performance of HPLC Methods for Rilpivirine Quantification
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) |
| RP-HPLC | Pharmaceutical Dosage Form | 40 - 60 µg/mL | 2.35 µg/mL | 7.13 µg/mL | 99.91 - 100.16 |
| RP-HPLC | Pharmaceutical Formulation | 12.5 - 37.5 µg/mL | 0.2 µg/mL | 0.6 µg/mL | 98.0 - 102.0[1] |
| RP-HPLC | Bulk and Pharmaceutical Dosage Form | 10 - 50 µg/mL | 2.98 µg/mL | 9.98 µg/mL | 98.9 |
| RP-HPLC | Pharmaceutical Dosage Form | 0.625 - 7.5 µg/mL | 0.202 µg/mL | 0.613 µg/mL | Not Reported |
| RP-HPLC | Pharmaceutical Dosage Form | 5 - 25 µg/mL | Not Reported | Not Reported | >0.999 (Correlation Coefficient)[2] |
| RP-HPLC | Bulk and Pharmaceutical Dosage Form | 20 - 70 µg/mL | 0.8 µg/mL | 2.4 µg/mL | 98 - 102[3] |
| RP-HPLC | Pharmaceutical Dosage Form | 18.75 - 112.5 µg/mL | 1.79 µg/mL | 5.44 µg/mL | 99.46[4] |
Table 2: Performance of LC-MS/MS Methods for Rilpivirine Quantification
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) |
| UPLC-MS/MS | Human Plasma | 0.003 - 3.00 µg/mL | Not Reported | Not Reported | 97.6 - 98.5 |
| LC-MS/MS | Human Plasma | 0.5 - 200 ng/mL | Not Reported | Not Reported | 94.9 (Extraction Recovery) |
| LC-MS/MS | Dried Blood Spots | 2 - 2,500 ng/mL | Not Reported | Not Reported | 2.51 - 5.63 (Inter-assay)[5] |
| LC-MS/MS | Human Plasma | 18 - 715 ng/mL | Not Reported | Not Reported | 100.0 - 100.6[3] |
| HPLC-MS | Rat Plasma and Tissues | 0.05 - 100 µg/mL | Not Reported | Not Reported | Not Reported |
| LC-MS/MS | Rat Serum | 2.00 - 1,000 ng/mL | Not Reported | 2 ng/mL | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer insights into the conditions required for the successful quantification of Rilpivirine.
Protocol 1: RP-HPLC for Rilpivirine in Pharmaceutical Tablets[1]
-
Instrumentation : WATERS HPLC 2695 with Autosampler and PDA Detector.
-
Column : ACE Excel 3 C18 AR (250 x 4.6 mm, 3 µm).
-
Mobile Phase : A mixture of pH 4.5 Acetate Buffer, Methanol, and Acetonitrile (B52724) in a ratio of 60:30:10 (v/v/v).[1][6]
-
Flow Rate : 1.5 mL/minute.[1]
-
Injection Volume : 12 µL.[6]
-
Diluent Preparation : A mixture of pH 4.5 Acetate Buffer and Acetonitrile in a 50:50 (v/v) ratio.[1]
-
Standard Solution Preparation : 27.5 mg of Rilpivirine Hydrochloride API (equivalent to 25 mg of Rilpivirine) was dissolved in 30 mL of diluent, sonicated for 5 minutes, and diluted to 100 mL. A 5 mL aliquot of this solution was further diluted to 50 mL with the diluent.[1]
-
Sample Solution Preparation : One tablet containing 25 mg of Rilpivirine was sonicated in 30 mL of diluent for 20 minutes and then diluted to 100 mL. A 5 mL aliquot of this solution was further diluted to 50 mL with the diluent.[1]
Protocol 2: LC-MS/MS for Rilpivirine in Dried Blood Spots[5]
-
Instrumentation : This method is highly sensitive and suitable for quantifying Rilpivirine in biological matrices.[7]
-
Ionization : Ion spray voltage: 4500 V.[5]
-
Source Temperature : 500 °C.[5]
-
Ion Transitions Monitored : For Rilpivirine: 367.1→195.0 m/z; for the internal standard: 373.3→200.1 m/z.[5]
Protocol 3: RP-HPLC for Simultaneous Quantification of Cabotegravir and Rilpivirine[2]
-
Column : Inertsil ODS column (200 × 4.6 mm, 5 µm).[2]
-
Mobile Phase : An isocratic mobile phase of 0.1% ortho-phosphoric acid and acetonitrile (80:20 v/v).[2]
-
Flow Rate : 1.5 ml/min.[2]
-
Detection Wavelength : 230 nm.[2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantitative analysis of Rilpivirine using RP-HPLC.
Caption: Workflow for quantitative Rilpivirine analysis by RP-HPLC.
References
- 1. ijisrt.com [ijisrt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ashdin.com [ashdin.com]
- 5. Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. benchchem.com [benchchem.com]
Rilpivirine's Cytotoxicity Profile: A Comparative Guide for Researchers
A comprehensive analysis of Rilpivirine's cellular toxicity in comparison to other non-nucleoside reverse transcriptase inhibitors (NNRTIs), supported by experimental data and detailed methodologies.
This guide provides a detailed comparison of the in vitro cytotoxicity profiles of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine (B1684574) against first-generation (Efavirenz, Nevirapine) and another second-generation (Etravirine) NNRTIs. This information is intended for researchers, scientists, and drug development professionals working in the fields of antiretroviral therapy and drug safety.
Executive Summary
Extensive research indicates that Rilpivirine generally possesses a more favorable cytotoxicity profile compared to older, first-generation NNRTIs.[1] Studies consistently show that Efavirenz and Nevirapine are associated with a higher incidence of dose-dependent cytotoxicity, particularly in liver cells. This is often linked to mitochondrial dysfunction, induction of apoptosis, and, in the case of Nevirapine, hypersensitivity reactions.[1][2][3] In contrast, second-generation NNRTIs like Rilpivirine and Etravirine (B1671769) appear to be safer for the liver, with Rilpivirine even exhibiting potential hepatoprotective properties in preclinical models.[1] While direct comparative cytotoxicity data from a single study is limited, the available evidence points towards a lower potential for cellular damage with Rilpivirine.
Comparative Cytotoxicity Data
The following table summarizes the available 50% cytotoxic concentration (CC50) values for Rilpivirine and other NNRTIs. It is crucial to note that these values are compiled from different studies using various cell lines and experimental conditions. Therefore, a direct comparison should be made with caution. The CC50 value represents the concentration of a drug that causes the death of 50% of cells in a culture. A higher CC50 value indicates lower cytotoxicity.
| Drug | NNRTI Generation | Cell Line | CC50 (µM) | Reference |
| Rilpivirine | Second | MT-4 | > 221 | [4] |
| Nevirapine | First | HepG2 | 819 | [1] |
| Efavirenz | First | - | Data not available from a comparable study | |
| Etravirine | Second | - | Data not available from a comparable study |
Mechanisms of Cytotoxicity and Associated Signaling Pathways
The cytotoxic effects of NNRTIs are mediated by distinct cellular and molecular mechanisms. Understanding these pathways is crucial for predicting and mitigating adverse drug reactions.
Rilpivirine
At lower concentrations, Rilpivirine's cytotoxicity is associated with the induction of apoptosis. However, at higher concentrations, necrosis appears to be the predominant cell death pathway. One identified mechanism of its anti-proliferative effect, particularly in cancer cell lines, is the inhibition of Aurora A kinase, a key regulator of cell division.
Efavirenz
Efavirenz is known to induce cytotoxicity through multiple pathways, primarily centered around mitochondrial dysfunction. It directly impairs the mitochondrial electron transport chain, leading to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production. This oxidative stress triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria and subsequent activation of caspases. Efavirenz has also been shown to induce autophagy, a cellular self-degradation process, which can either be protective or contribute to cell death depending on the cellular context.
Nevirapine
Nevirapine-induced cytotoxicity is often associated with hypersensitivity reactions, which can lead to severe liver injury.[1] The underlying mechanism is thought to involve the formation of reactive metabolites that can trigger an immune response. Additionally, some studies suggest that Nevirapine can interfere with mitochondrial function, leading to mitochondrial dysregulation in hepatocytes.[1]
Etravirine
Etravirine, another second-generation NNRTI, is generally considered to have a favorable safety profile.[2][3] However, it has been associated with skin rash and hypersensitivity reactions that can, in some cases, lead to liver injury. The direct cytotoxic mechanisms of Etravirine are less well-characterized compared to first-generation NNRTIs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of NNRTI cytotoxicity.
Cell Viability Assessment: MTT Assay
Objective: To determine the concentration-dependent effect of NNRTIs on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Culture hepatic cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the NNRTIs (Rilpivirine, Efavirenz, Nevirapine, Etravirine) in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the drugs. Include a vehicle control (medium with the solvent used to dissolve the drugs, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the CC50 value.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To evaluate the effect of NNRTIs on mitochondrial integrity.
Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health. JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate and treat with NNRTIs as described in the MTT assay protocol.
-
-
JC-1 Staining:
-
After the desired treatment period, remove the drug-containing medium and wash the cells once with warm PBS.
-
Add 100 µL of JC-1 staining solution (typically 2-10 µg/mL in culture medium) to each well.
-
Incubate the plate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with warm PBS or culture medium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
Measure the green fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Measure the red fluorescence at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence for each well.
-
A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
-
Experimental Workflow
The following diagram illustrates a general workflow for comparing the cytotoxicity of different NNRTIs in vitro.
Conclusion
The available evidence strongly suggests that Rilpivirine has a more favorable in vitro cytotoxicity profile compared to first-generation NNRTIs like Efavirenz and Nevirapine.[1][2][3] Its lower propensity to induce mitochondrial dysfunction and other cytotoxic effects positions it as a safer alternative in antiretroviral therapy. However, to provide a definitive quantitative comparison, further studies are warranted that directly compare the CC50 values of Rilpivirine, Efavirenz, Nevirapine, and Etravirine in the same hepatic cell line under standardized conditions. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative analyses.
References
- 1. NNRTI and Liver Damage: Evidence of Their Association and the Mechanisms Involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity of Contemporary Antiretroviral Drugs: A Review and Evaluation of Published Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver toxicity in HIV-infected patients receiving novel second-generation nonnucleoside reverse transcriptase inhibitors etravirine and rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Rilpivirine's Effect on HIV-1 Viral Replication Kinetics
This guide provides an objective comparison of Rilpivirine's performance against other non-nucleoside reverse transcriptase inhibitors (NNRTIs) in controlling HIV-1 viral replication. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of key clinical and preclinical data, detailed experimental protocols, and visual representations of relevant biological and experimental processes.
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Rilpivirine (B1684574) is a diarylpyrimidine derivative and a second-generation NNRTI.[1] Like other drugs in its class, it inhibits the replication of the HIV-1 genome by targeting the reverse transcriptase (RT) enzyme, which is essential for converting viral RNA into DNA.[1][2]
The mechanism is non-competitive; Rilpivirine binds to an allosteric, hydrophobic pocket on the RT enzyme, located approximately 10 Å from the catalytic active site.[1][3][4] This binding induces a conformational change in the enzyme, disrupting its function and blocking the process of reverse transcription.[1][2][3] Rilpivirine's notable potency and high barrier to resistance are attributed to its conformational flexibility, allowing it to adapt within the binding site.[1][5]
Comparative Efficacy in Clinical Settings: Rilpivirine vs. Efavirenz (B1671121)
The clinical efficacy of Rilpivirine was primarily established in two large-scale, Phase III, double-blind, randomized trials: ECHO and THRIVE . These studies compared Rilpivirine to Efavirenz, a first-generation NNRTI, in treatment-naive HIV-1-infected adults.[6]
The pooled data from the ECHO and THRIVE trials at 48 and 96 weeks provide a robust comparison of the two drugs. Overall, Rilpivirine was found to be non-inferior to Efavirenz in achieving viral suppression, particularly in patients with a baseline viral load of ≤100,000 copies/mL.[7][8] However, Rilpivirine was associated with a higher rate of virologic failure in patients with high baseline viral loads, though it demonstrated a more favorable safety profile with fewer discontinuations due to adverse events.[6][9][10]
| Performance Metric | Time Point | Patient Group | Rilpivirine | Efavirenz | Source |
| Viral Load <50 copies/mL | Week 48 | All Patients (Pooled) | 84% | 82% | [6][9] |
| Week 96 | All Patients (Pooled) | 84% | 81% | [8] | |
| Week 48 | Baseline VL ≤100,000 copies/mL | 90% | 84% | [7] | |
| Week 48 | Baseline VL >100,000 copies/mL | 76% (ECHO) | 82% (ECHO) | [9] | |
| Virologic Failure | Week 48 | All Patients (Pooled) | 9% | 5% | [6] |
| Week 96 | Baseline VL ≤100,000 copies/mL | 5.9% | 2.4% | [8] | |
| Mean CD4+ Increase (cells/mm³) | Week 96 | Baseline VL ≤100,000 copies/mL | +221 | +211 | [8] |
| Discontinuation due to Adverse Events | Week 48 | All Patients (Pooled) | 3% | 8% | [6] |
| Treatment-Related Adverse Events (Grade 2-4) | Week 48 | All Patients (Pooled) | 16% | 31% | [6] |
-
Study Design : Phase III, randomized, double-blind, double-dummy, multicenter trials.[6][7]
-
Participants : Treatment-naive HIV-1-infected adults. The ECHO trial enrolled 690 participants, and the THRIVE trial enrolled 678.[6][9]
-
Randomization : Patients were randomized on a 1:1 basis to receive either Rilpivirine or Efavirenz.
-
Treatment Regimens :
-
Background Therapy : All patients also received a background regimen of two nucleoside/tide reverse transcriptase inhibitors (N(t)RTIs). In the ECHO trial, this was fixed as tenofovir/emtricitabine (TDF/FTC). In THRIVE, investigators could choose between TDF/FTC, zidovudine/lamivudine (AZT/3TC), or abacavir/lamivudine (ABC/3TC).[6]
-
Primary Endpoint : The proportion of patients with a confirmed plasma HIV-1 RNA level of less than 50 copies/mL at week 48.[6]
-
Analysis : Efficacy was assessed using the intent-to-treat time-to-loss-of-virologic-response (ITT-TLOVR) algorithm.[6][7]
Comparative Potency in Preclinical Settings: Rilpivirine vs. Doravirine
In vitro assays provide crucial data on a drug's intrinsic potency against both wild-type (WT) and drug-resistant viral strains. Doravirine is another next-generation NNRTI. Studies comparing Rilpivirine and Doravirine reveal complementary resistance profiles, suggesting they are affected by different resistance-associated mutations (RAMs).[4][11]
The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. The data below, derived from single-round infectivity assays, compares the IC50 values of Rilpivirine and Doravirine against WT HIV-1 and key NNRTI-resistant mutants. Lower IC50 values indicate higher potency.
| HIV-1 RT Mutant | Rilpivirine (RPV) IC50 (nM) | Doravirine (DOR) IC50 (nM) | Source |
| Wild-Type (WT) | 0.24 ± 0.1 | <2 | [11] |
| K103N | <2 | <2 | [11] |
| Y181C | <2 | <2 | [11] |
| E138K | ~14 (WT) vs ~57 (E138K)* | Loses some potency | [11][12] |
| K101P/V179I | 93.5 ± 12.1 | 1.5 ± 0.4 | [11] |
| M230L | <2 | 51.1 ± 6.5 | [11] |
*Note: E138K is a key RAM associated with Rilpivirine treatment failure. The IC50 value shown is from a biochemical assay using purified RT enzyme, demonstrating a ~4-fold increase in IC50 for the mutant.[12]
This protocol outlines a common method for determining the IC50 of antiretroviral drugs.
-
Virus Production :
-
Co-transfect HEK293T cells with an HIV-1 proviral plasmid (e.g., pNL4-3) that is envelope-deficient but contains a reporter gene (e.g., luciferase or GFP) and a separate plasmid expressing a viral envelope glycoprotein, such as vesicular stomatitis virus G protein (VSV-G).[13]
-
Culture the cells for 48 hours, then harvest the supernatant containing pseudotyped viral particles.
-
Quantify the virus stock, typically by measuring the p24 gag antigen concentration via ELISA.[14]
-
-
Cell Infection and Drug Treatment :
-
Seed target cells (e.g., TZM-bl cells or PBMCs) in 96-well plates.[15]
-
Prepare serial dilutions of the test compounds (e.g., Rilpivirine, Doravirine).
-
Add the diluted compounds to the cells, followed by the addition of a standardized amount of the virus stock.[15]
-
Culture the infected cells for 48-72 hours to allow for a single round of infection, reverse transcription, integration, and reporter gene expression.[16]
-
-
Quantification of Viral Replication :
-
Data Analysis :
-
Plot the reporter signal as a function of drug concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to calculate the IC50 value, which is the drug concentration that inhibits viral replication by 50%.[12]
-
References
- 1. Rilpivirine - BioPharma Notes [biopharmanotes.com]
- 2. What is Rilpivirine Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 4. Rilpivirine and Doravirine Have Complementary Efficacies Against NNRTI-Resistant HIV-1 Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of rilpivirine (TMC278) versus efavirenz at 48 weeks in treatment-naive HIV-1-infected patients: pooled results from the phase 3 double-blind randomized ECHO and THRIVE Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rilpivirine vs. efavirenz in HIV-1 patients with baseline viral load 100,000 copies/ml or less: week 48 phase III analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rilpivirine Versus Efavirenz with Emtricitabine/Tenofovir Disoproxil Fumarate in Treatment-Naïve HIV-1–Infected Patients with HIV-1 RNA ≤100,000 Copies/mL: Week 96 Pooled ECHO/THRIVE Subanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thebodypro.com [thebodypro.com]
- 10. Safety, efficacy, and pharmacokinetics of rilpivirine: systematic review with an emphasis on resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-Cell and Single-Cycle Analysis of HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetics of HIV-1 Latency Reversal Quantified on the Single-Cell Level Using a Novel Flow-Based Technique - PMC [pmc.ncbi.nlm.nih.gov]
Alternative & Advanced Applications
Repurposing Rilpivirine for Pancreatic Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the repurposed anti-HIV drug, rilpivirine (B1684574), as a potential therapeutic agent against pancreatic cancer. The information compiled herein is based on preclinical studies and aims to guide researchers in exploring its anti-cancer effects and mechanisms of action in pancreatic cancer cell lines.
Introduction
Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is an established antiretroviral drug for the treatment of HIV-1 infection.[1] Recent drug repurposing efforts have identified rilpivirine as a compound with potential anti-cancer properties.[2] Studies have demonstrated its inhibitory effects on various cancer cell lines, including those of pancreatic cancer, where it has been shown to induce cellular death, apoptosis, and cell cycle arrest.[2][3] The proposed mechanisms of action include the inhibition of Aurora A kinase and potential effects on the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[2]
These notes provide a framework for the in vitro evaluation of rilpivirine in pancreatic cancer cell line models.
Data Presentation
The following tables summarize the quantitative data on the anti-proliferative and cytotoxic effects of rilpivirine on pancreatic cancer cell lines.
Table 1: In Vitro Efficacy of Rilpivirine in Pancreatic Cancer Cell Lines
| Cell Line | Assay | Parameter | Value (µM) | Treatment Duration |
| BxPC-3 | Apoptosis Assay | EC50 | 24.4 | 72 hours |
| BxPC-3 | Colony-Forming Assay | EC50 | 16.2 | 72 hours |
| Panc-1 | Cytotoxicity Assay | EC50 | 294 | 72 hours |
Table 2: Rilpivirine Activity in Other Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | Parameter | Value (µM) |
| Various | Multiple Cancer Types | IC50 | 22.5 - 87.4 |
| H69AR | Lung Carcinoma | IC50 | 57.1 ± 2.0 |
| T47D | Breast Cancer | GI50 | Not Specified |
Signaling Pathways
Rilpivirine's anti-cancer activity is attributed to its interaction with key signaling pathways that regulate cell cycle progression and apoptosis.
Aurora A Kinase Signaling Pathway
Rilpivirine has been shown to inhibit Aurora A kinase, a key regulator of mitosis.[2] Inhibition of Aurora A kinase by rilpivirine disrupts the G2/M phase of the cell cycle, leading to mitotic arrest and subsequent apoptosis.[4]
Rilpivirine inhibits Aurora A kinase, leading to G2/M arrest and apoptosis.
Hypothesized JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical regulator of cell proliferation, survival, and inflammation, and its aberrant activation is common in pancreatic cancer. While studies have hypothesized that rilpivirine may exert its anti-cancer effects through this pathway, direct evidence in pancreatic cancer cell lines is still emerging.[2]
Hypothesized inhibition of the JAK/STAT pathway by rilpivirine.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of rilpivirine in pancreatic cancer cell lines.
Cell Culture
-
Cell Lines: Panc-1, BxPC-3, and MiaPaCa-2 are commonly used human pancreatic cancer cell lines.
-
Culture Medium:
-
Panc-1: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
BxPC-3: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]
-
MiaPaCa-2: DMEM supplemented with 10% FBS, 2.5% horse serum, and 1% Penicillin-Streptomycin.[2]
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[3]
Experimental Workflow: General Procedure
General workflow for in vitro studies of rilpivirine in pancreatic cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Pancreatic cancer cells
-
Complete culture medium
-
Rilpivirine stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of rilpivirine in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Pancreatic cancer cells
-
Complete culture medium
-
Rilpivirine stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of rilpivirine for the desired duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Pancreatic cancer cells
-
Complete culture medium
-
Rilpivirine stock solution
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with rilpivirine for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways.
Materials:
-
6-well plates
-
Pancreatic cancer cells
-
Complete culture medium
-
Rilpivirine stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Aurora A, anti-Aurora A, anti-p-STAT3, anti-STAT3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with rilpivirine.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize protein expression to a loading control like β-actin.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating Rilpivirine's Anti-proliferative Effects in Breast Cancer
Introduction
Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1, has demonstrated potential as a repurposed therapeutic agent for oncology.[1][2] Emerging research indicates that Rilpivirine exhibits anti-proliferative effects in various cancer cell lines, including breast cancer, by inducing cell cycle arrest and apoptosis.[1][3] These anti-cancer activities are primarily linked to its function as an inhibitor of Aurora A kinase, a key regulator of mitotic events that is frequently overexpressed in cancerous tissues.[1][4]
This document provides detailed application notes and experimental protocols for researchers investigating the anti-proliferative mechanisms of Rilpivirine in breast cancer cell models. The focus is on the T47-D hormone-dependent breast cancer cell line, for which specific data is available.[1]
Mechanism of Action & Signaling
Rilpivirine's primary anti-cancer mechanism in breast cancer cells is the inhibition of Aurora A kinase.[1] This inhibition prevents the autophosphorylation of Aurora A at the Threonine 288 (Thr288) site, which is crucial for its activity.[1] The downstream effects of this inhibition include disruption of the cell division cycle, leading to an arrest at the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[1][3] While other pathways like JAK-STAT and VEGFs-VEGFRs have been hypothesized as potential targets, the most substantiated evidence points towards Aurora A kinase inhibition.[1][3]
Data Presentation: Quantitative Effects of Rilpivirine
The anti-proliferative activity of Rilpivirine has been quantified across several cancer cell lines. The tables below summarize the key findings, with a focus on breast cancer cells.
Table 1: Rilpivirine IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
|---|---|---|---|
| T47-D | Hormone-Dependent Breast Cancer | 15.0 ± 1.3 | 48h [1] |
| MDA-MB-231 | Hormone-Independent Breast Cancer | 22.5 - 87.4 (Range) | 48h [1] |
| MOLT-3 | Acute Lymphoblastic Leukemia | 4.3 ± 0.5 | 48h[1] |
| HL-60 | Promyeloblast | 11.5 ± 0.8 | 48h[1] |
| HeLa | Cervical Cancer | 11.3 ± 1.2 | 48h[1] |
| BxPC-3 | Pancreatic Cancer | 16.2 - 24.4 | 72h[1] |
Table 2: Effect of Rilpivirine on Cell Cycle and Apoptosis in T47-D Cells
| Treatment | Duration | Effect | Observation |
|---|---|---|---|
| Rilpivirine | 24h / 48h | Cell Cycle Arrest | Concentration-dependent accumulation of cells in the G2/M phase.[1][3] |
| Rilpivirine | 72h / 96h | Apoptosis Induction | Concentration and time-dependent increase in apoptotic cells (Annexin V+/PI+).[1][3] |
Experimental Workflow
A typical workflow for assessing the anti-proliferative effects of a compound like Rilpivirine involves a series of assays progressing from general cytotoxicity to specific mechanistic studies.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.
Materials and Reagents:
-
Breast cancer cell lines (e.g., T47-D)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Rilpivirine stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of Rilpivirine in complete medium. Remove the old medium from the wells and add 100 µL of the Rilpivirine dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Plot the percentage of viability against the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials and Reagents:
-
Treated and control cells from 6-well plates
-
PBS
-
70% ice-cold ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with Rilpivirine for 24 or 48 hours, harvest cells by trypsinization. Collect cells, including any floating cells from the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition.
-
Compare the cell cycle distribution of Rilpivirine-treated cells to control cells to identify cell cycle arrest.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is used as a viability dye to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Materials and Reagents:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after Rilpivirine treatment (e.g., 72 or 96 hours) as described in the cell cycle protocol (Protocol 2, Step 1).
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.
Data Analysis:
-
Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Q3): Live cells (Annexin V- / PI-)
-
Lower-right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
The total percentage of apoptotic cells is the sum of the early and late apoptotic populations.[3]
Protocol 4: Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (e.g., phosphorylated Aurora A).
Materials and Reagents:
-
Treated and control cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Aurora A (Thr288), anti-Aurora A, anti-PARP, anti-Caspase-3, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
Data Analysis:
-
Analyze the band intensities using software like ImageJ.
-
Normalize the intensity of the target protein band to a loading control (e.g., β-Actin).
-
Compare the expression levels of target proteins (e.g., a decrease in p-Aurora A) between treated and control samples.
References
Application Notes and Protocols: Rilpivirine as a Potential In Vitro Inhibitor of Zika Virus Replication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and protocols for investigating the inhibitory effects of rilpivirine (B1684574) on Zika virus (ZIKV) replication in vitro. Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for HIV-1 treatment, has been identified as a promising candidate for drug repurposing against ZIKV and other flaviviruses.[1][2][3]
Mechanism of Action
Rilpivirine inhibits Zika virus replication by directly targeting the viral non-structural protein 5 (NS5).[1][4] The NS5 protein contains an RNA-dependent RNA polymerase (RdRp) domain, which is essential for the replication of the viral RNA genome.[1][2][3][4][5] Computational and structural biology studies have shown that rilpivirine binds to the NS5 RdRp, inhibiting its enzymatic activity and thereby halting the synthesis of new viral RNA.[2][3][4] This mechanism is distinct from its action against HIV, where it targets the reverse transcriptase enzyme. The ability of rilpivirine to block the RdRp enzyme, which is common to a family of RNA viruses, suggests its potential as a broader-spectrum antiviral agent against other flaviviruses like dengue and West Nile virus.[2][3]
Caption: Rilpivirine inhibits ZIKV by blocking the NS5 RdRp enzyme.
Quantitative Data Summary
In vitro studies have demonstrated the dose-dependent inhibitory effect of rilpivirine on ZIKV replication in various cell types, including human fetal and adult astrocytes.[6] While specific EC50 values for rilpivirine against Zika virus are not consistently detailed across publicly available literature, studies confirm significant viral suppression at micromolar concentrations.
| Compound | Cell Type | Concentration | Observed Effect | Reference |
| Rilpivirine | Human Fetal & Adult Astrocytes | 5 µM & 25 µM | Significant suppression of ZIKV replication. | [6] |
| Rilpivirine | Human Astrocytes | Not specified | Suppresses ZIKV infection and replication. | [4] |
| Rilpivirine | BxPC-3 (Pancreatic Cancer Cells) | EC50: 16.2 µM - 24.4 µM | Cytotoxicity data (not antiviral). | [7] |
| Etravirine | Brain Cells | Not specified | Inhibitory effects on viral infection. | [4] |
| Efavirenz | Brain Cells | Not specified | Inhibitory effects on viral infection. | [4] |
Note: The table includes cytotoxicity data for context, as determining the therapeutic index (CC50/EC50) is a critical step in drug development.
Experimental Protocols
The following protocols outline standard methodologies to assess the antiviral activity of rilpivirine against Zika virus in a laboratory setting.
Cell Culture and Virus Propagation
-
Cell Lines : Vero (African green monkey kidney) cells are commonly used for ZIKV propagation and plaque assays due to their high susceptibility. Human cell lines such as A549 (human lung carcinoma), Huh7 (human hepatoma), and primary human astrocytes are relevant for studying inhibition in a more physiologically representative context.
-
Culture Conditions : Maintain cell lines in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Stock : Propagate a well-characterized strain of Zika virus (e.g., PRVABC59) in Vero cells. Infect a confluent monolayer of cells at a low multiplicity of infection (MOI) of 0.01.
-
Harvesting : Harvest the virus supernatant when a significant cytopathic effect (CPE) is observed (typically 3-5 days post-infection).
-
Titration : Clarify the supernatant by centrifugation, aliquot, and store at -80°C. Determine the virus titer using a plaque assay.
Antiviral Activity Assessment: Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding : Seed Vero cells in 24-well plates at a density that will form a confluent monolayer on the day of infection (e.g., 1.2 x 10^5 cells/well).
-
Compound Preparation : Prepare serial dilutions of rilpivirine in serum-free media. A typical starting concentration might be 50-100 µM.
-
Virus-Compound Incubation : In a separate plate, mix the diluted rilpivirine with a standardized amount of ZIKV (e.g., 100 plaque-forming units or PFU). Incubate for 1 hour at 37°C.
-
Infection : Remove the culture media from the Vero cell plates and infect the monolayers with the virus-compound mixtures. Allow adsorption for 1 hour at 37°C.
-
Overlay : After adsorption, remove the inoculum and overlay the cells with a semi-solid medium, such as 1.2% methylcellulose (B11928114) in 2% FBS-supplemented MEM, to restrict virus spread and allow for plaque formation.[8]
-
Incubation : Incubate the plates for 4-5 days at 37°C.
-
Staining : Fix the cells with 10% formalin and stain with a solution of 1% crystal violet in 20% ethanol (B145695) to visualize and count the plaques.[8]
-
Analysis : Count the plaques in each well. The percentage of inhibition is calculated relative to the virus-only control wells. The EC50 (50% effective concentration) is determined by plotting the percentage of inhibition against the log of the drug concentration and using non-linear regression analysis.
Cytotoxicity Assay
It is crucial to assess whether the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
-
Cell Seeding : Seed the chosen cell line (e.g., Vero, A549) in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).
-
Compound Treatment : The following day, treat the cells with the same serial dilutions of rilpivirine used in the antiviral assay. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation : Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
Viability Measurement : Measure cell viability using a standard method. Common assays include:
-
MTT Assay : Measures mitochondrial metabolic activity. Add MTT reagent to the wells, incubate, and then solubilize the formazan (B1609692) crystals. Read the absorbance at ~570 nm.
-
LDH Assay : Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating loss of membrane integrity.[9]
-
-
Analysis : Calculate the percentage of cytotoxicity for each concentration compared to the untreated control. Determine the CC50 (50% cytotoxic concentration) using non-linear regression.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for screening compounds like rilpivirine for anti-Zika virus activity in vitro. The process involves parallel assays to determine both the efficacy of the drug in inhibiting the virus and its toxicity to the host cells, which together are used to calculate the selectivity index (SI = CC50/EC50).
Caption: Workflow for evaluating rilpivirine's anti-ZIKV activity.
References
- 1. contagionlive.com [contagionlive.com]
- 2. news-medical.net [news-medical.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Suppression of Zika Virus Infection in the Brain by the Antiretroviral Drug Rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotecnika.org [biotecnika.org]
- 6. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ribavirin inhibits Zika virus (ZIKV) replication in vitro and suppresses viremia in ZIKV-infected STAT1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Inhibitory Effect of Rilpivirine on SARS-CoV-2 Viral Entry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the potential of Rilpivirine, an FDA-approved non-nucleoside reverse transcriptase inhibitor, as an inhibitor of SARS-CoV-2 viral entry. The information is based on computational predictions and established experimental methodologies for studying viral inhibitors.
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred significant research into repurposing existing drugs for rapid therapeutic development. Rilpivirine, a known antiviral agent, has been identified through computational studies as a potential candidate for inhibiting SARS-CoV-2. In silico molecular docking studies suggest that Rilpivirine may interfere with the viral entry process by binding to key proteins involved in this critical step.[1][2][3][4][5]
Viral entry of SARS-CoV-2 into host cells is primarily mediated by the interaction of the viral Spike (S) protein with the human angiotensin-converting enzyme 2 (ACE2) receptor.[5] This interaction is a crucial target for antiviral therapies. Computational models have predicted favorable binding energies of Rilpivirine to both the SARS-CoV-2 Spike protein and the human ACE2 receptor, suggesting a potential mechanism of action at the pre-entry phase of the viral life cycle.[1][2][3][4][5]
These application notes provide the theoretical basis and practical experimental protocols to validate these in silico findings and quantitatively assess the efficacy of Rilpivirine in inhibiting SARS-CoV-2 viral entry in a laboratory setting.
Data Presentation
Based on in silico molecular docking studies, Rilpivirine has shown promising binding affinities to several key SARS-CoV-2 and host proteins. The following table summarizes the predicted binding energies, indicating the potential for Rilpivirine to interfere with viral entry and replication.
| Target Protein | Predicted Binding Energy (kcal/mol) | Putative Role in SARS-CoV-2 Life Cycle | Reference |
| Human Angiotensin Converting Enzyme-2 (ACE2) | -9.11 | Host cell receptor for viral entry | [1][2][3][4][5] |
| Spike Protein (Spro) | -7.55 | Viral protein mediating attachment to host cell | [1][2][3][4][5] |
| RNA-dependent RNA Polymerase (RdRp) | -8.69 | Viral enzyme essential for replication | [1][2][3][4] |
| Main Protease (Mpro) | -8.07 | Viral protease crucial for polyprotein processing | [1][2][3][4] |
| Papain-like Protease (PLpro) | -8.40 | Viral protease involved in polyprotein processing and immune evasion | [1][2][3][4] |
Mandatory Visualizations
Signaling Pathway: SARS-CoV-2 Viral Entry
Caption: SARS-CoV-2 viral entry pathway.
Experimental Workflow: Pseudovirus Neutralization Assay
Caption: Workflow for pseudovirus neutralization assay.
Experimental Protocols
The following protocols are adapted from established methodologies for testing inhibitors of SARS-CoV-2 entry.
Pseudovirus Neutralization Assay
This assay quantitatively measures the ability of Rilpivirine to inhibit the entry of SARS-CoV-2 Spike-pseudotyped viral particles into host cells.
Materials:
-
HEK293T-ACE2 cells (or other suitable ACE2-expressing cell line)
-
SARS-CoV-2 Spike-pseudotyped lentiviral or retroviral particles (encoding a reporter gene such as luciferase or GFP)
-
Rilpivirine (analytical grade)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
Dimethyl sulfoxide (B87167) (DMSO) for drug dilution
Protocol:
-
Cell Seeding:
-
Seed HEK293T-ACE2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare a stock solution of Rilpivirine in DMSO.
-
Perform serial dilutions of the Rilpivirine stock solution in complete DMEM to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO only).
-
-
Neutralization Reaction:
-
In a separate 96-well plate, mix equal volumes of the diluted Rilpivirine and a pre-titered amount of SARS-CoV-2 pseudovirus.
-
Incubate the virus-drug mixture for 1 hour at 37°C to allow for potential binding and neutralization.
-
-
Infection:
-
Remove the culture medium from the seeded HEK293T-ACE2 cells.
-
Carefully add the virus-Rilpivirine mixture to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
-
Data Acquisition:
-
After incubation, remove the supernatant.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Rilpivirine concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response curve using non-linear regression analysis.
-
Cell Viability Assay (e.g., MTT or MTS Assay)
This assay is essential to determine the cytotoxicity of Rilpivirine on the host cells and to calculate the selectivity index.
Materials:
-
HEK293T-ACE2 cells
-
Rilpivirine
-
Complete DMEM with 10% FBS
-
96-well cell culture plates
-
MTT or MTS reagent
-
Spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed HEK293T-ACE2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Rilpivirine in complete DMEM, mirroring the concentrations used in the pseudovirus assay.
-
Remove the medium from the cells and add the diluted Rilpivirine.
-
Incubate the plate for the same duration as the pseudovirus assay (48-72 hours).
-
-
Viability Measurement:
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each Rilpivirine concentration relative to the vehicle control.
-
Determine the half-maximal cytotoxic concentration (CC₅₀) from the dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates a more favorable safety profile.
-
Spike-ACE2 Binding Inhibition Assay (ELISA-based)
This cell-free assay determines if Rilpivirine directly interferes with the binding of the SARS-CoV-2 Spike protein to the ACE2 receptor.
Materials:
-
Recombinant human ACE2 protein
-
Recombinant SARS-CoV-2 Spike protein (Receptor Binding Domain, RBD) with a tag (e.g., His-tag or Fc-tag)
-
Rilpivirine
-
High-binding 96-well ELISA plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-tag antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with recombinant human ACE2 protein in coating buffer overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
-
Inhibitor Incubation:
-
Wash the plate.
-
Prepare serial dilutions of Rilpivirine.
-
Add the diluted Rilpivirine to the wells and incubate for 1 hour at room temperature.
-
-
Spike Protein Binding:
-
Without washing, add the tagged recombinant SARS-CoV-2 Spike RBD to the wells.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add the HRP-conjugated anti-tag antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate until a color develops.
-
Add stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of binding inhibition for each Rilpivirine concentration.
-
Determine the IC₅₀ value for the inhibition of Spike-ACE2 binding.
-
Conclusion
The provided application notes and protocols offer a structured approach for the experimental validation of Rilpivirine as a potential inhibitor of SARS-CoV-2 viral entry. The combination of cell-based pseudovirus assays and cell-free binding assays will provide a comprehensive understanding of Rilpivirine's antiviral activity and its mechanism of action. Positive results from these studies would warrant further investigation in more advanced preclinical models.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Frontiers | Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Rilpivirine inhibits SARS-CoV-2 protein targets: A potential multi-target drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rilpivirine inhibits SARS-CoV-2 protein targets: A potential multi-target drug - PMC [pmc.ncbi.nlm.nih.gov]
Rilpivirine's In Vitro Efficacy Against Drug-Resistant HIV-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro activity of rilpivirine (B1684574), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), against various drug-resistant strains of HIV-1. Detailed experimental protocols for assessing antiviral activity and quantitative data on rilpivirine's potency against key resistance mutations are presented to support research and development in the field of antiretroviral therapy.
Introduction
Rilpivirine (RPV) is a potent antiretroviral agent approved for the treatment of HIV-1 infection. As a diarylpyrimidine derivative, it exhibits a high barrier to resistance and maintains activity against viral strains that are resistant to first-generation NNRTIs.[1] Its mechanism of action involves non-competitive binding to an allosteric site on the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the enzyme's function and halts viral replication.[2][3] However, the emergence of specific mutations in the RT enzyme can reduce susceptibility to rilpivirine, necessitating ongoing in vitro evaluation to understand resistance pathways and inform clinical use.
Data Presentation: Rilpivirine Activity Against Resistant HIV-1 Strains
The following tables summarize the in vitro activity of rilpivirine against wild-type (WT) HIV-1 and various NNRTI-resistant mutants. The data, compiled from multiple studies, are presented as 50% effective concentrations (EC50) and fold changes in susceptibility relative to the wild-type virus.
Table 1: In Vitro Activity of Rilpivirine against Single NNRTI Resistance Mutations
| HIV-1 RT Mutation | Rilpivirine EC50 (nM) | Fold Change vs. WT |
| Wild-Type | 0.24 - 0.5 | 1.0 |
| K101E | - | - |
| K101P | 6.2 | - |
| K103N | <2 | - |
| E138K | - | 2.4 |
| Y181C | <2 | - |
| Y181I | 8.8 | - |
| Y188L | <2 | - |
| H221Y | <2 | - |
Note: Fold change is calculated as (EC50 for mutant virus) / (EC50 for wild-type virus). A hyphen (-) indicates that specific data was not available in the reviewed sources.
Table 2: In Vitro Activity of Rilpivirine against Double NNRTI Resistance Mutations
| HIV-1 RT Mutations | Rilpivirine EC50 (nM) | Fold Change vs. WT |
| K103N/Y181C | <2 | - |
| E138K/M184I | - | ~5.0 |
Note: The combination of E138K and M184I has been frequently observed in patients failing rilpivirine-containing regimens and demonstrates a greater reduction in susceptibility than E138K alone.[1][4]
Experimental Protocols
Detailed methodologies for key in vitro assays used to determine the susceptibility of HIV-1 to rilpivirine are provided below.
Phenotypic Drug Susceptibility Assay using Recombinant Viruses (e.g., PhenoSense™ Assay)
This assay measures the ability of a patient's virus to replicate in the presence of various concentrations of an antiretroviral drug.
Principle: The patient's HIV-1 protease (PR) and reverse transcriptase (RT) gene sequences are amplified from a plasma sample and inserted into a proviral DNA clone that lacks these regions.[5] The resulting recombinant virus is used to infect target cells, and the level of viral replication is measured, typically through a reporter gene like luciferase.[5][6]
Protocol:
-
Viral RNA Isolation: Isolate viral RNA from patient plasma samples. A viral load of at least 500 copies/mL is generally required.[7][8]
-
RT-PCR Amplification: Amplify the PR and RT coding regions of the viral RNA using reverse transcription-polymerase chain reaction (RT-PCR).[5]
-
Recombinant Vector Construction: Insert the amplified patient-derived PR and RT sequences into a specialized HIV-1 vector that is deficient in these genes and contains a luciferase reporter gene.[5]
-
Virus Production: Transfect host cells (e.g., 293T cells) with the recombinant vector to produce virus particles containing the patient's PR and RT enzymes.[9]
-
Drug Susceptibility Testing:
-
Plate target cells (e.g., MT-2 cells) in a 96-well format.
-
Add serial dilutions of rilpivirine to the wells.
-
Infect the cells with the recombinant virus stocks.
-
Incubate for a defined period to allow for a single round of viral replication.[6]
-
-
Quantification of Viral Replication: Lyse the cells and measure the activity of the luciferase reporter gene. The light output is proportional to the extent of viral replication.[5]
-
Data Analysis:
-
Calculate the EC50 value, which is the concentration of rilpivirine that inhibits viral replication by 50%.
-
Determine the fold change in susceptibility by dividing the EC50 of the patient's virus by the EC50 of a wild-type reference virus.[4]
-
TZM-bl Reporter Gene Assay for Antiviral Activity
This is a cell-based assay commonly used for screening antiviral compounds and neutralizing antibodies.
Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, making them susceptible to a wide range of HIV-1 strains. These cells contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon HIV-1 infection, the viral Tat protein transactivates the LTR, leading to the expression of the reporter genes.
Protocol:
-
Cell Preparation:
-
Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Seed the cells in 96-well plates at an appropriate density and incubate overnight.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of rilpivirine in culture medium.
-
Prepare a stock of the desired HIV-1 strain (wild-type or mutant) with a known infectious titer.
-
-
Infection:
-
Remove the culture medium from the TZM-bl cells.
-
Add the diluted rilpivirine to the wells, followed by the virus stock.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Lysis and Luminescence Measurement:
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication for each rilpivirine concentration relative to the virus control (no drug).
-
Determine the EC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Mechanism of Rilpivirine Action and Resistance
Caption: Mechanism of rilpivirine action and the development of resistance.
Experimental Workflow for In Vitro Rilpivirine Susceptibility Testing
Caption: Workflow for phenotypic analysis of rilpivirine resistance.
References
- 1. pnas.org [pnas.org]
- 2. Rilpivirine - BioPharma Notes [biopharmanotes.com]
- 3. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 4. The HIV-1 reverse transcriptase M184I mutation enhances the E138K-associated resistance to rilpivirine and decreases viral fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 6. cenetron.com [cenetron.com]
- 7. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 8. FPGT - Overview: Phenosense Combination HIV Drug Resistance Assay [mayocliniclabs.com]
- 9. Comparative Analysis of Two Commercial Phenotypic Assays for Drug Susceptibility Testing of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pre-clinical Research of Long-Acting Injectable Rilpivirine Formulations
These application notes provide an overview and detailed protocols for the formulation, characterization, and analysis of long-acting injectable (LAI) rilpivirine (B1684574) formulations intended for pre-clinical research. The information is targeted towards researchers, scientists, and drug development professionals working on novel antiretroviral drug delivery systems.
Introduction
Rilpivirine (RPV) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] While effective as a daily oral tablet, adherence to lifelong daily medication regimens presents a significant challenge.[3] Long-acting injectable formulations offer a promising alternative to improve patient adherence and, consequently, therapeutic outcomes.[2][3][4] These formulations are designed to release the drug slowly over extended periods, allowing for infrequent dosing, such as monthly or even less frequent injections.[5] Pre-clinical research focuses on developing stable formulations with predictable release kinetics and favorable pharmacokinetics.
This document details methodologies for two prominent LAI strategies for rilpivirine: biodegradable polymer microspheres and prodrug nanosuspensions. It also provides a comprehensive protocol for the bioanalysis of rilpivirine in pre-clinical samples.
Application Note 1: Rilpivirine-Loaded PLGA Microspheres
Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer widely used for creating depot injectable formulations.[1][6] Encapsulating rilpivirine within PLGA microspheres provides a matrix that erodes over time, releasing the drug in a sustained manner.[6] Microfluidic technology offers precise control over microsphere size and monodispersity, which are critical parameters influencing the drug release rate.[6]
Data Presentation: Formulation and In Vitro Release Characteristics
The following table summarizes the characteristics of rilpivirine-loaded PLGA microspheres prepared using microfluidic technology.
| Parameter | Formulation Details | Result | Citation |
| Polymer | Poly(lactic-co-glycolic acid) (PLGA), Resomer® RG 756S | LA/GA ratio of 75:25, ester end-capped | [6] |
| Preparation Method | Emulsification using a microfluidic system | Spherical and monodisperse microspheres | [6] |
| Organic Phase | 2% solution of PLGA and rilpivirine in ethyl acetate | Optimized for encapsulation | [6] |
| Aqueous Phase | 2% solution of polyvinyl alcohol (PVA) | Used for droplet generation | [6] |
| Initial Release (Burst) | Cumulative release in the first few days | ~2%, indicating no significant burst effect | [6] |
| Cumulative Release | Release monitored over 48 days | <30% released, indicating slow, diffusion-controlled release | [6] |
Experimental Workflow: PLGA Microsphere Formulation and Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation and pharmacology of long-acting rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Synthesis and Characterization of Long-Acting Rilpivirine Prodrugs" by James R. Hilaire [digitalcommons.unmc.edu]
- 6. avestia.com [avestia.com]
Rilpivirine's Potential as an Anti-inflammatory Agent: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is an established antiretroviral agent for the treatment of HIV-1 infection. Beyond its antiviral properties, emerging in vitro evidence suggests that Rilpivirine may also possess significant anti-inflammatory capabilities. These findings open avenues for its potential repurposing or for the development of new therapeutic strategies targeting inflammatory conditions. This document provides a comprehensive overview of the in vitro anti-inflammatory effects of Rilpivirine, including quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Data Presentation: Quantitative Effects of Rilpivirine on Inflammatory Markers
The following tables summarize the dose-dependent effects of Rilpivirine on the secretion of key pro-inflammatory cytokines in different human cell lines.
Table 1: Effect of Rilpivirine on Pro-inflammatory Cytokine Release from Human Adipocytes [1]
| Rilpivirine Concentration (µM) | IL-6 Release (Fold Change vs. Control) | IL-8 Release (Fold Change vs. Control) | MCP-1 Release (Fold Change vs. Control) |
| Up to 4 | No significant effect | No significant effect | No significant effect |
| 10 | Significant increase | Significant increase | Significant increase |
Note: In human adipocytes, Rilpivirine demonstrated a pro-inflammatory effect only at a very high concentration of 10 µM, which may not be physiologically relevant.
Table 2: Biphasic Effect of Rilpivirine on IL-8 Secretion from HepG2 Human Hepatocyte Cells [2]
| Treatment Condition | Rilpivirine Concentration (µM) | IL-8 Release (pg/mg protein) |
| Basal | 0 (Untreated) | 2.6 ± 0.2 |
| 3 | 1.8 ± 0.2 | |
| 10 | 1.6 ± 0.2 | |
| 30 | 3.7 ± 0.5 | |
| Palmitic Acid (300 µM) Stimulated | 0 (PA only) | 14.1 ± 1.8 |
| 3 (Rilpivirine + PA) | 5.6 ± 0.5 | |
| 10 (Rilpivirine + PA) | 4.2 ± 0.3 |
Note: At lower concentrations (3 and 10 µM), Rilpivirine exhibited an anti-inflammatory effect by reducing both basal and stimulated IL-8 release in HepG2 cells.[2]
Key Signaling Pathways Modulated by Rilpivirine
Rilpivirine has been shown to modulate several key signaling pathways involved in the inflammatory response.
NF-κB and MAPK Signaling Pathways
Rilpivirine has been observed to down-regulate biological processes associated with NF-κB/IκB signaling and mitogen-activated protein kinase (MAPK) activity.[3] Specifically, it can diminish the activation of the MAP kinases p38 and JNK.[3]
Caption: Rilpivirine inhibits NF-κB and MAPK signaling.
NLRP3 Inflammasome Pathway
Rilpivirine has been shown to inhibit the NLRP3 inflammasome pathway in vitro. This inhibition leads to a decrease in NLRP3 protein expression, reduced caspase-1 activation, and consequently, diminished IL-1β gene expression.[3]
Caption: Rilpivirine inhibits the NLRP3 inflammasome.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory potential of Rilpivirine.
General Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory assays.
Protocol 1: Assessment of Rilpivirine's Effect on IL-8 Release in HepG2 Cells
Objective: To quantify the effect of Rilpivirine on basal and stimulated IL-8 secretion from the human hepatocyte cell line, HepG2.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Rilpivirine (TMC278)
-
Palmitic Acid (PA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Human IL-8 ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed HepG2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Preparation of Reagents:
-
Rilpivirine Stock Solution: Prepare a 10 mM stock solution of Rilpivirine in DMSO.
-
Palmitic Acid-BSA Complex: Prepare a 5 mM stock solution of PA complexed with 10% fatty acid-free BSA in serum-free EMEM.
-
-
Treatment:
-
Basal IL-8 Secretion:
-
Replace the culture medium with serum-free EMEM containing different concentrations of Rilpivirine (e.g., 0, 3, 10, 30 µM).
-
-
Stimulated IL-8 Secretion:
-
Pre-treat cells with Rilpivirine (e.g., 0, 3, 10 µM) in serum-free EMEM for 1 hour.
-
Add PA-BSA complex to a final concentration of 300 µM and co-incubate for 24 hours.
-
-
-
Sample Collection:
-
After 24 hours of incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.
-
-
IL-8 Quantification:
-
Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Normalize the IL-8 concentration to the total protein content of the cells in each well, determined using a BCA protein assay.
-
Protocol 2: Analysis of NLRP3 Inflammasome Activation
Objective: To determine the effect of Rilpivirine on the activation of the NLRP3 inflammasome in a suitable cell line (e.g., THP-1 monocytes).
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
FBS, Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Rilpivirine
-
Human IL-1β ELISA Kit
-
Antibodies for Western Blot: anti-NLRP3, anti-Caspase-1 (p20), anti-IL-1β, anti-GAPDH
-
RIPA lysis buffer with protease and phosphatase inhibitors
Procedure:
-
Cell Differentiation:
-
Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
-
Priming and Treatment:
-
Prime the differentiated THP-1 macrophages with 1 µg/mL LPS for 4 hours in serum-free RPMI-1640.
-
Pre-treat the cells with various concentrations of Rilpivirine for 1 hour.
-
-
Inflammasome Activation:
-
Induce NLRP3 inflammasome activation by treating the cells with 10 µM Nigericin or 5 mM ATP for 1 hour.
-
-
Sample Collection:
-
Collect the culture supernatants for IL-1β ELISA.
-
Lyse the cells with RIPA buffer for Western blot analysis.
-
-
Analysis:
-
IL-1β Secretion: Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.
-
Western Blot:
-
Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against NLRP3, cleaved Caspase-1 (p20), and cleaved IL-1β.
-
Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Visualize the protein bands using an appropriate secondary antibody and chemiluminescence detection system.
-
-
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling
Objective: To assess the effect of Rilpivirine on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Appropriate cell line (e.g., HepG2, THP-1)
-
Rilpivirine
-
Inflammatory stimulus (e.g., LPS, TNF-α)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture and seed cells as described in previous protocols.
-
Pre-treat cells with Rilpivirine at desired concentrations for 1 hour.
-
Stimulate the cells with an appropriate inflammatory agent (e.g., 1 µg/mL LPS for 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative level of activation.
-
Conclusion
The in vitro data presented in these application notes suggest that Rilpivirine exhibits context-dependent anti-inflammatory properties, particularly through the modulation of IL-8 secretion in hepatocytes and the inhibition of the NLRP3 inflammasome pathway. Further investigation into its effects on the NF-κB and MAPK signaling cascades is warranted to fully elucidate its mechanism of action. The provided protocols offer a robust framework for researchers to explore the anti-inflammatory potential of Rilpivirine in various cellular models, contributing to a deeper understanding of its therapeutic possibilities beyond its role in HIV treatment.
References
Application Notes and Protocols for In Silico Docking of Rilpivirine with Non-HIV Viral Polymerases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for conducting in silico docking studies of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine, with viral polymerases from non-HIV sources. The primary focus is on the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 and the NS5 RdRp of the Zika virus, based on available research. These protocols are intended to guide researchers in evaluating the potential of Rilpivirine as a repurposed antiviral agent against various viral pathogens.
Introduction
Rilpivirine is an FDA-approved diarylpyrimidine NNRTI used in the treatment of HIV-1 infection.[1] It allosterically inhibits the reverse transcriptase enzyme, crucial for viral replication.[2] Recent computational studies have explored the repurposing of Rilpivirine against other viral diseases by investigating its interaction with their respective polymerases.[3][4] In silico molecular docking is a powerful computational technique used to predict the binding affinity and interaction patterns between a ligand (e.g., Rilpivirine) and a protein target (e.g., a viral polymerase).[5] This method is instrumental in the early stages of drug discovery and repurposing.
This document outlines the findings from in silico studies of Rilpivirine with SARS-CoV-2 RdRp and Zika virus NS5 RdRp, provides detailed protocols for replicating these studies, and presents the quantitative data in a clear, tabular format.
Data Presentation
The following table summarizes the quantitative data from in silico docking studies of Rilpivirine with various non-HIV viral protein targets. The binding energy is a key metric, with more negative values indicating a stronger predicted binding affinity.
| Viral Target Protein | Virus | Binding Energy (kcal/mol) | Reference Control | Control Binding Energy (kcal/mol) |
| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | -8.69 | Remdesivir | -7.60 |
| Main Protease (Mpro) | SARS-CoV-2 | -8.07 | Ritonavir | -7.38 |
| Papain-like Protease (PLpro) | SARS-CoV-2 | -8.40 | Lopinavir | -8.01 |
| Spike Protein (Spro) | SARS-CoV-2 | -7.55 | Emodin | -6.10 |
| Angiotensin-Converting Enzyme 2 (ACE2) | Human (Host Receptor) | -9.11 | Chloroquine phosphate | -7.10 |
Table 1: Summary of binding energies from in silico docking of Rilpivirine with SARS-CoV-2 protein targets. Data extracted from a study by Ameen et al. (2021).[6]
Experimental Protocols
This section provides detailed methodologies for performing in silico docking of Rilpivirine with viral polymerases using AutoDock Tools, a widely used software for molecular docking simulations.
Protocol 1: In Silico Docking of Rilpivirine with SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)
This protocol is based on the methodology described in the study by Ameen et al. (2021).[6]
1. Preparation of the Receptor (SARS-CoV-2 RdRp):
-
1.1. Protein Structure Retrieval: Download the 3D crystal structure of SARS-CoV-2 RdRp (PDB ID: 6NUR) from the Protein Data Bank (PDB).
-
1.2. Receptor Preparation using AutoDock Tools (ADT) v1.5.6:
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms to the protein.
-
Compute Gasteiger charges to assign partial charges to the atoms.
-
Save the prepared receptor in PDBQT format.
-
2. Preparation of the Ligand (Rilpivirine):
-
2.1. Ligand Structure Retrieval: Obtain the 3D structure of Rilpivirine from a chemical database such as PubChem (CID: 6451164).
-
2.2. Ligand Preparation using ADT:
-
Open the ligand file in ADT.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Merge non-polar hydrogens.
-
Assign Gasteiger charges.
-
Save the prepared ligand in PDBQT format.
-
3. Grid Box Generation:
-
3.1. Defining the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.
-
3.2. Grid Parameter Setup: For the SARS-CoV-2 RdRp (PDB ID: 6NUR), set the grid box with the following parameters:
-
Dimensions: 60 Å × 60 Å × 60 Å
-
Center coordinates (x, y, z): 138.751, 163.504, 136.636
-
-
3.3. Running AutoGrid: Execute the AutoGrid program to generate the grid maps for each atom type in the ligand.
4. Molecular Docking:
-
4.1. Docking Parameter Setup:
-
Use the Lamarckian Genetic Algorithm (LGA) for the docking search.
-
Set the number of GA runs to a sufficient number (e.g., 100) to ensure thorough exploration of the conformational space.
-
Keep other docking parameters at their default values for a standard run.
-
-
4.2. Running AutoDock: Execute the AutoDock program with the prepared receptor, ligand, and grid parameter files.
5. Analysis of Results:
-
5.1. Viewing Docking Poses: The results will be in a docking log file (DLG). Use ADT or other molecular visualization software like UCSF Chimera or Discovery Studio to analyze the predicted binding poses.
-
5.2. Evaluating Binding Energy: The docking log file will contain the estimated free energy of binding for each pose. The pose with the lowest binding energy is typically considered the most favorable.
-
5.3. Interaction Analysis: Analyze the hydrogen bonds and hydrophobic interactions between Rilpivirine and the amino acid residues of the RdRp active site.
Protocol 2: General Protocol for Docking Rilpivirine with other non-HIV Viral Polymerases (e.g., Zika Virus NS5 RdRp)
This protocol provides a general workflow that can be adapted for other viral polymerases where a 3D structure is available.
1. Preparation of the Receptor (Viral Polymerase):
-
1.1. Protein Structure Retrieval: Obtain the 3D structure of the target viral polymerase from the PDB. For Zika virus NS5 RdRp, a relevant PDB entry is 5TFR.
-
1.2. Receptor Preparation: Follow the steps outlined in Protocol 1 (1.2) to prepare the receptor using ADT.
2. Preparation of the Ligand (Rilpivirine):
-
2.1. Ligand Preparation: Follow the steps outlined in Protocol 1 (2.2) to prepare the Rilpivirine molecule.
3. Grid Box Generation:
-
3.1. Binding Site Identification: If the active site is not explicitly defined in the literature, use tools within ADT or other software to predict potential binding pockets. Often, the binding site of a known inhibitor or the catalytic site can be used as a reference.
-
3.2. Grid Parameter Setup: Define the grid box dimensions and center to encompass the identified binding site. The size should be large enough to allow for the ligand to move and rotate freely.
4. Molecular Docking:
-
4.1. Docking Execution: Follow the steps in Protocol 1 (4.1 and 4.2) to run the docking simulation.
5. Analysis of Results:
-
5.1. Results Evaluation: Follow the steps in Protocol 1 (5.1 to 5.3) to analyze the docking results, including binding energies and intermolecular interactions.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the in silico docking studies.
Caption: Experimental workflow for in silico molecular docking.
Caption: Proposed mechanism of Rilpivirine against non-HIV viral polymerases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.wiki [static.igem.wiki]
- 4. scribd.com [scribd.com]
- 5. dasher.wustl.edu [dasher.wustl.edu]
- 6. Rilpivirine inhibits SARS-CoV-2 protein targets: A potential multi-target drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of Rilpivirine in Cellular Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is an established antiretroviral agent for the treatment of HIV-1 infection.[1][2][3] Beyond its intended therapeutic use, recent studies have uncovered off-target effects of Rilpivirine, most notably antineoplastic activity in various cancer cell lines.[1][2][4] These findings open avenues for drug repurposing and necessitate a deeper understanding of Rilpivirine's molecular interactions within cellular systems beyond its primary target.
These application notes provide a comprehensive guide for investigating the off-target effects of Rilpivirine in cellular models. Detailed protocols for key experiments are provided, along with a summary of reported quantitative data and visualizations of implicated signaling pathways.
Quantitative Data Summary
The following tables summarize the reported cytotoxic and inhibitory concentrations of Rilpivirine in various cancer cell lines. This data serves as a valuable reference for designing experiments and interpreting results.
Table 1: Cytotoxicity of Rilpivirine in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Exposure Time | Reference |
| BxPC-3 | Pancreatic | Apoptosis Assay | 24.4 | 72 h | [1][5] |
| BxPC-3 | Pancreatic | Colony-Forming Assay | 16.2 | 72 h | [1][5] |
| Panc-1 | Pancreatic | Not Specified | 294 | 72 h | [5] |
| T47D | Breast | Growth Inhibition | GI50 values provided at different time points | 24, 48, 72 h | [4] |
| H69AR | Lung Carcinoma | Not Specified | 57.1 ± 2.0 | Not Specified | [1] |
| Various | Multiple | Not Specified | 22.5 - 87.4 | Not Specified | [1] |
| HL-60 | Leukemia | Growth Inhibition | GI50 values provided at different time points | 24, 48, 72 h | [6][7] |
| NB4 | Leukemia | Growth Inhibition | GI50 values provided at different time points | 24, 48, 72 h | [6][7] |
| K-562 | Leukemia | Growth Inhibition | GI50 values provided at different time points | 24, 48, 72 h | [6][7] |
| U-937 | Leukemia | Growth Inhibition | GI50 values provided at different time points | 24, 48, 72 h | [6][7] |
Table 2: Kinase Inhibitory Activity of Rilpivirine
| Kinase | Inhibition Constant (Ki) (µM) | Reference |
| Aurora A | 0.116 | [8] |
| PIM1 | 0.522 | [8] |
| Aurora B | 1.824 | [8] |
| VEGFR-2 | IC50: 5.45 ± 1.10 | [1] |
Key Off-Target Signaling Pathways
Rilpivirine's off-target effects are primarily attributed to its interaction with cellular kinases, leading to the modulation of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
Aurora A Kinase Inhibition
A significant off-target mechanism of Rilpivirine is the inhibition of Aurora A kinase, a key regulator of mitosis.[1][4][7] Inhibition of Aurora A leads to defects in spindle formation, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells.[1][4][7]
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer. Rilpivirine has been shown to potentially interfere with this pathway, although the exact mechanism is still under investigation.[1][2]
VEGF-VEGFR Signaling Pathway
The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) pathway is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Rilpivirine has demonstrated inhibitory effects on VEGFR-2, suggesting a potential anti-angiogenic mechanism of action.[1]
Experimental Workflow
A general workflow for investigating the off-target effects of Rilpivirine in a cellular context is outlined below. This workflow can be adapted based on the specific research question and cell model.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the off-target effects of Rilpivirine.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Rilpivirine (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Rilpivirine in complete medium. Remove the medium from the wells and add 100 µL of the Rilpivirine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest Rilpivirine concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of Rilpivirine relative to the vehicle control. Plot the percentage of viability against the log of the Rilpivirine concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Rilpivirine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Rilpivirine for the desired duration. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Rilpivirine
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
6-well cell culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Rilpivirine for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would be indicative of Rilpivirine-induced cell cycle arrest.[7]
Conclusion
The investigation of Rilpivirine's off-target effects presents a compelling area of research with the potential for drug repurposing in oncology. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the anticancer properties of Rilpivirine and elucidate its underlying mechanisms of action. By employing these standardized methodologies, the scientific community can build a more comprehensive understanding of the pleiotropic effects of this antiretroviral drug.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. shutterstock.com [shutterstock.com]
Application Notes and Protocols: Development of Rilpivirine-Based Probes for Molecular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conceptualization, synthesis, and evaluation of molecular imaging probes derived from Rilpivirine (B1684574). Rilpivirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral therapy. The development of corresponding imaging agents would enable non-invasive visualization and quantification of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. This could provide invaluable insights into viral reservoirs, disease progression, and the pharmacodynamics of antiretroviral drugs.
Mechanism of Action: Rilpivirine Inhibition of HIV-1 Reverse Transcriptase
Rilpivirine exerts its antiviral effect by binding to a non-catalytic site on HIV-1 RT. This binding event induces a conformational change in the enzyme, locking it in an inactive state and preventing the conversion of viral RNA into DNA, a critical step for viral replication. An imaging probe based on Rilpivirine would target this same pocket, allowing for the visualization of tissue and cellular regions with active or latent HIV infection where the enzyme is present.
Caption: Mechanism of Rilpivirine action within the HIV-1 replication cycle.
Overall Workflow for Rilpivirine Probe Development
The development of a novel Rilpivirine-based imaging probe follows a structured, multi-stage process. This workflow begins with the rational design and chemical synthesis of a precursor molecule, followed by efficient radiolabeling. The resulting probe must then undergo rigorous in vitro characterization to confirm its biological activity and specificity before proceeding to in vivo imaging studies in relevant animal models to assess its biodistribution and targeting capabilities.
Caption: High-level workflow for imaging probe development.
Application Note 1: Probe Synthesis and Radiolabeling
Objective: To synthesize a Rilpivirine derivative suitable for radiolabeling with Fluorine-18 (18F), a common positron-emitting isotope for PET imaging, and to establish a reliable radiolabeling protocol.
Probe Design Strategy: A common strategy for 18F-labeling is to introduce a leaving group (e.g., tosylate, nitro group) on an aliphatic or aromatic position of the molecule that can be displaced by [18F]fluoride. For Rilpivirine, modifying a terminal group distant from the core pharmacophore is ideal to preserve binding affinity. Here, we propose the synthesis of a tosyloxyethyl-analogue of Rilpivirine as a labeling precursor.
Table 1: Proposed Characteristics of [18F]Fluoroethyl-Rilpivirine (Note: Data are hypothetical and represent target values for a successful probe.)
| Parameter | Target Value | Rationale |
| Radiochemical Yield (RCY) | > 20% (end-of-synthesis) | Ensures sufficient activity for multiple experiments from a single run. |
| Molar Activity (Am) | > 74 GBq/µmol (> 2 Ci/µmol) | High molar activity is crucial to minimize mass effects and receptor occupancy. |
| Radiochemical Purity | > 98% | Ensures that the detected signal is from the probe, not impurities. |
| Synthesis Time | < 90 minutes | Minimizes decay of 18F (t1/2 ≈ 110 min). |
| Lipophilicity (LogD7.4) | 2.0 - 3.5 | Balances blood-brain barrier penetration with non-specific binding. |
Protocol 1: Synthesis of Tosyloxyethyl-Rilpivirine Precursor
This protocol is based on established synthetic routes for Rilpivirine, with modifications to introduce the tosyloxyethyl group.[1][2]
-
Starting Material Synthesis: Synthesize the core intermediates: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (B120616) according to published methods.[1]
-
Alkylation: React 4-((4-chloropyrimidin-2-yl)amino)benzonitrile with a suitable protected amino alcohol (e.g., N-Boc-2-aminoethanol) under basic conditions to displace the chlorine.
-
Deprotection: Remove the Boc protecting group using an acid like trifluoroacetic acid (TFA).
-
Final Coupling: Couple the product from step 3 with (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile via nucleophilic aromatic substitution to form the hydroxyethyl-Rilpivirine analogue.
-
Tosylation: Dissolve the hydroxyethyl-Rilpivirine analogue (1 eq.) in anhydrous dichloromethane (B109758) (DCM). Cool to 0 °C.
-
Add triethylamine (B128534) (2 eq.) followed by tosyl chloride (1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to yield the final tosyloxyethyl-Rilpivirine precursor.
-
Confirm structure and purity via 1H-NMR and HRMS.
Protocol 2: Automated Radiosynthesis of [18F]Fluoroethyl-Rilpivirine
This protocol is designed for an automated synthesis module (e.g., GE TRACERlab).
-
[18F]Fluoride Trapping: Load aqueous [18F]fluoride onto a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge.
-
Elution and Drying: Elute the trapped [18F]F- into the reaction vessel using an eluent solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K2CO3) in acetonitrile/water.
-
Azeotropically dry the [18F]F-/K222/K2CO3 complex by heating under a stream of nitrogen. Repeat 2-3 times with anhydrous acetonitrile.
-
Radiofluorination: Dissolve the tosyloxyethyl-Rilpivirine precursor (2-5 mg) in anhydrous DMSO and add to the dried [18F]F- complex.
-
Seal the vessel and heat to 120-140 °C for 15 minutes.
-
Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject onto a semi-preparative C18 HPLC column to separate [18F]Fluoroethyl-Rilpivirine from unreacted precursor and byproducts.
-
Formulation: Collect the product peak in a vial containing sterile water. Pass the diluted solution through a C18 Sep-Pak cartridge to trap the product. Wash the cartridge with sterile water to remove residual HPLC solvent, then elute the final product with sterile ethanol (B145695) and dilute with sterile saline for injection.
-
Quality Control: Analyze the final product for radiochemical purity (analytical HPLC), molar activity, pH, and residual solvents (GC).
Application Note 2: In Vitro Characterization
Objective: To determine the binding affinity, lipophilicity, and stability of the newly synthesized radioprobe to ensure it retains the biological properties of Rilpivirine and is suitable for in vivo studies.
Caption: Workflow for the in vitro characterization of the radioprobe.
Table 2: Representative In Vitro Data for a Rilpivirine Probe (Note: Data are hypothetical and represent target values for a successful probe.)
| Parameter | Result | Method | Significance |
| Binding Affinity (Ki) vs HIV-1 RT | < 5 nM | Competitive Radioligand Binding Assay | High affinity is required for specific target binding. |
| IC50 (Antiviral Activity) | < 10 nM | Cell-based HIV replication assay | Confirms retention of biological function. |
| LogD7.4 | 2.8 | Octanol-water shake-flask method | Predicts BBB permeability and non-specific binding. |
| Plasma Stability (2 hr) | > 95% intact | Incubation in human plasma followed by HPLC | Ensures probe remains intact in circulation. |
Protocol 3: Competitive Binding Assay for Ki Determination
-
Reagents: Recombinant HIV-1 RT, [18F]Fluoroethyl-Rilpivirine, unlabeled Rilpivirine (competitor), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), filtration apparatus with glass fiber filters.
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: [18F]Fluoroethyl-Rilpivirine + HIV-1 RT.
-
Non-specific Binding (NSB): [18F]Fluoroethyl-Rilpivirine + HIV-1 RT + high concentration of unlabeled Rilpivirine (e.g., 10 µM).
-
Competition: [18F]Fluoroethyl-Rilpivirine + HIV-1 RT + varying concentrations of unlabeled Rilpivirine (e.g., 10-12 M to 10-5 M).
-
-
Incubation: Add a fixed concentration of [18F]Fluoroethyl-Rilpivirine (approx. 0.1-0.5 nM) and HIV-1 RT (5-10 µg) to all wells. Add the competitor solutions as defined above. Incubate for 60 minutes at room temperature.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters (pre-soaked in buffer) using a vacuum manifold. This separates the protein-bound radioligand (trapped on filter) from the free radioligand.
-
Washing: Wash each filter rapidly with 3 x 5 mL of ice-cold assay buffer to remove any non-specifically bound tracer.
-
Quantification: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding as a function of the log concentration of the unlabeled Rilpivirine competitor.
-
Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant (determined via saturation binding).
-
Application Note 3: In Vivo PET Imaging
Objective: To evaluate the biodistribution, pharmacokinetics, and target-specific uptake of [18F]Fluoroethyl-Rilpivirine in a relevant animal model of HIV infection.
Animal Model: Humanized mice (e.g., NSG mice reconstituted with human hematopoietic stem cells) infected with HIV-1 are a suitable model, as they harbor human immune cells susceptible to infection.
Table 3: Representative Ex Vivo Biodistribution Data in HIV-Infected Humanized Mice (Note: Data are hypothetical, shown as % Injected Dose per gram of tissue (%ID/g) at 60 min post-injection.)
| Organ | HIV+ Mouse (%ID/g) | Blocking Study (%ID/g) | Control Mouse (%ID/g) |
| Blood | 1.5 ± 0.3 | 1.6 ± 0.4 | 1.5 ± 0.2 |
| Spleen | 4.5 ± 0.8 | 2.1 ± 0.5 | 2.0 ± 0.4 |
| Lymph Nodes | 3.8 ± 0.7 | 1.5 ± 0.3 | 1.4 ± 0.3 |
| Liver | 8.2 ± 1.5 | 8.0 ± 1.2 | 8.5 ± 1.8 |
| Brain | 0.9 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.2 |
| Bone | 1.1 ± 0.3 | 1.0 ± 0.2 | 1.1 ± 0.2 |
Protocol 4: Micro-PET/CT Imaging of HIV-Infected Mice
-
Animal Preparation: Anesthetize an HIV-infected humanized mouse (e.g., with 2% isoflurane (B1672236) in oxygen). Maintain body temperature using a heating pad.
-
Tracer Administration: Administer a bolus injection of [18F]Fluoroethyl-Rilpivirine (e.g., 5-10 MBq) via the tail vein.
-
Blocking Study (for specificity): In a separate cohort of animals, pre-treat with a high dose of unlabeled Rilpivirine (e.g., 10 mg/kg) 30 minutes prior to tracer administration to saturate the target sites.
-
Imaging:
-
Immediately after injection, acquire a dynamic PET scan for 60-90 minutes.
-
Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on key organs (spleen, lymph nodes, liver, brain, muscle) guided by the CT scan.
-
Generate time-activity curves (TACs) for each ROI to analyze the probe's pharmacokinetics.
-
Quantify uptake at specific time points (e.g., 40-60 min average) and express as Standardized Uptake Value (SUV) or %ID/g.
-
-
Ex Vivo Biodistribution (for validation):
-
Immediately after the final scan, euthanize the animal.
-
Dissect key organs and tissues of interest.
-
Weigh each tissue sample and measure its radioactivity in a gamma counter alongside standards of the injected dose.
-
Calculate the uptake as %ID/g for each tissue. Compare these results with the PET-derived data.
-
References
Safety Operating Guide
Proper Disposal of Rilpivirine Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Rilpivirine hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this antiretroviral compound effectively.
Understanding the Regulatory Framework
The disposal of pharmaceutical waste, including Rilpivirine hydrochloride, is governed by stringent regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3][4] A key regulation, the Resource Conservation and Recovery Act (RCRA), outlines the management of hazardous waste from its generation to its final disposal.[1][2][3] In 2019, the EPA introduced Subpart P to the RCRA, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits the flushing of such waste down drains.[2][5]
While some safety data sheets (SDS) for Rilpivirine hydrochloride state that it is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, others indicate that it is harmful if swallowed, in contact with skin, or inhaled, and very toxic to aquatic life with long-lasting effects.[6][7] Given this information and the sensitive nature of pharmaceutical compounds, it is imperative to handle and dispose of Rilpivirine hydrochloride with caution, avoiding discharge into drains, water courses, or onto the ground.[6][8]
Disposal Procedures for Rilpivirine Hydrochloride
The recommended method for the disposal of Rilpivirine hydrochloride is through a licensed hazardous material disposal company.[6] The primary treatment for pharmaceutical waste is typically incineration at a permitted facility.[2][3]
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Do not mix Rilpivirine hydrochloride waste with other waste streams.[9]
-
Solid waste, including unused or expired material, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and disposable labware, should be collected in a designated and clearly labeled hazardous waste container.[9]
-
Liquid waste, such as solutions containing Rilpivirine hydrochloride, should be collected in a separate, leak-proof hazardous waste container.[9] The rinsate from decontaminating glassware should also be collected as hazardous liquid waste.[9]
-
-
Waste Container Management:
-
Use approved pharmaceutical waste containers that are secure, leak-proof, and clearly labeled.[3]
-
While specific color-coding can vary by institution and waste vendor, hazardous pharmaceutical waste is often collected in black containers.[3]
-
Label all containers with "Hazardous Waste," the full chemical name "Rilpivirine hydrochloride," and any other information required by your institution's safety office and local regulations.[9]
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic.[9]
-
Ensure the storage area is secure to prevent unauthorized access.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Alternatively, excess and expired materials should be offered to a licensed hazardous material disposal company.[6]
-
-
Decontamination of Glassware:
-
Reusable glassware that has been in contact with Rilpivirine hydrochloride must be decontaminated.
-
A recommended procedure involves:
-
Rinsing the glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residual compound.[9]
-
Collecting the rinsate as hazardous liquid waste.[9]
-
Washing the rinsed glassware with a laboratory detergent and rinsing thoroughly with water.[9]
-
-
Quantitative Data Summary
While specific quantitative limits for the disposal of Rilpivirine hydrochloride are not extensively available, the following table summarizes key hazard classifications from available safety data sheets. This information underscores the importance of treating this compound as hazardous waste.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [7] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [7] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | [7] |
| Eye Irritation | Causes serious eye irritation. | [7] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life. | [7] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects. | [7] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Rilpivirine hydrochloride in a laboratory setting.
Caption: Workflow for the proper disposal of Rilpivirine hydrochloride waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Rilpivirine (hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Rilpivirine (hydrochloride). The following procedural information is designed to answer specific operational questions and ensure the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment
Rilpivirine hydrochloride is classified as harmful if swallowed and causes serious eye irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to mitigate exposure risks.
| Hazard | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Oral Toxicity | Acute toxicity - Category 4, Oral[1] | Wear protective gloves and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Eye Irritation | Eye irritation, Category 2[1] | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Inhalation | - | Use in a well-ventilated area.[2][3] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
| Skin Contact | - | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[1][2] |
Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of Rilpivirine hydrochloride and ensuring a safe laboratory environment.
-
Handling:
-
Storage:
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Accidental Release Measures and Disposal
A clear and practiced spill response and disposal plan is essential for minimizing environmental contamination and personnel exposure.
-
Spill Response:
-
Evacuate: Evacuate personnel from the spill area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition and use spark-proof tools.[1]
-
Personal Protection: Wear appropriate personal protective equipment, including gloves, safety goggles, and a respirator if necessary.[1]
-
Containment and Cleanup: Collect the spilled material using a method that avoids dust generation, such as sweeping or vacuuming into a suitable, closed container for disposal.[2] Adhered or collected material should be promptly disposed of.[1]
-
-
Disposal:
-
Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Containers can be triple-rinsed and offered for recycling or reconditioning.[1]
-
Visualized Workflows
The following diagrams illustrate key procedural workflows for handling Rilpivirine hydrochloride.
Caption: PPE Selection Workflow for Rilpivirine Hydrochloride.
Caption: Spill Response Workflow for Rilpivirine Hydrochloride.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
